Product packaging for 15(S)-Latanoprost(Cat. No.:CAS No. 145773-22-4)

15(S)-Latanoprost

货号: B1631241
CAS 编号: 145773-22-4
分子量: 432.6 g/mol
InChI 键: GGXICVAJURFBLW-SCTZCWPJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

15(S)-Latanoprost is an analog of latanoprost in which the hydroxyl at carbon 15 is inverted relative to latanoprost. The IC50 values for the free acid forms of latanoprost and this compound were determined to be 3.6 nM and 24 nM, respectively, in a FP receptor binding assay using the cat iris sphincter muscle. A 3 µg dose of this compound caused a 1 mmHg reduction of IOP in normotensive cynomolgus monkeys. This compound is a potential impurity in most commercial preparations of the latanoprost bulk drug product.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40O5 B1631241 15(S)-Latanoprost CAS No. 145773-22-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-SCTZCWPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145773-22-4
Record name Latanoprost, (15S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145773224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]-cyclopentyl]-,1-methylethyl ester,(5Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST, (15S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P840K2J2DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the 15(S)-Latanoprost Stereoisomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 15(S)-Latanoprost. As a stereoisomer of the potent ocular hypotensive agent Latanoprost, this molecule is of significant interest for structure-activity relationship studies and in the development of novel prostaglandin analogues.

Chemical Structure and Identification

This compound is a synthetic prostaglandin F2α analogue and the C-15 epimer of Latanoprost. The inversion of the hydroxyl group at the 15th carbon position significantly influences its biological activity.

IdentifierValue
IUPAC Name propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[1][2]
Synonyms 15-epi-Latanoprost, Latanoprost Impurity E, Latanoprost USP Related Compound B[2][3][4][5]
CAS Number 145773-22-4[1][3][4]
Molecular Formula C₂₆H₄₀O₅[1][3][4][6]
SMILES CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO[2]
InChI Key GGXICVAJURFBLW-SCTZCWPJSA-N[1][3][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific stereoisomer.

PropertyValueSource
Molecular Weight 432.6 g/mol [1][4][6]
Appearance Liquid, Colourless Oil[1]
Purity >95%[1]
Boiling Point (Predicted) 573.4 ± 50.0 °C at 760 mmHg[1]
Density (Predicted) 1.1 ± 0.1 g/cm³[1]
Solubility DMF: 100 mg/mLDMSO: 100 mg/mLEthanol: 100 mg/mLDMSO:PBS (1:12): 80 µg/mL[3]

Biological Activity and Signaling Pathway

This compound, like its 15(R) counterpart, is an agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, the (S) configuration at the C-15 position results in a lower binding affinity and reduced potency compared to Latanoprost. The free acid form of this compound has an IC₅₀ value of 24 nM in a cat iris sphincter muscle binding assay, which is significantly higher than the 3.6 nM for the free acid of Latanoprost.[8] Despite its lower potency, topical administration of this compound has been shown to reduce intraocular pressure (IOP) in cynomolgus monkeys.[3]

Upon binding to the FP receptor, Latanoprost and its stereoisomers are known to activate Gαq proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the uveoscleral pathway, leading to increased aqueous humor outflow and a reduction in IOP.

Additionally, studies on Latanoprost have indicated its ability to promote neurite outgrowth through the PI3K-Akt-mTOR signaling pathway, a mechanism that may contribute to its neuroprotective effects in glaucoma.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost This compound FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor binds Gq Gαq FP_Receptor->Gq activates PI3K PI3K FP_Receptor->PI3K activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Increased Aqueous Outflow (IOP Reduction) Ca_release->Cellular_Response PKC->Cellular_Response mTOR mTOR Akt->mTOR activates Neurite_Outgrowth Neurite Outgrowth (Neuroprotection) mTOR->Neurite_Outgrowth

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is often achieved as part of the synthesis of Latanoprost, where it is formed as a diastereomeric impurity. The Corey lactone is a common starting material for the synthesis of prostaglandins. The general strategy involves the stereoselective reduction of a C-15 ketone precursor. To obtain the 15(S)-isomer, a different reducing agent or reaction conditions would be employed compared to the synthesis of the 15(R)-isomer (Latanoprost).

Illustrative Synthetic Scheme (Conceptual):

  • Starting Material: Corey lactone diol.

  • Protection of Hydroxyl Groups: The two hydroxyl groups on the cyclopentane ring are protected, for example, as tetrahydropyranyl (THP) ethers.

  • Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).

  • Wittig Reaction: The α-side chain is introduced via a Wittig reaction.

  • Reduction of Lactone: The lactone is reduced to a lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

  • Second Wittig Reaction: The ω-side chain containing the phenyl group and a ketone at the C-15 position is introduced.

  • Stereoselective Reduction of C-15 Ketone: This is the crucial step for determining the stereochemistry. For this compound, a specific reducing agent that favors the formation of the (S)-alcohol would be used.

  • Esterification: The carboxylic acid is esterified with isopropyl iodide.

  • Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.

Purification by High-Performance Liquid Chromatography (HPLC)

As this compound is often an impurity in Latanoprost preparations, HPLC is the method of choice for its separation and purification.

Example HPLC Method:

  • Column: NH₂ column

  • Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) with a small amount of water.

  • Detection: UV at an appropriate wavelength.

This method has been shown to achieve baseline separation of Latanoprost, this compound, and the 5,6-trans-Latanoprost isomer.

Characterization

The structure of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants will differ between the 15(S) and 15(R) isomers, particularly for the protons and carbons near the C-15 chiral center.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ester (C=O), and the phenyl ring.

FP Receptor Binding Assay

This assay is performed to determine the binding affinity of this compound to the FP receptor.

Protocol Outline:

  • Preparation of Cell Membranes: Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or a relevant tissue source like cat iris sphincter muscle) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled prostaglandin, such as [³H]-PGF₂α, is used as the ligand.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound (the competitor).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prep_membranes Prepare FP Receptor- Expressing Membranes start->prep_membranes prep_ligand Prepare Radiolabeled Ligand ([³H]-PGF₂α) start->prep_ligand prep_competitor Prepare Serial Dilutions of this compound start->prep_competitor incubate Incubate Membranes, Radioligand, and Competitor prep_membranes->incubate prep_ligand->incubate prep_competitor->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Competition Curve, IC₅₀, Ki) quantify->analyze end End analyze->end

Caption: Experimental workflow for an FP receptor binding assay.

Conclusion

This compound serves as a crucial tool for understanding the stereochemical requirements for prostaglandin FP receptor activation and for the development of more selective and potent antiglaucoma agents. This in-depth technical guide provides foundational knowledge for researchers and drug development professionals working with this important stereoisomer. The detailed protocols and pathway diagrams offer a practical resource for experimental design and data interpretation in the field of prostaglandin research.

References

Synthesis of 15(S)-Latanoprost from Corey Lactone Diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for the antiglaucoma agent 15(S)-Latanoprost, starting from the chiral building block, Corey lactone diol. The synthesis involves a series of key transformations, including the protection of hydroxyl groups, oxidation of the primary alcohol, olefination to introduce the omega-chain, stereoselective reduction of the resulting ketone, reduction of the lactone to a lactol, and a final olefination to append the alpha-chain, followed by deprotection and esterification. Particular emphasis is placed on the critical stereoselective reduction step to yield the desired 15(S)-hydroxyl configuration.

Overall Synthetic Workflow

The synthesis of this compound from Corey lactone diol can be conceptually broken down into the construction of the omega (ω) and alpha (α) chains onto the core cyclopentane ring system. The following diagram illustrates the logical flow of this multi-step synthesis.

Synthesis_Workflow CoreyLactone (-)-Corey Lactone Diol Protection Protection of Diols CoreyLactone->Protection Oxidation Oxidation to Aldehyde Protection->Oxidation HWE Horner-Wadsworth-Emmons Olefination (ω-chain) Oxidation->HWE Enone α,β-Unsaturated Ketone Intermediate HWE->Enone Reduction Stereoselective Reduction of Ketone Enone->Reduction ProtectedDiol Protected Prostaglandin Intermediate Reduction->ProtectedDiol LactoneReduction Lactone Reduction to Lactol ProtectedDiol->LactoneReduction Wittig Wittig Reaction (α-chain) LactoneReduction->Wittig Deprotection Deprotection Wittig->Deprotection Esterification Esterification Deprotection->Esterification Latanoprost This compound Esterification->Latanoprost

Caption: Overall synthetic workflow for this compound from Corey lactone diol.

Experimental Protocols and Data

This section details the experimental procedures for the key transformations in the synthesis of this compound. The quantitative data for each step is summarized in the accompanying tables.

Step 1: Protection of Corey Lactone Diol

The two secondary hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the p-phenylbenzoyl (PPB) group, which can be introduced using p-phenylbenzoyl chloride.

Experimental Protocol:

To a solution of Corey lactone diol in pyridine at 0 °C, p-phenylbenzoyl chloride is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the di-protected Corey lactone.

Reagent/ParameterMolar Equivalence/Value
Corey Lactone Diol1.0 eq
p-Phenylbenzoyl Chloride2.2 eq
PyridineSolvent
Temperature0 °C to RT
Reaction Time2-4 hours
Yield ~95%
Step 2: Oxidation of the Primary Alcohol

The primary alcohol of the protected Corey lactone is selectively oxidized to an aldehyde. This is a crucial step to prepare for the introduction of the omega-chain. The Swern oxidation is a widely used method for this transformation.[1]

Experimental Protocol:

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of the protected Corey lactone diol in dichloromethane. The mixture is stirred for a specified time, and then triethylamine is added. The reaction is allowed to warm to room temperature, and water is added. The organic layer is separated, washed with brine, dried, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.

Reagent/ParameterMolar Equivalence/Value
Protected Corey Lactone1.0 eq
Oxalyl Chloride1.5 eq
DMSO2.2 eq
Triethylamine5.0 eq
DichloromethaneSolvent
Temperature-78 °C to RT
Reaction Time1-2 hours
Yield ~90-95% (crude)
Step 3: Horner-Wadsworth-Emmons Olefination for the Omega-Chain

The omega-chain is introduced via a Horner-Wadsworth-Emmons (HWE) reaction between the aldehyde from the previous step and a suitable phosphonate ylide.[2][3][4][5][6] This reaction typically exhibits high E-selectivity, which is desired for the trans double bond in the omega-chain of Latanoprost.

Experimental Protocol:

To a suspension of sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF), a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the crude aldehyde in THF is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting α,β-unsaturated ketone is purified by column chromatography.

Reagent/ParameterMolar Equivalence/Value
Aldehyde Intermediate1.0 eq
Dimethyl (2-oxo-4-phenylbutyl)phosphonate1.2 eq
Sodium Hydride (60% dispersion in oil)1.2 eq
Tetrahydrofuran (THF)Solvent
Temperature0 °C to RT
Reaction Time2-4 hours
Yield ~80-85%
Step 4: Stereoselective Reduction of the C-15 Ketone

This is a critical step that determines the final stereochemistry at the C-15 position. A stereoselective reduction of the enone intermediate is required to produce the desired 15(S)-hydroxyl group. Various reagents can be employed for this purpose, with L-selectride® being a common choice.[7]

Experimental Protocol:

The α,β-unsaturated ketone is dissolved in THF and cooled to -78 °C. A solution of L-selectride® (lithium tri-sec-butylborohydride) in THF is added dropwise. The reaction is stirred at this temperature for a specified period. The reaction is then quenched by the slow addition of hydrogen peroxide and an aqueous solution of sodium hydroxide. The mixture is warmed to room temperature and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The diastereomeric ratio can be determined by HPLC analysis, and the desired 15(S)-isomer is isolated by column chromatography.

Reagent/ParameterMolar Equivalence/Value
α,β-Unsaturated Ketone1.0 eq
L-selectride® (1.0 M in THF)1.5 eq
Tetrahydrofuran (THF)Solvent
Temperature-78 °C
Reaction Time1-3 hours
Yield of 15(S)-isomer ~70-80%
Diastereomeric Excess (d.e.) >95%
Step 5: Reduction of the Lactone to a Lactol

The lactone functional group is reduced to a hemiacetal (lactol) in preparation for the introduction of the alpha-chain. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8]

Experimental Protocol:

A solution of the protected prostaglandin intermediate in an anhydrous solvent like toluene or dichloromethane is cooled to -78 °C. A solution of DIBAL-H is added dropwise, and the reaction is stirred at this temperature. The reaction is monitored by TLC, and upon completion, it is quenched with methanol, followed by water and a saturated solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude lactol, which is often used directly in the next step.

Reagent/ParameterMolar Equivalence/Value
Protected Prostaglandin Intermediate1.0 eq
DIBAL-H (1.0 M in hexanes)1.2 eq
Toluene or DichloromethaneSolvent
Temperature-78 °C
Reaction Time1-2 hours
Yield ~90-95% (crude)
Step 6: Wittig Reaction for the Alpha-Chain

The alpha-chain is introduced via a Wittig reaction using a suitable phosphonium ylide.[9][10][11] The ylide is typically generated in situ from (4-carboxybutyl)triphenylphosphonium bromide.

Experimental Protocol:

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in THF, a strong base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide is added at 0 °C. The resulting red-orange solution of the ylide is stirred for about an hour. A solution of the crude lactol in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the pH is adjusted to ~4 with a dilute acid. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Reagent/ParameterMolar Equivalence/Value
Lactol Intermediate1.0 eq
(4-Carboxybutyl)triphenylphosphonium bromide2.5 eq
Sodium Hexamethyldisilazide (NaHMDS)5.0 eq
Tetrahydrofuran (THF)Solvent
Temperature0 °C to RT
Reaction Time12-16 hours
Yield ~60-70%
Step 7: Deprotection and Esterification

In the final steps, the protecting groups are removed, and the carboxylic acid of the alpha-chain is esterified to yield Latanoprost.

Experimental Protocol:

  • Deprotection: The protected prostaglandin derivative is dissolved in a suitable solvent like methanol, and a base such as potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The reaction is then acidified, and the product is extracted.

  • Esterification: The resulting carboxylic acid is dissolved in a solvent like acetone or DMF. Isopropyl iodide and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are added, and the mixture is stirred at room temperature. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to give this compound.

Reagent/ParameterMolar Equivalence/Value
Deprotection
Protected Prostaglandin1.0 eq
Potassium Carbonate3.0 eq
MethanolSolvent
Esterification
Carboxylic Acid1.0 eq
Isopropyl Iodide1.5 eq
DBU1.5 eq
Acetone or DMFSolvent
Overall Yield (from deprotection) ~75-85%

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons and Wittig reactions are cornerstone olefination methods in this synthesis. The following diagrams illustrate their fundamental mechanisms.

HWE_Mechanism Phosphonate Phosphonate Ester Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Intermediate Betaine-like Intermediate Ylide->Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene E-Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Wittig_Mechanism Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Deprotonation Base Strong Base (e.g., NaHMDS) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Lactol Lactol (Hemiacetal) Lactol->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

This technical guide provides a detailed framework for the synthesis of this compound from Corey lactone diol. Researchers are encouraged to consult the primary literature for further optimization and characterization data. The successful execution of this synthesis relies on careful control of reaction conditions, particularly for the stereoselective reduction step, to ensure the desired purity and yield of the final active pharmaceutical ingredient.

References

Unveiling the Pharmacological Profile of 15-epi Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi Latanoprost is a stereoisomer of the widely used anti-glaucoma medication, Latanoprost. As an analog of prostaglandin F2α, its pharmacological activity is primarily mediated through interaction with the prostaglandin F receptor (FP receptor). Understanding the nuanced differences in the pharmacological profile of 15-epi Latanoprost compared to its parent compound is crucial for researchers in ophthalmology and drug development. This technical guide provides a comprehensive overview of the available pharmacological data for 15-epi Latanoprost, including its receptor binding affinity, functional activity, and in vivo effects, presented with detailed experimental context and visual aids to facilitate a deeper understanding.

Receptor Binding Affinity

The affinity of 15-epi Latanoprost for the prostaglandin FP receptor has been determined through competitive radioligand binding assays. These studies are fundamental in characterizing the initial interaction of the compound with its molecular target.

Table 1: Prostaglandin FP Receptor Binding Affinity of 15-epi Latanoprost Acid and Latanoprost Acid

CompoundIC50 (nM)Test System
15-epi Latanoprost Acid24[1]Cat iris sphincter muscle preparation
Latanoprost Acid3.6[1]Cat iris sphincter muscle preparation

IC50: The half maximal inhibitory concentration, representing the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.

The data clearly indicates that while 15-epi Latanoprost acid does bind to the FP receptor, its affinity is approximately 6.7-fold lower than that of Latanoprost acid. This difference in binding affinity is a direct consequence of the change in stereochemistry at the C-15 hydroxyl group.

Experimental Protocol: Radioligand Binding Assay (Representative)

A representative protocol for a competitive radioligand binding assay for the FP receptor, based on common laboratory practices, is as follows:

  • Membrane Preparation: Tissues rich in FP receptors, such as cat iris sphincter muscle, are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor ligand (e.g., 15-epi Latanoprost acid or Latanoprost acid).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each competitor ligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Tissue (e.g., Cat Iris Sphincter) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Membrane Fraction Centrifugation->Membranes Membranes_add Add Membranes Membranes->Membranes_add Assay_Plate 96-well Plate Incubation Incubate Assay_Plate->Incubation Membranes_add->Assay_Plate Radioligand_add Add [³H]-PGF2α Radioligand_add->Assay_Plate Competitor_add Add Competitor (15-epi Latanoprost) Competitor_add->Assay_Plate Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis

Diagram 1: Experimental workflow for a competitive radioligand binding assay.

Functional Activity

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.

In Vivo Evidence of Agonist Activity

While detailed in vitro functional data is limited, in vivo studies in normotensive cynomolgus monkeys have shown that a 3 µg topical dose of 15-epi Latanoprost can cause a 1 mmHg reduction in intraocular pressure (IOP)[1]. This IOP-lowering effect strongly suggests that 15-epi Latanoprost acts as an agonist at the FP receptor, as the primary mechanism of action for Latanoprost and other PGF2α analogs is the enhancement of uveoscleral outflow via FP receptor activation.

Table 2: In Vivo Effect of 15-epi Latanoprost on Intraocular Pressure

CompoundDoseAnimal ModelIOP Reduction
15-epi Latanoprost3 µg (topical)Normotensive Cynomolgus Monkey1 mmHg[1]
Signaling Pathway of the FP Receptor

Activation of the FP receptor, a Gq-coupled receptor, initiates a well-characterized signaling cascade. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and, in the eye, remodeling of the extracellular matrix in the ciliary muscle, which is thought to increase uveoscleral outflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 15-epi Latanoprost Receptor FP Receptor Ligand->Receptor Binds Gq Gq protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., ECM Remodeling) Ca_release->Cellular_Response PKC->Cellular_Response

Diagram 2: Signaling pathway of the FP receptor upon agonist binding.
Experimental Protocol: Calcium Mobilization Assay (Representative)

A calcium mobilization assay is a common method to assess the functional activity of agonists for Gq-coupled receptors like the FP receptor.

  • Cell Culture: A cell line stably or transiently expressing the FP receptor (e.g., HEK293 cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye leakage. The plate is incubated in the dark to allow the dye to enter the cells and be de-esterified into its active form.

  • Assay Execution: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. Varying concentrations of the agonist (e.g., 15-epi Latanoprost acid) are added to the wells, and the fluorescence intensity is measured kinetically over time.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured. The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

G Start Start Cell_Culture Culture FP Receptor- Expressing Cells Start->Cell_Culture Plating Plate Cells in 96-well Plate Cell_Culture->Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Plating->Dye_Loading Incubation Incubate Dye_Loading->Incubation Assay Measure Fluorescence while adding Agonist Incubation->Assay Analysis Analyze Data (EC50, Emax) Assay->Analysis End End Analysis->End

Diagram 3: Workflow for a calcium mobilization functional assay.

Pharmacokinetics

Currently, there is no publicly available pharmacokinetic data (absorption, distribution, metabolism, and excretion) specifically for 15-epi Latanoprost. However, it is reasonable to hypothesize that its pharmacokinetic profile would be broadly similar to that of Latanoprost, given their structural similarity.

Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed to its active acid form in the cornea[2][3]. The active acid has a short plasma half-life of about 17 minutes[3][4][5]. It is primarily metabolized in the liver via fatty acid β-oxidation, and the metabolites are excreted mainly through the kidneys[2][3][4][5]. Given that 15-epi Latanoprost is also an isopropyl ester, it would likely undergo similar hydrolysis and systemic metabolism. However, subtle differences in enzyme kinetics due to the altered stereochemistry could lead to variations in its pharmacokinetic parameters.

Conclusion

15-epi Latanoprost is a stereoisomer of Latanoprost that exhibits a lower binding affinity for the prostaglandin FP receptor compared to its parent compound. In vivo evidence suggests that it acts as an agonist at the FP receptor, leading to a reduction in intraocular pressure, albeit to a lesser extent than Latanoprost at the tested dose. The downstream signaling cascade is presumed to follow the canonical Gq-PLC-IP3-Ca2+ pathway associated with FP receptor activation. While specific pharmacokinetic data for 15-epi Latanoprost is lacking, it is anticipated to follow a metabolic pathway similar to that of Latanoprost. Further research is warranted to fully elucidate the receptor selectivity profile, in vitro functional potency and efficacy, and the complete pharmacokinetic and pharmacodynamic properties of 15-epi Latanoprost. Such studies would provide a more complete understanding of its pharmacological profile and its potential as a research tool or therapeutic agent.

References

Discovery and development of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of 15(S)-Latanoprost

Introduction

Latanoprost is a prostaglandin F2α analogue renowned for its efficacy in treating open-angle glaucoma and ocular hypertension.[1][2][3][4] Its primary therapeutic action lies in reducing intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1][2][5] Latanoprost is the isopropyl ester prodrug of 15(R)-latanoprost acid, its biologically active form.[5][6] The stereochemistry at the C-15 position is critical for its pharmacological activity. This guide delves into the discovery, development, and pharmacological profile of Latanoprost, with a specific focus on the 15(S) stereoisomer, which has been instrumental in elucidating the structure-activity relationship and stereochemical requirements for the prostaglandin F (FP) receptor.[]

Discovery and Rationale for Development

The development of Latanoprost was rooted in the understanding that endogenous prostaglandins play a role in regulating intraocular pressure. Early research demonstrated that PGF2α could lower IOP, but its clinical utility was hampered by side effects such as irritation and conjunctival hyperemia. This prompted the search for synthetic PGF2α analogues with a more favorable therapeutic index.

The key innovation in the development of Latanoprost was the synthesis of phenyl-substituted prostaglandin analogues. This structural modification led to a more selective interaction with the FP receptor, enhancing the IOP-lowering effect while reducing side effects. The 15(R) configuration of the hydroxyl group on the alpha chain was identified as crucial for potent agonist activity at the FP receptor. In contrast, the 15(S) isomer, this compound (also known as 15-epi Latanoprost), exhibited significantly lower potency, highlighting the strict stereochemical requirements for receptor binding and activation.[][8][9]

Synthesis and Stereocontrol

The synthesis of Latanoprost is a complex process that requires precise stereochemical control to yield the desired 15(R) isomer. A common synthetic strategy involves the use of a chiral precursor, such as the Corey lactone, which establishes the correct stereochemistry of the cyclopentane ring.[10][11] The introduction of the alpha and omega side chains is achieved through a series of reactions, including Wittig or Horner-Wadsworth-Emmons reactions.

A critical step in the synthesis is the stereoselective reduction of a ketone intermediate to form the hydroxyl group at the C-15 position.[10] The use of chiral reducing agents is essential to favor the formation of the 15(R) alcohol. Inadequate control during this step can lead to the formation of the 15(S) diastereomer as an impurity.[12] Advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), were initially required to separate the 15(R) and 15(S) isomers.[10] However, improved synthetic processes have been developed to minimize the formation of the 15(S) isomer, involving crystallization of key intermediates to achieve high optical purity.[10][11]

Pharmacology

Mechanism of Action

Latanoprost is administered as an isopropyl ester prodrug to enhance its corneal penetration.[5][6] In the cornea, esterases hydrolyze the prodrug to its biologically active form, latanoprost acid.[5][6] Latanoprost acid is a selective agonist of the prostaglandin F2α (FP) receptor, a G-protein-coupled receptor (GPCR).[1][5][13]

Activation of the FP receptor initiates a signaling cascade primarily through the Gq protein pathway.[14][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the ciliary muscle and sclera.[2][5][6]

Pharmacodynamics

The primary pharmacodynamic effect of latanoprost acid is the reduction of IOP. This is achieved by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][5] The remodeling of the extracellular matrix, mediated by an increase in the expression and activity of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-3, and MMP-9, leads to a decrease in the hydraulic resistance of the uveoscleral outflow pathway.[5][6][16] This facilitates the drainage of aqueous humor from the anterior chamber of the eye. The IOP-lowering effect of Latanoprost begins 3 to 4 hours after administration, with the maximum effect observed after 8 to 12 hours.[1][6] The effect is sustained for at least 24 hours, allowing for once-daily dosing.[1][6]

Pharmacokinetics
  • Absorption : Latanoprost is well-absorbed through the cornea. Peak concentrations of latanoprost acid in the aqueous humor are reached approximately 2 hours after topical administration.[5][6]

  • Distribution : The volume of distribution of latanoprost is approximately 0.16 L/kg.[5][13]

  • Metabolism : After hydrolysis in the cornea, the small amount of latanoprost acid that reaches the systemic circulation is rapidly metabolized in the liver via fatty acid β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[1][6][13]

  • Excretion : The metabolites are primarily excreted via the kidneys.[1][6] Approximately 88% of a topically administered dose is recovered in the urine.[1][6] The plasma elimination half-life is short, around 17 minutes.[1][6]

The Role and Activity of this compound

The 15(S) stereoisomer of Latanoprost has been pivotal in understanding the pharmacology of prostaglandin analogues. While structurally very similar to the clinically used 15(R) isomer, this compound is significantly less potent as an FP receptor agonist.[][8] This difference in potency underscores the high degree of stereospecificity of the FP receptor binding pocket.

Studies have shown that the free acid of this compound has a lower binding affinity for the FP receptor compared to the free acid of 15(R)-Latanoprost.[8][9] This reduced affinity translates to a diminished ability to lower IOP. For instance, a 3 µg dose of this compound resulted in only a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys, a substantially smaller effect than that observed with 15(R)-Latanoprost.[8][9] Consequently, this compound serves as a valuable research tool for probing the structural requirements of the FP receptor and as a critical reference standard for assessing the purity of Latanoprost drug substance.[][9]

Quantitative Data

Table 1: Receptor Binding Affinity

CompoundReceptorAssay SystemIC₅₀ (nM)
Latanoprost Acid (15R)FPCat iris sphincter muscle3.6[8][17]
This compound AcidFPCat iris sphincter muscle24[8][17]

Table 2: Pharmacokinetic Parameters of Latanoprost

ParameterValue
Peak Concentration in Aqueous Humor15-30 ng/mL[5][13]
Time to Peak Concentration (Aqueous Humor)~2 hours[5][6]
Plasma Elimination Half-life17 minutes[1][6]
Systemic Clearance7 mL/min/kg[6]
Volume of Distribution0.16 ± 0.02 L/kg[5][13]
Urinary Excretion (of metabolites)~88% after topical administration[1][6]

Table 3: Clinical Efficacy of Latanoprost 0.005% Ophthalmic Solution

StudyDurationBaseline IOP (mmHg)IOP Reduction from BaselineComparator
Alm et al. (Phase III)6 monthsNot Specified31-35%[18]Timolol 0.5%
Meta-analysis6 monthsNot Specified7.7 mmHgTimolol 0.5% (6.5 mmHg reduction)[18]
Latanoprost monotherapy review1-12 monthsNot Specified22-39%[3]N/A
Normal Tension Glaucoma Study11 months (avg)16.9 mmHg (avg diurnal)17% (avg diurnal)[19]Control

Experimental Protocols

FP Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of test compounds for the FP receptor.

Methodology:

  • Tissue Preparation: Iris sphincter muscles are dissected from cat eyes and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction containing the FP receptors.

  • Radioligand Binding: The membrane preparation is incubated with a radiolabeled prostaglandin, such as [³H]-PGF2α, at a fixed concentration.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (e.g., latanoprost acid, this compound acid).

  • Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound ligand) is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

In Vivo IOP Reduction in Animal Models

Objective: To evaluate the IOP-lowering efficacy of test compounds in a relevant animal model.

Methodology:

  • Animal Model: Cynomolgus monkeys or New Zealand White rabbits are commonly used. Animals are acclimatized and baseline IOP is measured.

  • Drug Administration: A single drop of the test compound formulation (e.g., this compound at a specific concentration) is administered topically to one eye of each animal. The contralateral eye may receive a vehicle control.

  • IOP Measurement: IOP is measured at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) using a calibrated applanation tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for each time point. The mean IOP reduction for the treated group is compared to the vehicle-treated group to determine the efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed effects.

Phase 3 Clinical Trial for IOP Reduction

Objective: To evaluate the safety and efficacy of a Latanoprost formulation in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

Methodology:

  • Study Design: A prospective, randomized, multicenter, observer-masked, parallel-group study.[20]

  • Patient Population: Patients (aged ≥18 years) with a diagnosis of POAG or OHT and an IOP above a specified threshold (e.g., ≥ 21 mmHg).[20]

  • Randomization and Masking: Patients are randomly assigned to receive either the test formulation (e.g., Latanoprost 0.005%) or a comparator (e.g., Timolol 0.5% or another Latanoprost formulation). The observer measuring IOP is masked to the treatment allocation.[20]

  • Treatment Regimen: Patients self-administer one drop of the assigned medication in the affected eye(s) once daily (typically in the evening) for a specified duration (e.g., 3 to 6 months).

  • Efficacy Endpoint: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at specified follow-up visits (e.g., week 2, week 6, month 3).[21] IOP is measured at multiple time points during the day (e.g., 8 AM, 10 AM, 4 PM).[20]

  • Safety Assessments: Safety is evaluated through the monitoring of adverse events, ophthalmic examinations (including slit-lamp biomicroscopy), and visual acuity testing.

  • Statistical Analysis: The mean change in IOP between the treatment groups is compared using appropriate statistical methods (e.g., ANCOVA) to determine non-inferiority or superiority.

Visualizations

FP_Receptor_Signaling_Pathway Latanoprost_Acid Latanoprost Acid (15R-Isomer) FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds & Activates Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_Release->MMP_Upregulation Signal Transduction PKC_Activation->MMP_Upregulation Signal Transduction ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: FP Receptor Signaling Pathway for IOP Reduction.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis (& Stereoisomer Separation) Receptor_Binding In Vitro FP Receptor Binding Assays Compound_Synthesis->Receptor_Binding Animal_Models In Vivo IOP Studies (Rabbits, Monkeys) Receptor_Binding->Animal_Models Tox_Studies Toxicology & Safety Pharmacology Animal_Models->Tox_Studies Phase_I Phase I (Safety & Tolerability in Humans) Tox_Studies->Phase_I Phase_II Phase II (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety Trials) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission Market_Approval Market Approval & Post-Marketing Surveillance NDA_Submission->Market_Approval

Caption: Latanoprost Development and Experimental Workflow.

Logical_Relationship Concept Concept: PGF2α lowers IOP but has side effects Hypothesis Hypothesis: Phenyl-substituted analogues can improve selectivity and reduce side effects Concept->Hypothesis SAR Structure-Activity Relationship (SAR) Studies Hypothesis->SAR Stereochem Key Finding: 15(R) stereoisomer is potent; 15(S) is weak SAR->Stereochem Lead_Compound Lead Compound Identified: 15(R)-Latanoprost Stereochem->Lead_Compound Prodrug Prodrug Strategy: Isopropyl ester for enhanced corneal penetration Lead_Compound->Prodrug Clinical_Dev Clinical Development: Demonstrated efficacy and safety for glaucoma treatment Prodrug->Clinical_Dev Final_Product Final Product: Latanoprost 0.005% Ophthalmic Solution Clinical_Dev->Final_Product

Caption: Logical Progression in Latanoprost's Discovery.

Conclusion

The discovery and development of Latanoprost marked a significant advancement in the medical management of glaucoma. Through rational drug design, focusing on phenyl-substituted prostaglandin F2α analogues, researchers were able to create a potent and selective FP receptor agonist with a favorable safety profile. The study of the 15(S) stereoisomer was crucial in this process, providing invaluable insights into the strict stereochemical requirements for high-affinity binding to the FP receptor and subsequent pharmacological activity. This detailed understanding of the structure-activity relationship not only led to the successful development of Latanoprost but also paved the way for a new class of highly effective antiglaucoma medications.

References

The Hydrolysis of 15(S)-Latanoprost: A Technical Guide to the Activation of a Prostaglandin Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical activation step of 15(S)-Latanoprost, an isopropyl ester prodrug, into its pharmacologically active free acid form through hydrolysis. This process is fundamental to its efficacy in the treatment of open-angle glaucoma and ocular hypertension.

Introduction to Latanoprost and its Mechanism of Action

Latanoprost is a synthetic analogue of prostaglandin F2α and a cornerstone in the management of elevated intraocular pressure (IOP).[1] It is administered as a topical ophthalmic solution.[2] The lipophilic nature of the isopropyl ester prodrug facilitates its penetration through the cornea.[3] Within the cornea, esterases rapidly hydrolyze the inactive prodrug into its biologically active form, latanoprost acid.[2][3]

The active latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[4][5] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, the primary mechanism for its IOP-lowering effect.[4][6]

The Hydrolytic Conversion of Latanoprost

The conversion of the inactive this compound prodrug to its active free acid is an enzymatic process primarily occurring in the cornea.[2] This hydrolysis is essential for the drug's therapeutic activity.

Enzymatic Hydrolysis in Ocular Tissues

Table 1: Relative Hydrolysis Rates of Latanoprost in Human Ocular Tissues [7]

Ocular TissueRelative Rate of Hydrolysis
ChoroidHighest
Ciliary BodyHigh
CorneaHigh
ConjunctivaHigh
Aqueous HumorNegligible

Note: This table represents the relative order of hydrolysis rates as reported in in-vitro studies. Specific kinetic parameters (Km and Vmax) for the esterases in these tissues are not extensively documented.

The Role of Corneal Esterases

The cornea is the primary site for the bioactivation of latanoprost.[2] It is rich in esterase enzymes that efficiently cleave the isopropyl ester bond of the latanoprost molecule, releasing the active latanoprost acid.[8] The rapid and extensive nature of this hydrolysis ensures that a significant concentration of the active drug reaches the aqueous humor.[9]

Physicochemical Factors Influencing Hydrolysis

The stability and hydrolysis of latanoprost are influenced by physicochemical factors, most notably pH. Latanoprost is more susceptible to hydrolysis at pH values below 4 and above 6.7.[10] Ophthalmic formulations are therefore typically buffered to a pH of around 6.7 to ensure stability in the bottle while allowing for efficient hydrolysis upon administration to the eye, which has a physiological pH of approximately 7.4.[10]

Signaling Pathway of Latanoprost Acid

Upon its formation, latanoprost acid acts as a potent agonist at the FP receptor, a G-protein coupled receptor (GPCR).[4] The activation of this receptor triggers a cascade of intracellular events leading to the therapeutic effect of reduced IOP.

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3->PKC Leads to activation of ERK ERK1/2 (MAPK) PKC->ERK Activates MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) ERK->MMP_Upregulation Leads to ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Causes Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Results in IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction Leads to

Latanoprost Acid Signaling Pathway

The binding of latanoprost acid to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This leads to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium.[12] Downstream signaling involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[12][13] This signaling pathway ultimately leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[13][14] These enzymes are responsible for remodeling the extracellular matrix of the ciliary muscle and sclera, which is believed to reduce the hydraulic resistance and increase the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[3]

Experimental Protocols

In-Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

This protocol is adapted from a study that assessed the hydrolysis of latanoprost in various human ocular tissues.[7]

Objective: To determine the rate of latanoprost hydrolysis in different human ocular tissues.

Materials:

  • Whole human eyes (obtained from tissue banks)

  • Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

  • Latanoprost standard solution

  • Incubator (37°C)

  • Dissection tools

  • LC-MS/MS system

Procedure:

  • Tissue Dissection: Within 24 hours post-mortem, dissect the whole human eyes to isolate the aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera.

  • Tissue Preparation: Divide each tissue into two replicates, blot to remove excess fluid, and weigh.

  • Incubation: Transfer each tissue replicate to a separate incubation tube containing GBR buffer (pH 7.4).

  • Dosing: Add latanoprost to each tube to a final concentration of 20 μM.

  • Sampling: Incubate the tubes at 37°C. Collect samples at predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Sample Analysis: Analyze the samples for the disappearance of latanoprost and the formation of latanoprost acid using a validated LC-MS/MS method.

Quantitative Analysis of Latanoprost and Latanoprost Acid by LC-MS/MS

Objective: To quantify the concentrations of latanoprost and its active metabolite, latanoprost acid, in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Latanoprost: Monitor specific precursor-to-product ion transitions.

    • Latanoprost Acid: Monitor specific precursor-to-product ion transitions.

    • Internal Standard (e.g., deuterated latanoprost): Monitor specific precursor-to-product ion transitions.

Sample Preparation:

  • Plasma/Aqueous Humor: Protein precipitation with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant.

  • Tissue Homogenates: Homogenize the tissue in an appropriate buffer, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes before LC-MS/MS analysis.

Experimental and Logical Workflows

The study of prodrug hydrolysis follows a structured workflow to ensure accurate and reproducible results.

Prodrug_Hydrolysis_Workflow Start Start: Prodrug Hydrolysis Study Tissue_Preparation 1. Biological Matrix Preparation (e.g., Ocular Tissues, Plasma) Start->Tissue_Preparation Prodrug_Incubation 2. Incubation of Prodrug in Biological Matrix Tissue_Preparation->Prodrug_Incubation Time_Sampling 3. Time-Course Sampling Prodrug_Incubation->Time_Sampling Sample_Quenching 4. Reaction Quenching (e.g., Acetonitrile) Time_Sampling->Sample_Quenching Analyte_Extraction 5. Analyte Extraction (LLE, SPE, or PPT) Sample_Quenching->Analyte_Extraction LCMS_Analysis 6. Quantitative Analysis by LC-MS/MS Analyte_Extraction->LCMS_Analysis Data_Analysis 7. Data Analysis: - Disappearance of Prodrug - Formation of Active Drug LCMS_Analysis->Data_Analysis Kinetics_Determination 8. Determination of Hydrolysis Rate and Kinetic Parameters Data_Analysis->Kinetics_Determination End End: Characterization of Prodrug Hydrolysis Kinetics_Determination->End

General Experimental Workflow for Prodrug Hydrolysis

This workflow outlines the key steps involved in an in-vitro study of prodrug hydrolysis. It begins with the preparation of the relevant biological matrix, followed by the incubation of the prodrug under controlled conditions. Samples are collected over time and the enzymatic reaction is stopped. The prodrug and its active metabolite are then extracted and quantified using a sensitive analytical technique like LC-MS/MS. The final data analysis provides insights into the rate and extent of hydrolysis.

Conclusion

The hydrolysis of this compound to its active free acid is a critical step in its mechanism of action for lowering intraocular pressure. This conversion is efficiently carried out by esterases present in the cornea and other ocular tissues. The resulting latanoprost acid activates the FP receptor, initiating a signaling cascade that leads to increased uveoscleral outflow. Understanding the kinetics and mechanisms of this hydrolysis, as well as the subsequent signaling pathways, is crucial for the development of new and improved ophthalmic prodrugs for the treatment of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for researchers and professionals in the field of drug development.

References

The Pivotal Role of Stereochemistry in the Ocular Hypotensive Activity of Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering intraocular pressure (IOP) is intrinsically linked to its specific stereochemical configuration. As a selective agonist of the prostaglandin F (FP) receptor, the precise three-dimensional arrangement of its functional groups dictates its binding affinity and subsequent activation of the receptor, ultimately leading to enhanced uveoscleral outflow of aqueous humor. This technical guide provides an in-depth analysis of the stereochemistry-activity relationship of latanoprost isomers, offering valuable insights for researchers, scientists, and professionals involved in the development of ophthalmic drugs.

Quantitative Analysis of Latanoprost Isomer Activity

The biological activity of latanoprost is critically dependent on its stereochemistry. Latanoprost is the isopropyl ester prodrug of latanoprost acid, which is the biologically active molecule. The stereochemical integrity, particularly at the C15 hydroxyl group, is paramount for potent FP receptor agonism.

Table 1: Prostaglandin FP Receptor Binding Affinities of Latanoprost Acid and Related Prostaglandins

CompoundReceptor TypeTissue/Cell LineKi (nM)
Latanoprost AcidProstaglandin FPCloned human ciliary body98[1]
Travoprost AcidProstaglandin FPNot Specified35[1]
Bimatoprost AcidProstaglandin FPNot Specified83[1]

Table 2: Functional Agonist Potencies of Latanoprost Acid and Related Prostaglandins at the FP Receptor

CompoundAssay TypeCell TypeEC50 (nM)
Latanoprost AcidPhosphoinositide TurnoverCloned human ciliary body54.6[2]
Latanoprost AcidPhosphoinositide TurnoverNot Specified32-124[1]
Travoprost AcidPhosphoinositide TurnoverCloned human ciliary body3.2[2]
Bimatoprost AcidPhosphoinositide TurnoverNot Specified2.8-3.8[1]
Latanoprost (Prodrug)Phosphoinositide TurnoverCloned human ciliary body126[2]

Stereoisomers of Latanoprost and Their Activity

Latanoprost has several potential stereoisomers, with the configuration at the C15 position being the most critical for biological activity.

  • 15(R)-Latanoprost (Latanoprost): This is the active and clinically used epimer. The (R)-configuration of the hydroxyl group at C15 is essential for potent agonistic activity at the FP receptor.

  • 5,6-trans-Latanoprost: This isomer, where the cis double bond between carbons 5 and 6 is converted to a trans double bond, is a known impurity in the synthesis of latanoprost. While its biological activity is presumed to be similar to the cis isomer, there is a lack of specific published reports detailing its binding affinity and functional potency at the FP receptor.

  • Latanoprost Enantiomer: The complete mirror image of latanoprost is not expected to have significant biological activity, as receptor binding sites are chiral and highly specific for the stereochemistry of their ligands.

Experimental Protocols

The determination of the stereochemistry-activity relationship of latanoprost isomers relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Prostaglandin FP Receptor Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the FP receptor (e.g., human ciliary body cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Radioligand Binding: A radiolabeled prostaglandin, typically [3H]-PGF2α, is used as the ligand.

  • Competition Assay: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., latanoprost isomers).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay measures the ability of a compound to activate the FP receptor, which is coupled to the Gq protein and stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Methodology:

  • Cell Culture and Labeling: Cells expressing the FP receptor (e.g., cloned human ciliary body cells) are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

  • Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound (e.g., latanoprost isomers) for a defined period.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Chromatographic Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting. The total accumulation of inositol phosphates is used as a measure of receptor activation.

  • Data Analysis: Dose-response curves are generated by plotting the inositol phosphate accumulation against the concentration of the test compound. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from these curves.

Myosin Light Chain Phosphorylation Assay

Activation of the FP receptor in ciliary muscle cells leads to an increase in intracellular calcium, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chain (MLC). This is a key event in the cellular mechanism leading to increased uveoscleral outflow.

Methodology:

  • Cell Culture and Treatment: Human ciliary muscle cells are cultured and treated with the test compounds (e.g., latanoprost isomers) for various times and at different concentrations.

  • Protein Extraction: After treatment, the cells are lysed, and total protein is extracted.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated MLC.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • The signal is detected using a chemiluminescent substrate and imaged.

  • Quantification: The intensity of the bands corresponding to phosphorylated MLC is quantified using densitometry. The results are often normalized to the total amount of MLC.

  • Data Analysis: The fold-change in MLC phosphorylation relative to an untreated control is calculated for each treatment condition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by latanoprost and a general workflow for its in vitro evaluation.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK Activates Cellular_Response Cellular Response (Increased Uveoscleral Outflow) PKC->Cellular_Response MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC pMLC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Latanoprost Isomers Receptor_Binding Receptor Binding Assay (Determine Ki) Synthesis->Receptor_Binding Functional_Assay Functional Assay (Phosphoinositide Turnover) (Determine EC50) Synthesis->Functional_Assay Downstream_Assay Downstream Signaling Assay (Myosin Light Chain Phosphorylation) Synthesis->Downstream_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Functional_Assay->SAR_Analysis Downstream_Assay->SAR_Analysis Conclusion Conclusion on Stereochemical Importance SAR_Analysis->Conclusion

Caption: In Vitro Evaluation Workflow.

Conclusion

The stereochemistry of latanoprost is a critical determinant of its pharmacological activity. The precise (R)-configuration at the C15 hydroxyl group is indispensable for high-affinity binding to the FP receptor and potent agonist activity, which ultimately drives the IOP-lowering effect. Other stereoisomers, such as the 15(S)-epimer, exhibit significantly reduced activity, highlighting the strict stereochemical requirements of the FP receptor binding pocket. While quantitative data for all isomers remains to be fully elucidated in comparative studies, the existing evidence unequivocally demonstrates the paramount importance of stereochemical control in the design and synthesis of effective prostaglandin analogues for the treatment of glaucoma. This understanding is crucial for the development of next-generation ocular hypotensive agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 15(S)-Latanoprost (CAS Number 145773-22-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 15(S)-Latanoprost, a stereoisomer of the widely used glaucoma medication, Latanoprost. This document details its physicochemical characteristics, biological activity, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

This compound, also known as 15-epi Latanoprost, is a synthetic prostaglandin F2α analogue.[1][2] Its core physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 145773-22-4[1]
Molecular Formula C₂₆H₄₀O₅[3]
Molecular Weight 432.59 g/mol [3]
Appearance Colorless to light yellow oil/liquid[4][5]
Solubility Soluble in DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate (10 mg/ml). Limited solubility in DMSO:PBS (1:12) at 80 µg/ml.[1][4]
Storage Temperature -20°C[4]

Biological Activity and Mechanism of Action

This compound is a selective agonist of the prostaglandin F receptor (FP receptor).[6][7] Its biological activity is primarily characterized by its ability to reduce intraocular pressure (IOP), although it is less potent than its R-isomer, Latanoprost.[]

Receptor Binding and Potency

The affinity of this compound for the FP receptor has been determined through receptor binding assays. The free acid form of this compound exhibits an IC₅₀ value of 24 nM in a functional assay using cat iris sphincter muscle, compared to 3.6 nM for the free acid of Latanoprost.[6] This indicates a lower potency in receptor interaction compared to its clinically used stereoisomer.

ParameterValueSpecies/Assay SystemReference
IC₅₀ (Free Acid) 24 nMCat iris sphincter muscle (FP receptor binding assay)[6]
In Vivo Efficacy

Topical administration of this compound has been shown to reduce intraocular pressure in non-human primate models. A 3 µg dose of this compound resulted in a 1 mmHg reduction of IOP in normotensive cynomolgus monkeys.[6]

Mechanism of Action

Similar to other prostaglandin F2α analogues, this compound exerts its IOP-lowering effect by acting as an agonist at the FP receptor.[7] Activation of the FP receptor in the eye is believed to increase the uveoscleral outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][7] This enhanced outflow reduces the overall pressure within the eye.[7] this compound is an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active free acid form.[]

Signaling Pathway

Upon binding to the Gq-protein coupled FP receptor, this compound initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological response of increased uveoscleral outflow.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15S_Latanoprost This compound FP_receptor Prostaglandin F Receptor (FP) 15S_Latanoprost->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Increased Uveoscleral Outflow Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the characterization of this compound.

Prostaglandin FP Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the prostaglandin FP receptor.

Materials:

  • Membrane preparations from cells expressing the human FP receptor or a suitable animal tissue (e.g., cat iris sphincter muscle).

  • Radioligand: [³H]-Latanoprost or other suitable radiolabeled FP receptor agonist.

  • Unlabeled this compound (test compound).

  • Unlabeled Prostaglandin F2α (positive control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare FP Receptor Membrane Homogenate Assay_Setup Set up 96-well Plate: Total, Non-specific, and Competition Binding Wells Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand and Test Compound Dilutions Reagent_Prep->Assay_Setup Incubation Incubate at Room Temp for 60-90 min Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters and Wash Incubation->Filtration Scintillation Scintillation Counting of Filters Filtration->Scintillation Data_Analysis Calculate Specific Binding and Determine IC₅₀ Scintillation->Data_Analysis

Caption: Workflow for a competitive FP receptor binding assay.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the potential cytotoxicity of this compound on ocular cells.

Materials:

  • Human corneal epithelial cells (or other relevant ocular cell line).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys

This protocol describes a method for measuring the effect of topically administered this compound on IOP in a non-human primate model.

Animals:

  • Healthy, adult cynomolgus monkeys (Macaca fascicularis) with normal baseline IOP. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound ophthalmic solution (e.g., 3 µg in a suitable vehicle).

  • Vehicle control solution.

  • Topical anesthetic (e.g., proparacaine hydrochloride).

  • Tonometer (e.g., a rebound tonometer like Tono-Pen or TonoVet).

  • Ketamine for sedation.

Procedure:

  • Baseline IOP Measurement: Acclimatize the monkeys to the experimental procedures. On the day of the experiment, sedate the animals with ketamine. Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes using a calibrated tonometer.

  • Drug Administration: Administer a single 30-50 µL drop of the this compound solution to one eye (the treated eye) and the vehicle solution to the contralateral eye (the control eye).

  • Post-Treatment IOP Measurements: At specified time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours), re-sedate the animals (if necessary) and measure the IOP in both eyes as described in step 1.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP changes in the treated eye to the control eye to determine the effect of this compound.

IOP_Measurement_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimatize Acclimatize Monkeys to Procedure Baseline_IOP Sedate and Measure Baseline IOP Acclimatize->Baseline_IOP Drug_Admin Topical Administration of This compound and Vehicle Baseline_IOP->Drug_Admin IOP_Monitoring Measure IOP at Multiple Time Points (e.g., 2, 4, 6, 8, 24h) Drug_Admin->IOP_Monitoring Data_Analysis Calculate Change in IOP and Compare Treated vs. Control IOP_Monitoring->Data_Analysis

Caption: Workflow for in vivo IOP measurement in monkeys.

References

The Role of 15(S)-Latanoprost in Enhancing Aqueous Humor Outflow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily functioning to reduce intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of 15(S)-Latanoprost, with a focus on its signaling pathways and the subsequent remodeling of the extracellular matrix in the ciliary muscle. Detailed experimental protocols for key assays and quantitative data from seminal studies are presented to serve as a comprehensive resource for researchers in ophthalmology and pharmacology.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). The regulation of IOP is dependent on the delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway. Latanoprost, the isopropyl ester prodrug of this compound acid, selectively targets the uveoscleral outflow pathway, increasing its facility and thereby lowering IOP.[1] This guide elucidates the intricate cellular and molecular events initiated by Latanoprost that culminate in enhanced aqueous humor outflow.

Mechanism of Action: Signaling Pathways

The therapeutic effect of Latanoprost is mediated through its active form, Latanoprost acid, which is a selective agonist for the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[1] The binding of Latanoprost acid to the FP receptor, predominantly located on ciliary muscle cells, initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM), ultimately reducing hydraulic resistance to aqueous humor outflow.

The primary signaling cascade initiated by FP receptor activation involves the Gq alpha subunit of its associated heterotrimeric G-protein. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC then initiates a phosphorylation cascade, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway leads to the phosphorylation and activation of transcription factors, such as c-Fos and c-Jun, which form the activator protein-1 (AP-1) complex. AP-1 then translocates to the nucleus and binds to the promoter regions of target genes, notably those encoding for matrix metalloproteinases (MMPs).[2]

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Latanoprost This compound Acid FP_receptor FP Receptor (GPCR) Latanoprost->FP_receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca2+ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) Ca2->PKC activates DAG->PKC activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade activates AP1 AP-1 (c-Fos/c-Jun) MAPK_cascade->AP1 activates DNA DNA (MMP Promoter) AP1->DNA binds to MMP_mRNA MMP mRNA DNA->MMP_mRNA transcribes MMPs MMPs (e.g., MMP-1, -3, -9) MMP_mRNA->MMPs translates to ECM_degradation ECM Degradation & Remodeling MMPs->ECM_degradation mediates

Caption: Latanoprost-induced signaling pathway in ciliary muscle cells.

Extracellular Matrix Remodeling

The upregulation of MMPs, particularly MMP-1, MMP-3, and MMP-9, is a critical consequence of Latanoprost treatment.[3][4] These enzymes are responsible for the degradation of various components of the ECM within the ciliary muscle, including collagens and proteoglycans. This enzymatic breakdown of the ECM leads to a widening of the interstitial spaces between the ciliary muscle bundles, thereby reducing the resistance to the outflow of aqueous humor through the uveoscleral pathway. Concurrently, Latanoprost also influences the expression of tissue inhibitors of metalloproteinases (TIMPs), which modulate the activity of MMPs, ensuring a controlled remodeling process.[5][6]

Quantitative Data

The following tables summarize the quantitative effects of Latanoprost on gene expression and clinical endpoints as reported in various studies.

Table 1: Effect of Latanoprost Acid on MMP and TIMP mRNA Expression in Human Ciliary Muscle Cells

GeneConcentrationTime (hours)Fold Change/Percent IncreaseReference
MMP-1200 nM6-12Peak Expression[7]
MMP-18, 40, 200 nM24Dose-dependent increase (3- to 13-fold)[3][7]
MMP-3200 nM24Increased[7]
MMP-9200 nM24Increased[7]
MMP-2200 nM24Reduced or unchanged[7]
TIMP-11 µM1845% ± 17% increase[8]
TIMP-110 µM1854% ± 13% increase[8]
TIMP-21 nM - 10 µM6Up to 11.3% ± 0.2% increase[8]
TIMP-3N/A24Upregulated in all five cultures[9]

Table 2: Effect of Latanoprost on MMP and TIMP mRNA Expression in Human Trabecular Meshwork Cells

GeneConcentrationTime (hours)Change in ExpressionReference
MMP-1N/A24Increased in 4 of 5 cultures[6]
MMP-3N/A24Increased in 4 of 5 cultures[6]
MMP-17N/A24Increased in 3 of 5 cultures[6]
MMP-24N/A24Increased in all 5 cultures[6]
TIMP-2N/A24Increased in 3 of 5 cultures[6]
TIMP-3N/A24Increased in 3 of 5 cultures[6]
TIMP-4N/A24Increased in 3 of 5 cultures[6]

Table 3: Clinical Efficacy of Latanoprost 0.005%

ParameterStudy PopulationDurationMean ReductionReference
Intraocular Pressure (IOP)Open-angle glaucoma or ocular hypertension12 weeks8.6 ± 0.3 mmHg[10]
Intraocular Pressure (IOP)Glaucoma patients2 weeks25%[11]
Outflow FacilityGlaucomatous monkeysN/A45% increase[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Latanoprost on aqueous humor outflow.

Primary Human Ciliary Muscle Cell Culture and Latanoprost Treatment

cell_culture_workflow cluster_isolation Cell Isolation cluster_culture Cell Culture cluster_treatment Latanoprost Treatment donor_eye Human Donor Eye Tissue dissection Dissect Ciliary Muscle donor_eye->dissection digestion Collagenase Digestion dissection->digestion centrifugation Centrifugation & Resuspension digestion->centrifugation plating Plate Cells in Culture Flasks centrifugation->plating incubation Incubate at 37°C, 5% CO2 plating->incubation passaging Subculture up to 5th Passage incubation->passaging confluence Grow Cells to Confluence passaging->confluence serum_starve Serum Starvation confluence->serum_starve latanoprost_acid Add Latanoprost Acid (or Vehicle) serum_starve->latanoprost_acid incubation_treatment Incubate for Desired Time latanoprost_acid->incubation_treatment harvest Harvest Cells/Media for Analysis incubation_treatment->harvest

Caption: Workflow for primary human ciliary muscle cell culture and treatment.

Materials:

  • Human donor eyes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Collagenase type I

  • Trypsin-EDTA

  • Latanoprost acid (active form of Latanoprost)

  • Vehicle control (e.g., ethanol)

Procedure:

  • Isolation: Dissect the ciliary muscle from human donor eyes under sterile conditions.[13]

  • Mince the tissue and digest with collagenase type I to release the cells.[13]

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Culture: Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Change the medium every 2-3 days.

  • When the cells reach confluence, subculture them using trypsin-EDTA. Cells can typically be used up to the fifth passage.[13]

  • Treatment: Grow human ciliary muscle cells to confluence in culture plates.[7]

  • Serum-starve the cells for 24 hours to synchronize their growth phase.

  • Treat the cells with varying concentrations of Latanoprost acid (e.g., 8, 40, 200 nM) or vehicle control for different time points (e.g., 4, 6, 12, 24 hours).[7]

  • After the incubation period, harvest the cells for RNA or protein analysis, and collect the conditioned media for zymography.

Quantitative Real-Time PCR (qRT-PCR) for MMP and TIMP Expression

Materials:

  • RNA isolation kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from Latanoprost-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using a real-time PCR instrument. The reaction mixture should contain cDNA, forward and reverse primers for the target gene, and qPCR master mix.

  • Data Analysis: Normalize the expression of the target genes to the expression of the housekeeping gene. Calculate the relative fold change in gene expression in Latanoprost-treated cells compared to control cells using the ΔΔCt method.[7]

Gelatin Zymography for MMP Activity

Materials:

  • Conditioned media from cell cultures

  • SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)

  • Tris-glycine SDS running buffer

  • Rinsing buffer (e.g., 2.5% Triton X-100)

  • Incubation buffer (e.g., Tris buffer containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Collect conditioned media from Latanoprost-treated and control cell cultures.

  • Mix the media with non-reducing sample buffer.

  • Separate the proteins on an SDS-PAGE gel containing gelatin.

  • After electrophoresis, wash the gel with rinsing buffer to remove SDS and allow the MMPs to renature.

  • Incubate the gel in the incubation buffer at 37°C for 16-24 hours to allow the MMPs to digest the gelatin.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of MMP activity will appear as clear bands on a blue background, indicating gelatin degradation. The intensity of the bands corresponds to the level of MMP activity.

Ex Vivo Perfusion of Human Anterior Segments

Materials:

  • Human donor eyes

  • Perfusion chamber

  • Perfusion medium (e.g., DMEM)

  • Pressure transducer

  • Flow pump

Procedure:

  • Dissect the anterior segment from a human donor eye.

  • Mount the anterior segment in a perfusion chamber.

  • Perfuse the anterior segment with perfusion medium at a constant flow rate (e.g., 2.5 µL/min) or at a constant pressure.

  • Monitor the intraocular pressure using a pressure transducer.

  • After a stable baseline is established, add Latanoprost acid to the perfusion medium.

  • Continue to monitor the IOP to determine the effect of Latanoprost on outflow facility. Outflow facility (C) can be calculated using the formula: C = (Flow Rate) / (IOP - Episcleral Venous Pressure).

Immunofluorescence Staining of Extracellular Matrix Proteins

Materials:

  • Ciliary muscle tissue sections (from treated and control eyes)

  • Primary antibodies against ECM proteins (e.g., collagen I, fibronectin)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Fix and section the ciliary muscle tissue.

  • Permeabilize the tissue sections.

  • Block non-specific antibody binding.

  • Incubate the sections with primary antibodies against the ECM proteins of interest.

  • Wash the sections and incubate with fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Mount the sections and visualize them using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the relative abundance of the ECM proteins.

Conclusion

This compound effectively reduces intraocular pressure by enhancing uveoscleral outflow, a process driven by the intricate signaling cascade initiated at the FP receptor in ciliary muscle cells. This leads to the upregulation of matrix metalloproteinases and subsequent remodeling of the extracellular matrix. The detailed molecular mechanisms and experimental methodologies presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of prostaglandin analogues in the management of glaucoma and to explore novel targets within the aqueous humor outflow pathways. The continued elucidation of these pathways will be instrumental in developing next-generation therapies for this sight-threatening disease.

References

Methodological & Application

In Vivo Efficacy of 15(S)-Latanoprost on Intraocular Pressure in Rabbits: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension. It primarily functions by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). Latanoprost is the 15(R)-epimer, and its 15(S)-isomer, 15(S)-Latanoprost (also known as 15-epi-Latanoprost), is often considered an impurity in commercial preparations. This document provides a detailed overview of in vivo studies investigating the effects of Latanoprost on IOP in rabbits, with a specific focus on what is known about the 15(S) isomer. Due to the limited availability of data on the 15(S) isomer in rabbits, this document leverages protocols and findings from studies on Latanoprost (the 15(R) isomer) to provide a comprehensive methodological framework. It is important to note that some studies suggest Latanoprost has a limited IOP-lowering effect in rabbits.

Data Summary of Latanoprost IOP Studies in Rabbits

The following tables summarize quantitative data from various in vivo studies of Latanoprost (0.005%) on IOP in normotensive and experimentally induced hypertensive rabbits.

Table 1: Maximum Intraocular Pressure Reduction with 0.005% Latanoprost Formulations in Rabbits

FormulationAnimal ModelMaximum IOP Reduction (mmHg)Maximum IOP Reduction (%)Time to Maximum Effect (hours post-instillation)Citation
Plain LatanoprostNormotensive Albino Rabbits4.85376[1][2]
Xalatan®Normotensive Albino Rabbits4.8366[1][2]
HA-CS-Latanoprost NPNormotensive Albino Rabbits5.75436[1][2]
Latanoprost BAK-freeNew Zealand White RabbitsNot specified in mmHgComparable to Latanoprost with BAK6 and 12[3]
Latanoprost with BAKNew Zealand White RabbitsNot specified in mmHgComparable to Latanoprost BAK-free6 and 12[3]

HA-CS-Latanoprost NP: Hyaluronic Acid-Chitosan-Latanoprost Nanoparticle BAK: Benzalkonium Chloride

Table 2: Time-Course of Mean IOP Reduction with 0.005% Latanoprost Formulations in Normotensive Albino Rabbits

Treatment GroupDay 3 Mean IOP Reduction (mmHg / %)Day 4 Mean IOP Reduction (mmHg / %)Day 5 Mean IOP Reduction (mmHg / %)Day 6 Mean IOP Reduction (mmHg / %)Citation
Plain Latanoprost1.99 / 153.22 / 242.55 / 192.46 / 19[1]
Xalatan®2.40 / 182.35 / 173.05 / 233.07 / 23[1]
HA-CS-Latanoprost NP3.29 / 243.98 / 293.81 / 283.76 / 28[1]

Experimental Protocols

Animal Model and Acclimatization
  • Species: New Zealand White or Albino rabbits (Oryctolagus cuniculus) are commonly used.[1][3]

  • Weight: 2.5 to 3.0 kg.[1]

  • Health Status: Animals should be healthy and free of ocular abnormalities.

  • Acclimatization: Rabbits should be acclimatized to the laboratory environment for at least 7 days prior to the experiment. This includes handling and sham IOP measurements to minimize stress-induced IOP fluctuations.[1]

Induction of Ocular Hypertension (for hypertensive models)
  • Water Loading Model: Acute ocular hypertension can be induced by oral administration of tap water (e.g., 70 mL/kg) via an orogastric tube.[4][5]

  • Other Models: While the water-loading model is common for acute studies, chronic models of glaucoma can also be established.

Drug Formulation and Administration
  • Drug: this compound or other Latanoprost formulations.

  • Concentration: A standard concentration for Latanoprost studies is 0.005%.[1][2][4][5]

  • Vehicle: The vehicle control should be the same formulation without the active pharmaceutical ingredient.

  • Administration: A single drop (typically 30-50 µL) is instilled into the lower conjunctival sac of one eye. The contralateral eye can serve as a control, receiving a placebo.[3] The eyelids are gently held closed for a few seconds to prevent immediate washout.

Intraocular Pressure Measurement
  • Instrumentation: A calibrated tonometer suitable for rabbits, such as a Tono-Pen or a non-contact tonometer, should be used.

  • Anesthesia: Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) is typically applied to the cornea before IOP measurement to minimize discomfort and blinking.

  • Procedure:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into the eye.

    • After a brief waiting period (e.g., 30-60 seconds), gently open the eyelids.

    • Position the tonometer perpendicular to the central cornea and obtain several readings (e.g., 3-5) to ensure accuracy.

    • The average of these readings is recorded as the IOP for that time point.

  • Measurement Schedule:

    • Baseline: IOP should be measured for at least two days before the start of treatment to establish a baseline diurnal curve.

    • Treatment Period: On treatment days, measure IOP immediately before drug administration (0 hours) and at regular intervals post-administration (e.g., every 2 hours for 12 hours).[1][2]

    • Recovery Period: IOP measurements can be continued for several days after the final dose to assess the duration of the effect and the return to baseline.[1][2]

Visualizations

Signaling Pathway of Latanoprost in Reducing Intraocular Pressure

G cluster_0 Cellular Mechanisms in Ciliary Muscle and Trabecular Meshwork Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MMPs ↑ Matrix Metalloproteinases (MMPs) (e.g., MMP-1, -3, -9) Ca_PKC->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Intraocular Pressure Reduction Uveoscleral_Outflow->IOP_Reduction G cluster_workflow Experimental Workflow Animal_Selection Select Healthy Rabbits (e.g., New Zealand White) Acclimatization Acclimatization Period (≥ 7 days) Animal_Selection->Acclimatization Baseline_IOP Baseline IOP Measurement (2 days, diurnal curve) Acclimatization->Baseline_IOP Randomization Randomize into Groups (Treatment vs. Control) Baseline_IOP->Randomization Drug_Admin Topical Drug Administration (e.g., 0.005% this compound) Randomization->Drug_Admin IOP_Monitoring IOP Monitoring (e.g., 0, 2, 4, 6, 8, 12h post-dose) Drug_Admin->IOP_Monitoring Recovery_Phase Recovery Period (IOP monitoring post-treatment) IOP_Monitoring->Recovery_Phase Data_Analysis Data Analysis (Compare IOP changes) Recovery_Phase->Data_Analysis G cluster_logic Logical Flow of Latanoprost Action Topical_Admin Topical Administration of Latanoprost Corneal_Penetration Corneal Penetration Topical_Admin->Corneal_Penetration Hydrolysis Hydrolysis to Latanoprost Acid Corneal_Penetration->Hydrolysis Receptor_Binding Binding to FP Receptors Hydrolysis->Receptor_Binding Cellular_Response Cellular Response (↑ MMPs, ECM remodeling) Receptor_Binding->Cellular_Response Physiological_Effect Physiological Effect (↑ Uveoscleral Outflow) Cellular_Response->Physiological_Effect Therapeutic_Outcome Therapeutic Outcome (↓ IOP) Physiological_Effect->Therapeutic_Outcome

References

Application Note: High-Performance Liquid Chromatography for the Separation of Latanoprost and its 15(S) Isomer

Author: BenchChem Technical Support Team. Date: November 2025

[Author] Your Name/Institution [Date] November 20, 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of Latanoprost and its critical process impurity, the 15(S)-Latanoprost isomer. The control of this stereoisomeric impurity is crucial for the quality and safety of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. This document provides comprehensive experimental protocols for both normal-phase and reversed-phase HPLC methods, enabling researchers, scientists, and drug development professionals to accurately quantify Latanoprost and its 15(S) epimer.

Introduction

Latanoprost is a prostaglandin F2α analog that is widely used as a first-line treatment for open-angle glaucoma and increased intraocular pressure.[1] During its synthesis and storage, several related substances and isomers can be formed, which may impact the efficacy and safety of the drug product. One of the key impurities is the this compound isomer, an epimer where the hydroxyl group at the C-15 position is inverted relative to Latanoprost.[2] Regulatory agencies require stringent control over such impurities. Therefore, a robust and selective analytical method is essential for their separation and quantification.

This application note presents two distinct HPLC methods that have been successfully employed for the baseline separation of Latanoprost and the this compound isomer.

Experimental Protocols

Method 1: Normal-Phase HPLC

This method achieves baseline separation of Latanoprost and its 15(S) and 5,6-trans isomers on an amino (NH2) column.[2][3][4]

Chromatographic Conditions:

ParameterValue
Column NH2
Mobile Phase n-Heptane : 2-Propanol : Acetonitrile (93:6:1, v/v/v) with a small amount of water
Flow Rate Not Specified
Injection Volume Not Specified
Detection UV, wavelength not specified
Temperature Not Specified

Sample Preparation:

Dissolve the sample in a suitable diluent, such as the mobile phase, to achieve a concentration within the linear range of the assay.

Method 2: Reversed-Phase HPLC

This method utilizes a C18 stationary phase for the separation of Latanoprost and its isomers.[5]

Chromatographic Conditions:

ParameterValue
Column Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Methanol : Acetonitrile : Water (56:14:30, v/v/v), pH adjusted to 3.0 with acetic acid
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Detection UV at 210 nm
Temperature Not Specified

Sample Preparation:

Prepare the sample solution in the mobile phase. For ophthalmic solutions, dilution with the mobile phase may be necessary to bring the concentration into the analytical range.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC methods.

Method 1: Normal-Phase HPLC Validation Data
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r)
Latanoprost1 - 10> 0.98
This compound0.5 - 15> 0.98

Detection and quantification limits for Latanoprost were reported to be 0.025 µg/mL and 0.35 µg/mL, respectively, in a separate reversed-phase method.[1][3]

Method 2: Reversed-Phase HPLC Validation Data
AnalyteLinearity Range (µg/mL)Average Recovery (%)
This compound0.04999 - 0.999896.74

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Latanoprost and its isomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Weighing/Dilution HPLC HPLC System Sample->HPLC Injection MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column Chromatographic Column (NH2 or C18) HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Generation Integration->Report

Caption: General workflow for the HPLC analysis of Latanoprost.

Discussion

Both normal-phase and reversed-phase HPLC methods have demonstrated the capability to separate Latanoprost from its 15(S) isomer. The choice of method may depend on the specific requirements of the analysis, such as the presence of other impurities and the sample matrix. The normal-phase method on an NH2 column has been shown to provide baseline separation of Latanoprost, this compound, and the 5,6-trans-Latanoprost isomer.[2][3][4] The reversed-phase method using a C18 column offers a different selectivity and is also effective for the determination of these isomers in ophthalmic solutions.[5]

For more complex separations involving multiple related substances, a combined system of chiral and cyano columns with a reverse-phase gradient elution has also been reported.[1][6] This approach can separate Latanoprost isomers, its enantiomer, and other degradants simultaneously.[1][6]

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of Latanoprost and its 15(S) isomer. The provided protocols and validation data will be valuable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Latanoprost. The selection of the most appropriate method will depend on the specific analytical needs and the complexity of the sample matrix.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 15(S)-Latanoprost and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. As a lipophilic isopropyl ester prodrug, latanoprost readily penetrates the cornea. It is then hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1] This active metabolite is responsible for the therapeutic effect of the drug. The systemic portion of the drug is metabolized in the liver via fatty acid beta-oxidation to form 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then primarily excreted in the urine.

Accurate and sensitive quantification of latanoprost and its metabolites in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of these compounds due to its high selectivity, sensitivity, and specificity. This document provides detailed application notes and protocols for the mass spectrometry analysis of 15(S)-Latanoprost and its key metabolites.

Metabolic Pathway of Latanoprost

Latanoprost undergoes a series of metabolic transformations to be activated and subsequently eliminated from the body. The initial and most critical step is the hydrolysis of the isopropyl ester to form the active latanoprost acid. This is followed by systemic metabolism in the liver.

Latanoprost Metabolic Pathway Latanoprost This compound (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Esterase Hydrolysis (Cornea) Dinor_Metabolite 1,2-dinor-Latanoprost Acid Latanoprost_Acid->Dinor_Metabolite β-oxidation (Liver) Tetranor_Metabolite 1,2,3,4-tetranor-Latanoprost Acid Dinor_Metabolite->Tetranor_Metabolite β-oxidation (Liver) Excretion Urinary Excretion Tetranor_Metabolite->Excretion

Metabolic conversion of Latanoprost.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of latanoprost and its primary active metabolite, latanoprost acid, using LC-MS/MS. Data has been compiled from various validated methods reported in the scientific literature.

Table 1: Quantitative Parameters for Latanoprost Analysis

ParameterBiological MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%)Reference
LatanoprostPlasma0.5 - 50 ng/mL0.5 ng/mL< 15%Not Specified[1]
LatanoprostCosmetic Serum1 - 500 µg/gNot Specified< 11%> 90%[2]

Table 2: Quantitative Parameters for Latanoprost Acid Analysis

ParameterBiological MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%)Reference
Latanoprost AcidPlasma0.5 - 50 ng/mL0.5 ng/mL< 15%Not Specified[1]
Latanoprost AcidRabbit Aqueous Humor10 - 160 ng/mL10 ng/mL< 15%Within ±15%[3]
Latanoprost AcidRabbit Ciliary Body80 - 1280 ng/g80 ng/g< 15%Within ±15%[3]
Latanoprost AcidHuman Plasma30 pg/mL (LLOQ)30 pg/mLNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Analysis of Latanoprost and Latanoprost Acid in Human Plasma

This protocol is adapted from a method utilizing electrospray ionization for sensitive quantification.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add a suitable internal standard (e.g., deuterated latanoprost or latanoprost acid).

  • Add 1 mL of a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or a suitable gradient to achieve separation. For example, a starting condition of 60% B, holding for 2 minutes, then a linear gradient to 95% B over 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 8 minutes[1]

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Latanoprost: m/z 433.3 → 391.2

    • Latanoprost Acid: m/z 391.2 → 337.2[3]

    • Note: These are example transitions and should be optimized for the specific instrument used.

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Protocol 2: Analysis of Latanoprost Acid in Rabbit Aqueous Humor

This protocol is based on a method using protein precipitation for sample cleanup.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rabbit aqueous humor, add a suitable internal standard (e.g., deuterated latanoprost acid).

  • Add 200 µL of cold methanol.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for injection.

2. Liquid Chromatography

  • Column: Octylsilica (C8) column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Elution: Isocratic elution with an appropriate mixture of mobile phases A and B (e.g., 55:45 v/v)[3]

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Latanoprost Acid: m/z 391.2 → 337.2[3]

    • Internal Standard (d4-Latanoprost Acid): m/z 395.2 → 341.2

    • Note: These are example transitions and should be optimized for the specific instrument used.

  • Collision Energy: Optimize for each transition.

Experimental Workflow

The general workflow for the analysis of latanoprost and its metabolites in biological samples involves several key steps from sample collection to data analysis.

Experimental Workflow Sample_Collection Biological Sample Collection (Plasma, Aqueous Humor, etc.) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Sample Extraction (LLE or Protein Precipitation) IS_Spiking->Extraction Evaporation Solvent Evaporation (if applicable) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

General workflow for sample analysis.

Signaling Pathway of Latanoprost's Mechanism of Action

Latanoprost acid, the active metabolite of latanoprost, exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F2α (FP) receptor. This interaction triggers a signaling cascade that ultimately leads to a reduction in intraocular pressure.

Latanoprost Signaling Pathway Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost_Acid->FP_Receptor Agonist Binding Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Increased_Outflow Increased Uveoscleral Outflow of Aqueous Humor ECM_Remodeling->Increased_Outflow Reduced_IOP Reduced Intraocular Pressure Increased_Outflow->Reduced_IOP

Mechanism of action of Latanoprost.

Analysis of Secondary Metabolites

The primary systemic metabolites of latanoprost are 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, which are formed through β-oxidation in the liver. The quantification of these metabolites in urine is essential for a complete understanding of the drug's pharmacokinetics and excretion profile.

While specific, detailed LC-MS/MS methods for the direct analysis of these particular metabolites are not as widely published as for the parent drug and its active form, methods for the analysis of similar prostaglandin metabolites in urine can be adapted. These methods typically involve:

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for urine samples to concentrate the analytes and remove interfering matrix components. A C18 sorbent is commonly used.

  • LC-MS/MS Analysis: Reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion mode is often preferred for the analysis of acidic prostaglandin metabolites. The development of a robust method would require the optimization of MRM transitions and other mass spectrometry parameters for 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.

Conclusion

The LC-MS/MS methods outlined in these application notes provide a robust and sensitive approach for the quantitative analysis of this compound and its primary active metabolite, latanoprost acid, in various biological matrices. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical research. Further method development is encouraged for the routine quantification of the downstream metabolites to gain a more comprehensive understanding of latanoprost's disposition in the body.

References

Application Notes and Protocols: Receptor Binding Affinity of 15(S)-Latanoprost to Prostaglandin FP Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2][3][4] Its therapeutic effect is mediated through the selective agonism of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[1][4][5] Activation of the FP receptor in the ciliary muscle and other ocular tissues leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][2][4] Latanoprost is an isopropyl ester prodrug that is hydrolyzed to its biologically active free acid form, latanoprost acid, in the cornea.[1][5]

The stereochemistry of prostaglandin analogues is critical to their receptor binding affinity and pharmacological activity. 15(S)-Latanoprost is a stereoisomer of latanoprost, differing in the configuration of the hydroxyl group at the C-15 position. This application note provides a summary of the receptor binding affinity of this compound to the prostaglandin FP receptor, alongside detailed protocols for assessing receptor binding and downstream signaling events.

Quantitative Data Summary

The binding affinity of latanoprost acid and its 15(S)-epimer to the prostaglandin FP receptor has been quantified using various in vitro assays. The following table summarizes the key binding affinity data.

CompoundAssay TypeTissue/Cell LineParameterValue (nM)Reference
Latanoprost (free acid)Receptor Binding AssayCat iris sphincter muscleIC503.6[6]
This compound (free acid)Receptor Binding AssayCat iris sphincter muscleIC5024[6][7][8]
Latanoprost (free acid)Radioligand Binding AssayNot specifiedKi98[9]

Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibitory constant. Lower values indicate higher binding affinity.

Prostaglandin FP Receptor Signaling Pathway

The prostaglandin FP receptor is a canonical Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Furthermore, FP receptor activation has been shown to modulate other signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are involved in cell growth, proliferation, and other cellular responses.[10]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Latanoprost This compound (or Latanoprost) FP_Receptor Prostaglandin FP Receptor Latanoprost->FP_Receptor Gq Gq FP_Receptor->Gq activates PI3K_pathway PI3K/Akt/mTOR Pathway FP_Receptor->PI3K_pathway activates MAPK_pathway MAPK/ERK Pathway FP_Receptor->MAPK_pathway activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Cellular_Responses Cellular Responses (e.g., Muscle Contraction, Gene Expression) Ca_release->Cellular_Responses PKC->Cellular_Responses PI3K_pathway->Cellular_Responses MAPK_pathway->Cellular_Responses

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Prostaglandin FP Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human prostaglandin FP receptor using membranes from cells expressing the receptor and [3H]-Prostaglandin F2α as the radioligand.

Materials:

  • Membrane Preparation: Membranes from a cell line stably expressing the recombinant human prostanoid FP receptor (e.g., from Revvity, ES-564-C).

  • Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α) (e.g., from Revvity, NET433).

  • Assay Buffer: 50 mM Tris-HCl, pH 6.0, 0.5% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, Latanoprost (free acid), and other compounds of interest, serially diluted.

  • Unlabeled Ligand: Prostaglandin F2α for determining non-specific binding.

  • 96-well Plates: For performing the assay.

  • Filtration Apparatus: 96-well harvester with GF/C filters (e.g., Unifilter-96, GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Dilution: Thaw the membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that provides an adequate signal (e.g., 15 µg of protein per well). Keep the diluted membranes on ice.

  • Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL per well:

    • Total Binding: 150 µL of diluted membranes + 50 µL of Assay Buffer.

    • Non-specific Binding: 150 µL of diluted membranes + 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Test Compound: 150 µL of diluted membranes + 50 µL of the desired concentration of the test compound.

  • Radioligand Addition: Add 50 µL of [3H]-PGF2α diluted in Assay Buffer to each well. A final concentration of approximately 3 nM is recommended.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters four times with 200 µL of ice-cold Wash Buffer per well to separate bound from free radioligand.

  • Drying: Dry the filters completely.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay start Start prep_reagents Prepare Reagents: - Diluted Membranes (15µg/well) - Assay Buffer - Radioligand ([³H]-PGF₂α) - Test Compounds (serial dilutions) - Unlabeled Ligand start->prep_reagents setup_plate Set up 96-well Plate: - Total Binding wells - Non-specific Binding wells - Test Compound wells prep_reagents->setup_plate add_radioligand Add [³H]-PGF₂α to all wells setup_plate->add_radioligand incubation Incubate at 37°C for 60 min add_radioligand->incubation filtration Filtration and Washing (GF/C filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ and Kᵢ counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Protocol 2: MAP Kinase (ERK1/2) Phosphorylation Assay by Western Blot

This protocol outlines the steps to assess the activation of the MAPK/ERK signaling pathway in response to FP receptor agonism by measuring the phosphorylation of ERK1/2.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the prostaglandin FP receptor (e.g., HEK293 cells).

  • Cell Culture Medium and Reagents.

  • Test Compounds: this compound, Latanoprost (free acid), and a vehicle control.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagents: (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting Reagents and Equipment.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate.

  • Imaging System: For detecting chemiluminescence.

Procedure:

  • Cell Culture and Stimulation:

    • Seed cells in appropriate culture plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the phospho-ERK1/2 antibodies.

    • Re-probe the same membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Plot the fold-change in phosphorylation relative to the vehicle control against the concentration of the test compound.

Conclusion

The provided data and protocols offer a comprehensive resource for researchers investigating the interaction of this compound and other prostaglandin analogues with the FP receptor. The lower binding affinity of this compound compared to latanoprost underscores the importance of stereochemistry in drug-receptor interactions. The detailed experimental protocols for radioligand binding and MAP kinase phosphorylation assays provide a robust framework for characterizing the pharmacological properties of novel FP receptor agonists and antagonists.

References

Application Notes and Protocols: 15(S)-Latanoprost as a Research Tool in Glaucoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its active form, latanoprost acid, is a selective agonist for the prostaglandin F (FP) receptor.[3] 15(S)-Latanoprost is the 15-epi-isomer of latanoprost and a potential impurity in commercial preparations.[4][5] While latanoprost is the therapeutically established compound, this compound is also utilized as a research tool to investigate the pharmacology of prostaglandin analogues and their role in regulating aqueous humor dynamics. These application notes provide detailed information and protocols for the use of this compound in preclinical glaucoma research.

Mechanism of Action

Latanoprost is an isopropyl ester prodrug that readily penetrates the cornea where it is hydrolyzed by esterases to its biologically active form, latanoprost acid.[1][6] Latanoprost acid acts as a selective agonist at the FP receptor, which is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork.[2][7]

Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[1] This remodeling, mediated by an increase in matrix metalloproteinases (MMPs), reduces the hydraulic resistance of the uveoscleral outflow pathway, thereby increasing the drainage of aqueous humor from the eye and lowering IOP.[1][2] Studies have shown that latanoprost can reduce IOP by approximately 25-30% from baseline measurements.[2]

Quantitative Data

The following tables summarize key quantitative data for latanoprost and its 15(S)-isomer, providing a reference for experimental design.

Table 1: Receptor Binding and Potency

CompoundReceptorBinding Affinity (Kd)Functional Potency (IC50)SpeciesReference
Latanoprost acidFP Receptor2.8 nMBovine[7]
This compound acidFP Receptor24 nM (for relaxation)Cat (iris sphincter)[4][5]

Table 2: In Vivo Efficacy - Intraocular Pressure (IOP) Reduction

Animal ModelCompoundDose/ConcentrationRoute of AdministrationIOP ReductionTime to Max EffectReference
Glaucomatous Cynomolgus MonkeysLatanoprost0.005% solutionTopical5.4 ± 1.0 mmHg (Day 3), 6.6 ± 1.3 mmHg (Day 5)Day 5[8]
Glaucomatous Cynomolgus MonkeysThis compound3 µ g/eye Topical1 mmHg[4][5]
Normotensive Cynomolgus Monkeys15-keto Latanoprost0.001%Topical7.6 ± 0.6 mmHg (23%)[9]
Partially Open-Angle Glaucoma Mice (AP-2β TMR-KO)Latanoprost0.005% (10 µl)TopicalSignificant reduction from 23.17 mmHg to 17.71 mmHg35 days[10]
Cats with Primary Congenital Glaucoma (PCG)Latanoprost0.005%Topical (twice daily)Up to 63%3 hours[11]
Wistar RatsLatanoprost60 ngTopical5.2 ± 0.7 mmHg5 hours[12]
Wistar RatsLatanoprost0.005% solutionSubcutaneous infusion~20%Day 3[13]

Signaling Pathway

The binding of latanoprost acid to the FP receptor initiates a G-protein coupled signaling cascade.

latanoprost_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor binds G_Protein Gq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway PKC->MAPK MMPs MMP Expression ↑ MAPK->MMPs ECM_Remodeling ECM Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Latanoprost signaling pathway.

Experimental Protocols

In Vivo Model: Induction of Ocular Hypertension and IOP Measurement in Rabbits

This protocol describes a common method for inducing ocular hypertension and subsequently testing the efficacy of compounds like this compound.

Materials:

  • New Zealand White rabbits

  • Topical proparacaine hydrochloride (0.5%)

  • Tonometer (e.g., Tono-Pen)

  • This compound solution in a suitable vehicle

  • Vehicle control solution

  • Hypertonic saline (5%)

Procedure:

  • Animal Acclimatization: Acclimatize rabbits to handling and the laboratory environment for at least one week prior to the experiment.

  • Baseline IOP Measurement:

    • Anesthetize the cornea with one drop of topical proparacaine hydrochloride (0.5%).

    • Measure the baseline IOP in both eyes using a calibrated tonometer. Take at least three readings per eye and average them.

  • Induction of Ocular Hypertension:

    • Inject 0.1 mL of 5% hypertonic saline into the vitreous humor of one eye to induce a transient increase in IOP. The contralateral eye can serve as a normotensive control.

  • Compound Administration:

    • Topically administer a single drop (typically 30-50 µL) of the this compound solution to the hypertensive eye.

    • Administer an equal volume of the vehicle solution to the contralateral control eye.

  • Post-Treatment IOP Monitoring:

    • Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes.

    • Compare the IOP reduction in the this compound-treated eye to the vehicle-treated eye using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow for Preclinical Glaucoma Model

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of glaucoma.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis and Outcome Assessment Animal_Model Select Animal Model (e.g., Rabbit, Monkey, Mouse) Induce_OHT Induce Ocular Hypertension (OHT) (e.g., Laser, Saline Injection) Animal_Model->Induce_OHT Baseline_IOP Measure Baseline IOP Induce_OHT->Baseline_IOP Randomization Randomize Animals into Groups (Treatment vs. Vehicle) Baseline_IOP->Randomization Compound_Admin Administer this compound or Vehicle Randomization->Compound_Admin IOP_Monitoring Monitor IOP at Defined Timepoints Compound_Admin->IOP_Monitoring Data_Collection Collect and Tabulate IOP Data IOP_Monitoring->Data_Collection Histology Optional: Histological Analysis of Ocular Tissues IOP_Monitoring->Histology Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Mechanism Statistical_Analysis->Conclusion Histology->Conclusion

Preclinical experimental workflow.

Logical Relationship: From Compound to Therapeutic Effect

The following diagram outlines the logical progression from the administration of this compound to the observed therapeutic effect of reduced intraocular pressure.

logical_relationship Compound This compound (Isopropyl Ester Prodrug) Hydrolysis Corneal Esterase Hydrolysis Compound->Hydrolysis Active_Metabolite This compound Acid (Active Metabolite) Hydrolysis->Active_Metabolite Receptor_Binding Binds to FP Receptor Active_Metabolite->Receptor_Binding Cellular_Response Cellular Response (e.g., ↑ MMPs, Ciliary Muscle Relaxation) Receptor_Binding->Cellular_Response Physiological_Effect ↑ Uveoscleral Outflow Cellular_Response->Physiological_Effect Therapeutic_Outcome ↓ Intraocular Pressure Physiological_Effect->Therapeutic_Outcome

Logical flow to IOP reduction.

Conclusion

This compound serves as a valuable research tool for investigating the pharmacology of prostaglandin analogues in the context of glaucoma. These application notes provide a foundation for designing and conducting preclinical studies to explore its mechanism of action and therapeutic potential. Researchers should adapt the provided protocols to their specific experimental needs and animal models, ensuring compliance with all relevant animal welfare regulations.

References

Application Notes and Protocols for the Administration of 15(S)-Latanoprost in Uveoscleral Outflow Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost, a synthetic analog of prostaglandin F2α (PGF2α), is a first-line treatment for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[2][3][4] The primary mechanism of action of latanoprost is to increase the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye, predominantly through the uveoscleral pathway.[1][5][6] This leads to a significant reduction in IOP, typically by 25-30% from baseline.[1] Understanding the administration and effects of latanoprost is crucial for research into glaucoma pathophysiology and the development of novel IOP-lowering therapies.

Mechanism of Action

Latanoprost acid is a selective prostanoid FP receptor agonist.[3][5] These FP receptors are widely distributed in ocular tissues, with high expression in the ciliary muscle, a key structure in the uveoscleral outflow pathway.[7][8] The binding of latanoprost acid to FP receptors on ciliary muscle cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM).[2][5][9] This involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9, and the downregulation of ECM components like collagens (types I, III, IV, VI), fibronectin, laminin, and hyaluronan.[2][9][10] The resulting degradation and reorganization of the ECM increase the spaces between the ciliary muscle bundles, reducing hydraulic resistance and facilitating the drainage of aqueous humor through the uveoscleral route.[9][11]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary Ciliary Muscle Cell cluster_ecm Extracellular Matrix (ECM) cluster_outflow Uveoscleral Pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., PKC activation) FP_Receptor->Signaling_Cascade Activates MMPs Increased Expression of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs ECM_Remodeling ECM Remodeling (Collagen degradation, etc.) MMPs->ECM_Remodeling Leads to Increased_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Increased_Outflow Reduces resistance Reduced_IOP Reduced Intraocular Pressure (IOP) Increased_Outflow->Reduced_IOP

Caption: Signaling pathway of Latanoprost in increasing uveoscleral outflow.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of 15(S)-Latanoprost.

Table 1: Effect of Latanoprost on Intraocular Pressure (IOP) and Outflow Parameters in Animal Models

Animal ModelLatanoprost DoseDuration of TreatmentIOP ReductionChange in Outflow Facility (C)Uveoscleral Outflow (Fu)Reference(s)
NIH Swiss White Mice200 ng (4 µL)Single dose (2 hrs)1.7 mmHg (significant)45% increase (significant)Not significantly changed[12][13]
Wistar Rats60 ngSingle dose (peak at 5 hrs)5.2 ± 0.7 mmHgNot specifiedNot specified[14]
Cynomolgus MonkeysNot specified10 days (once daily)Not specifiedNot specifiedDecreased collagen VI and IV in ciliary muscle, suggesting increased outflow[9]
Beagle Dogs0.005% (100 µL)14 days (twice daily)Significant reductionNot specifiedNot specified[15]
AP-2β TMR-KO Mice (Glaucoma model)0.005% (10 µL)60 daysSignificant reductionNot specifiedEffective functioning of uveoscleral pathway observed[16]

Table 2: Effect of Latanoprost on Extracellular Matrix (ECM) Components and Matrix Metalloproteinases (MMPs)

Experimental SystemLatanoprost Concentration/DoseTreatment DurationEffect on MMPsEffect on ECM ComponentsReference(s)
Human Ciliary Muscle Cells (in vitro)Latanoprost Acid1-2 daysIncreased MMP-2 and MMP-3Reduced collagens I, III, IV, fibronectin, laminin, hyaluronan[9]
Human Trabecular Meshwork Cells (in vitro)Latanoprost AcidNot specifiedIncreased mRNA of MMP-1, -3, -17, -24Not specified[10]
Human Ciliary Muscle Cells (in vitro)1 nM - 10 µM Latanoprost Acid24 hoursDose-dependent increase in MMP-1 and MMP-2 secretionIncreased TIMP-1 protein levels[17]
Cynomolgus Monkey Eyes (in vivo)Once daily topical10 daysNot specifiedDecreased immunostained collagen VI and IV[9]

Experimental Protocols

Protocol 1: In Vivo Administration of Latanoprost and IOP Measurement in a Mouse Model

This protocol is adapted from studies assessing the acute effects of latanoprost on aqueous humor dynamics in mice.[12][13]

Materials:

  • This compound ophthalmic solution (0.005%) or custom preparation (e.g., 200 ng in 4 µL)

  • NIH Swiss White mice (or other appropriate strain)

  • Micropipette

  • Tonometer suitable for rodents (e.g., TonoLab, microneedle system)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Phosphate-buffered saline (PBS) as vehicle control

Procedure:

  • Animal Handling: Acclimatize mice to the laboratory conditions. All procedures should be in accordance with institutional animal care and use guidelines.

  • Baseline IOP Measurement: Anesthetize a mouse and measure the baseline IOP in both eyes using the tonometer. The fellow eye will serve as the control.

  • Drug Administration: Topically administer a single dose of latanoprost (e.g., 200 ng in a 4 µL drop) to one eye.[12][13] Administer an equal volume of the vehicle (e.g., PBS) to the contralateral eye.

  • Post-Treatment IOP Measurement: At a predetermined time point (e.g., 2 hours post-administration), re-anesthetize the mouse and measure the IOP in both the treated and control eyes.[12]

  • Data Analysis: Compare the IOP in the latanoprost-treated eye to its baseline and to the vehicle-treated control eye. Statistical analysis (e.g., paired t-test) should be used to determine significance.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Mice Baseline_IOP Measure Baseline IOP (Both Eyes) Acclimatize->Baseline_IOP Administer Administer Latanoprost (One Eye) & Vehicle (Fellow Eye) Baseline_IOP->Administer Wait Wait for Specified Time (e.g., 2 hours) Administer->Wait Final_IOP Measure Final IOP (Both Eyes) Wait->Final_IOP Compare Compare IOP Changes (Treated vs. Control) Final_IOP->Compare Stats Statistical Analysis Compare->Stats

Caption: Experimental workflow for in vivo Latanoprost administration in mice.

Protocol 2: Quantification of Uveoscleral Outflow

Uveoscleral outflow (Fu) cannot be measured directly but is calculated using a modified Goldmann equation.[18] This requires measuring aqueous humor flow (Ff), outflow facility (C), intraocular pressure (Pi), and episcleral venous pressure (Pe).

Formula: Fu = Ff - C(Pi - Pe)

Procedure Outline:

  • Measure Aqueous Humor Flow (Ff): Typically performed using fluorophotometry. A fluorescent tracer is introduced into the anterior chamber, and its clearance rate is measured over time.

  • Measure Outflow Facility (C): Can be determined by tonography or perfusion methods.[13][18] For instance, in mice, constant-pressure perfusion at two different IOP levels can be used to calculate C.[13]

  • Measure Intraocular Pressure (Pi): Measured using tonometry as described in Protocol 1.

  • Measure Episcleral Venous Pressure (Pe): This is often estimated from literature values for the specific animal model, as direct measurement is complex.

  • Calculate Uveoscleral Outflow (Fu): Once Ff, C, Pi, and Pe are determined for both control and latanoprost-treated groups, Fu can be calculated for each group to determine the effect of the drug.

Protocol 3: In Vitro Latanoprost Treatment of Human Ciliary Muscle (HCM) Cells

This protocol is based on studies investigating the cellular effects of latanoprost on ECM remodeling.[9][17]

Materials:

  • Primary human ciliary muscle (HCM) cell cultures

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free medium

  • Latanoprost acid (active form of the drug)

  • Reagents for analysis (e.g., RT-PCR for mRNA expression, ELISA or Western blot for protein levels, gelatin zymography for MMP activity)

Procedure:

  • Cell Culture: Culture HCM cells to confluence in standard growth medium.

  • Serum Starvation: To synchronize cells and reduce baseline MMP expression, switch the cells to serum-free medium for 24 hours prior to treatment.

  • Drug Treatment: Expose the serum-starved HCM cells to various concentrations of latanoprost acid (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 18, or 24 hours).[17][19] Include a vehicle-only control group.

  • Sample Collection:

    • Conditioned Medium: Collect the cell culture medium to analyze secreted proteins, such as MMPs and their inhibitors (TIMPs), using techniques like gelatin zymography or ELISA.[9][17]

    • Cell Lysate: Lyse the cells to extract total RNA or protein for analysis of gene expression (RT-PCR) or intracellular protein levels (Western blot).

  • Analysis:

    • MMP Activity: Use gelatin zymography to assess the activity of secreted MMP-2 and MMP-9 in the conditioned medium.

    • Gene Expression: Quantify the mRNA levels of various MMPs and TIMPs using RT-PCR.[19]

    • Protein Expression: Measure the protein levels of specific MMPs or TIMPs in the conditioned medium or cell lysates via Western blotting or ELISA.

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis_vitro Analysis Culture_Cells Culture Human Ciliary Muscle Cells to Confluence Serum_Starve Serum Starve Cells (24 hours) Culture_Cells->Serum_Starve Treat Treat with Latanoprost Acid (Various concentrations & times) Serum_Starve->Treat Control Vehicle Control Group Serum_Starve->Control Collect_Medium Collect Conditioned Medium (for secreted proteins) Treat->Collect_Medium Lyse_Cells Lyse Cells (for RNA/protein) Treat->Lyse_Cells Analysis_Options Analyze Samples: - Zymography (MMP Activity) - RT-PCR (Gene Expression) - Western/ELISA (Protein Levels) Collect_Medium->Analysis_Options Lyse_Cells->Analysis_Options

References

Quantification of 15(S)-Latanoprost in Biological Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost is a prostaglandin F2α analogue used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] This active form reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][3] Given its potent activity and the low concentrations typically found in biological matrices, a highly sensitive and selective analytical method is required for pharmacokinetic and metabolic studies.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and specificity for the quantification of latanoprost and its metabolites in various biological samples.[4][5] This document provides a detailed protocol for the quantification of 15(S)-Latanoprost, an isomer of latanoprost, in biological samples.

Signaling Pathway of Latanoprost

Latanoprost acid, the active form of latanoprost, is a selective agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][6] Binding of latanoprost acid to the FP receptor in the ciliary muscle initiates a signaling cascade.[1][3] This activation is primarily coupled through Gαq, leading to the activation of phospholipase C (PLC).[6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[6] This signaling pathway ultimately results in the remodeling of the extracellular matrix in the ciliary muscle, which increases the uveoscleral outflow of aqueous humor and thereby lowers intraocular pressure.[7][3]

Latanoprost_Signaling_Pathway cluster_cell Ciliary Muscle Cell Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gαq FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus ↑ Intracellular Ca²⁺ IP3->Ca2_plus Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates ECM_Remodeling Extracellular Matrix Remodeling Ca2_plus->ECM_Remodeling Contributes to PKC->ECM_Remodeling Contributes to Aqueous_Outflow ↑ Uveoscleral Aqueous Outflow ECM_Remodeling->Aqueous_Outflow Results in IOP_Reduction ↓ Intraocular Pressure Aqueous_Outflow->IOP_Reduction Causes

Caption: Latanoprost signaling pathway in ciliary muscle cells.

Experimental Protocols

Materials and Reagents

  • This compound reference standard

  • Latanoprost-d4 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ethyl acetate and isopropanol

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges

  • Standard laboratory glassware and equipment

Experimental Workflow

The general workflow for the quantification of this compound in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with IS (Latanoprost-d4) Sample_Collection->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for this compound quantification.

Sample Preparation Protocol (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of the plasma sample, add the internal standard (Latanoprost-d4).

  • Perform protein precipitation by adding methanol.

  • For liquid-liquid extraction, add a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).[8]

  • Vortex the mixture for an appropriate time (e.g., 1 minute) and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Conditions

The following tables summarize the typical liquid chromatography and mass spectrometry conditions for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemWaters Acquity UPLC or similar
ColumnWaters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm) or C18
Mobile Phase A0.1% Formic acid in water or 5 mM ammonium acetate with 0.02% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid or 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid
Flow Rate0.25 mL/min
Injection Volume10 µL
Column Temperature35 °C
Run TimeApproximately 8 minutes

Source:[4][5][9]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage3.0 kV
Desolvation Temperature550 °C
Source Temperature150 °C
MRM Transitions
This compoundm/z 433.3 > 337.4 (Quantifier), m/z 433.3 > 397.3 (Qualifier)
Latanoprost-d4 (IS)Optimized based on deuteration
Cone Voltage20 V
Collision Energy15 eV (Quantifier), 10 eV (Qualifier)

Source:[4][9]

Quantitative Data Summary

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA guidance on bioanalytical method validation). Key validation parameters are summarized below.

Table 3: Summary of Quantitative Validation Data

ParameterResult
Linearity Range0.5 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision (%CV)< 15%
Accuracy (%RE)Within ±15%
Recovery96.9% to 107.9%

Source:[4][10]

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS conditions allow for accurate determination of the analyte at low concentrations. This application note serves as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research involved in the study of Latanoprost.

References

Application Notes and Protocols for Investigating Prostanoid Receptor Signaling with 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Latanoprost, a stereoisomer of the potent prostaglandin F2α analog Latanoprost, serves as a valuable tool for dissecting the intricate signaling pathways mediated by prostanoid receptors. As an agonist for the prostanoid FP receptor, this compound can be utilized to investigate downstream signaling cascades, including the Gq/Phospholipase C (PLC) pathway leading to calcium mobilization and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway involved in cell survival and growth.[] These application notes provide a comprehensive guide to using this compound for studying these signaling events, complete with detailed experimental protocols and data presentation.

While Latanoprost is a well-established FP receptor agonist, this compound is recognized as its less active C-15 isomer.[2] The free acid form of this compound has been shown to induce relaxation in isolated cat iris sphincter muscles.[3] This compound is often found as an impurity in commercial preparations of Latanoprost.[2][3]

Prostanoid FP Receptor Signaling Pathways

Activation of the prostanoid FP receptor by agonists such as this compound initiates a cascade of intracellular events. The two primary signaling pathways implicated are:

  • Gq/PLC/Ca2+ Pathway: Upon ligand binding, the FP receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various cellular responses.

  • PI3K/Akt/mTOR Pathway: Latanoprost has been demonstrated to promote neurite outgrowth in retinal ganglion cells through the activation of the PI3K/Akt/mTOR signaling pathway, an effect that is mediated by the FP receptor.[4][5] This pathway is crucial for cell proliferation, survival, and growth. Activation of the FP receptor leads to the recruitment and activation of PI3K, which then phosphorylates and activates Akt. Akt, in turn, can phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to regulate cellular processes.

Data Presentation

The following tables summarize the quantitative data available for Latanoprost and this compound, providing a basis for experimental design and data interpretation.

Table 1: Receptor Binding Affinity

CompoundReceptorTissue/Cell LineAssay TypeIC50 (nM)
Latanoprost (free acid)Prostanoid FPCat iris sphincter muscleReceptor Binding Assay3.6[6][7][8]
This compound (free acid) Prostanoid FP Cat iris sphincter muscle Receptor Binding Assay 24 [6][7][8]

Table 2: Functional Activity at the Prostanoid FP Receptor

CompoundAssay TypeCell LineEC50
Latanoprost acidPhosphoinositide (PI) TurnoverHuman Trabecular Meshwork (h-TM) cells34.7 nM[9]
LatanoprostNeurite Outgrowth PromotionDifferentiated RGC-5 cells0.1 µM (significant effect)[5]

Mandatory Visualizations

FP_Receptor_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gq Gq Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Latanoprost This compound FP_Receptor Prostanoid FP Receptor Latanoprost->FP_Receptor Gq Gq FP_Receptor->Gq PI3K PI3K FP_Receptor->PI3K PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival

Caption: Prostanoid FP receptor signaling pathways activated by this compound.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_calcium Intracellular Calcium Mobilization Assay cluster_western Western Blot for PI3K/Akt/mTOR Pathway B1 Prepare cell membranes expressing FP receptor B2 Incubate membranes with radiolabeled ligand and varying concentrations of This compound B1->B2 B3 Separate bound from free ligand B2->B3 B4 Quantify radioactivity B3->B4 B5 Determine IC50 B4->B5 C1 Culture cells expressing FP receptor C2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) C1->C2 C3 Stimulate with varying concentrations of This compound C2->C3 C4 Measure fluorescence changes C3->C4 C5 Determine EC50 for calcium mobilization C4->C5 W1 Treat cells with This compound for different time points W2 Lyse cells and quantify protein W1->W2 W3 Separate proteins by SDS-PAGE and transfer to a membrane W2->W3 W4 Probe with antibodies against phospho-Akt, phospho-mTOR, and total proteins W3->W4 W5 Detect and quantify protein bands W4->W5 Start Start Start->B1 Start->C1 Start->W1

Caption: Experimental workflows for investigating this compound signaling.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (IC50) of this compound for the prostanoid FP receptor.

Materials:

  • Cells or tissues expressing the prostanoid FP receptor

  • Radiolabeled prostanoid ligand (e.g., [3H]-PGF2α)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the FP receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension (containing a predetermined amount of protein)

      • 50 µL of radiolabeled ligand at a concentration near its Kd.

      • 50 µL of varying concentrations of this compound (or buffer for total binding, and a high concentration of unlabeled ligand for non-specific binding).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release via the FP receptor.

Materials:

  • Cells expressing the prostanoid FP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Preparation:

    • Seed cells expressing the FP receptor in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in HBSS. Pluronic F-127 can be added to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

    • Wash the cells with HBSS to remove excess dye.

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for the chosen dye.

    • Record a baseline fluorescence reading.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the concentration of this compound.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

Objective: To determine if this compound activates the PI3K/Akt/mTOR signaling pathway by detecting the phosphorylation of key proteins.

Materials:

  • Cells expressing the prostanoid FP receptor

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to near confluency.

    • Treat the cells with varying concentrations of this compound for different time points.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

    • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Conclusion

This compound is a specific and useful pharmacological tool for the investigation of prostanoid FP receptor signaling. The protocols outlined in these application notes provide a framework for researchers to characterize the binding and functional activity of this compound and to elucidate its role in modulating the Gq/PLC/Ca2+ and PI3K/Akt/mTOR signaling pathways. Careful experimental design and data analysis will contribute to a deeper understanding of prostanoid receptor biology and its implications in various physiological and pathological processes.

References

Troubleshooting & Optimization

15(S)-Latanoprost impurity profiling in commercial latanoprost formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling of 15(S)-Latanoprost in commercial latanoprost formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial Latanoprost formulations?

A1: Common impurities in Latanoprost formulations can be categorized as related substances from the synthesis process and degradation products formed during storage. Key impurities include:

  • This compound (Latanoprost EP Impurity E/USP Related Compound B): A stereoisomer where the hydroxyl group at the C15 position is inverted.[1][2][3]

  • 5,6-trans-Latanoprost (Latanoprost EP Impurity F/USP Related Compound A): An isomer with a trans double bond between carbons 5 and 6, instead of the usual cis configuration.[1][4]

  • Latanoprost Acid (Latanoprost EP Impurity H/USP Related Compound E): Formed by the hydrolysis of the isopropyl ester of Latanoprost. It is considered a major degradation product in aqueous solutions.[5][6]

  • 15-Keto Latanoprost: An oxidation product of Latanoprost.[5][]

  • Other potential impurities include Latanoprost lactone diol and various process-related impurities.[5][8]

Q2: What are the regulatory guidelines for controlling impurities in Latanoprost eye drops?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for impurity levels in pharmaceutical products.[8] For ophthalmic drugs, the FDA recommends following the International Council for Harmonisation (ICH) guidance Q3B(R2) for reporting, identifying, and qualifying impurities and degradation products.[9] The FDA has also issued specific draft guidance on quality considerations for topical ophthalmic drug products, which covers impurities and degradation products.[10][11][12][13]

Q3: What analytical techniques are most commonly used for Latanoprost impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and simplest method for quantifying Latanoprost and its impurities.[4][14] Reversed-phase HPLC using a C18 column is frequently employed.[14] For separating isomers like this compound and 5,6-trans-Latanoprost, normal-phase HPLC with an amino (NH2) column has been shown to be effective.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized for its high sensitivity and specificity, particularly in stability studies.[15]

Q4: What are the typical storage conditions for Latanoprost formulations to minimize degradation?

A4: Latanoprost eye drops are typically stored in a refrigerator (2-8°C) and protected from light to minimize degradation.[16] Forced degradation studies have shown that Latanoprost is susceptible to degradation under exposure to heat, light, and extreme pH conditions.[17][18] Once opened, the product may be stored at room temperature (up to 25°C) for a specified period, usually around 4 weeks, and should be kept in the outer carton to protect it from light.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Latanoprost and its impurities.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between Latanoprost and this compound peaks Inadequate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, try adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. For isomer separation, a normal-phase method with a mobile phase like heptane, 2-propanol, and acetonitrile may be necessary.[1][4]
Incorrect column chemistry.For isomeric separation, a specialized column such as an amino (NH2) or a chiral column may provide better resolution.[4][6]
Flow rate is too high.Decrease the flow rate to allow for better separation.
Peak Tailing Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Presence of active sites on the stationary phase.Use a mobile phase additive, such as trifluoroacetic acid (TFA), to minimize secondary interactions.[4]
Sample overload.Reduce the injection volume or the sample concentration.
Ghost Peaks (Unexpected peaks) Contamination in the mobile phase, glassware, or injector.Use high-purity solvents and thoroughly clean all glassware. Purge the injection port.
Carryover from previous injections.Run a blank gradient after each sample injection to wash the column and injector.
Baseline Noise or Drift Mobile phase is not properly degassed.Degas the mobile phase using sonication or helium sparging.
Detector lamp is failing.Check the lamp's energy output and replace it if necessary.
Leaks in the system.Check all fittings for leaks and tighten or replace them as needed.
Inconsistent Retention Times Fluctuation in pump pressure or flow rate.Check the pump for leaks, worn seals, or faulty check valves. Purge the pump to remove air bubbles.
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and stable. If preparing the mobile phase online, ensure the mixing valve is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.

Experimental Protocols

Sample Preparation for Analysis

For commercial latanoprost eye drops, a simple dilution is often sufficient.

  • Accurately transfer a known volume of the latanoprost eye drop solution into a volumetric flask.

  • Dilute to the mark with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL for latanoprost).[6]

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method for Isomer Separation (Normal Phase)

This method is suitable for the baseline separation of Latanoprost, this compound, and 5,6-trans-Latanoprost.[1][4]

  • Column: Amino (NH2) column

  • Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with a small amount of water added.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Column Temperature: Ambient

HPLC Method for General Impurity Profiling (Reversed Phase)

This method is suitable for the quantification of Latanoprost and degradation products like Latanoprost acid.[14]

  • Column: C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 205 nm

  • Column Temperature: Ambient

Quantitative Data Summary

The following table summarizes typical analytical performance data for the quantification of Latanoprost and its related substances by HPLC.

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Latanoprost40 - 600.0250.35
This compound0.05 - 2.77Not specifiedNot specified
5,6-trans-Latanoprost0.05 - 2.77Not specifiedNot specified
Latanoprost Acid0.05 - 2.77Not specifiedNot specified
15-Keto Latanoprost0.05 - 2.77Not specifiedNot specified

Note: The data presented is a compilation from validation studies and may vary depending on the specific method and instrumentation used.[4][6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Commercial Latanoprost Formulation dilute Dilute with Mobile Phase start->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (e.g., C18 or NH2 column) inject->separate detect UV Detection (205-210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification of Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for Latanoprost impurity profiling.

Troubleshooting_Logic cluster_resolution Poor Peak Resolution cluster_peak_shape Peak Shape Problems (Tailing) cluster_baseline Baseline Issues (Noise/Drift) start Analytical Issue Encountered check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase Resolution Issue start->check_mobile_phase flush_column Flush/Replace Column? start->flush_column Peak Shape Issue start->flush_column degas_mobile_phase Degas Mobile Phase? start->degas_mobile_phase Baseline Issue start->degas_mobile_phase check_column Correct Column Chemistry? check_mobile_phase->check_column No adjust_flow Adjust Flow Rate? check_column->adjust_flow No solution Problem Resolved adjust_flow->solution Yes check_ph Check Mobile Phase pH/Additives? flush_column->check_ph No reduce_load Reduce Sample Load? check_ph->reduce_load No reduce_load->solution Yes check_lamp Check Detector Lamp? degas_mobile_phase->check_lamp No check_leaks Check for Leaks? check_lamp->check_leaks No check_leaks->solution Yes

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Stability Testing and Degradation Pathways of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 15(S)-Latanoprost.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the stability testing of Latanoprost under various stress conditions.

Q1: My Latanoprost sample shows rapid degradation under acidic conditions. How can I control this?

A1: Latanoprost is known to be highly susceptible to acid-catalyzed hydrolysis.[1][2] Significant degradation (up to 91%) can be observed with 5M HCl.[1] To manage this, consider the following:

  • Use Milder Acid Conditions: Start with lower concentrations of acid (e.g., 0.1M or 1M HCl) to achieve a more controlled degradation profile.

  • Control Temperature: Perform the acid stress testing at a controlled room temperature or even refrigerated conditions to slow down the reaction rate.

  • Time-Course Study: Sample at multiple time points (e.g., 1, 2, 4, 8 hours) to understand the kinetics of the degradation and identify a suitable endpoint before the parent drug is completely degraded.

Q2: I am observing significant degradation of Latanoprost in my control sample stored at room temperature. What could be the cause?

A2: Latanoprost is sensitive to thermal stress.[3][4][5] Studies have shown measurable degradation at temperatures as low as 27°C and significant degradation at 37°C and 50°C.[3][4] Additionally, exposure to light can also contribute to degradation.[1][2][6]

  • Storage Conditions: Ensure your control samples are stored in a refrigerator at 2-8°C and protected from light.[6]

  • Container Material: Latanoprost is a lipophilic drug and can be absorbed into plastic containers.[2][5] Use appropriate containers and consider this during analysis.

  • Formulation Excipients: The presence of other excipients in the formulation could potentially impact the stability of Latanoprost.

Q3: What are the primary degradation products I should be looking for?

A3: The most common degradation products of Latanoprost are formed through hydrolysis of the isopropyl ester and oxidation of the secondary alcohol.

  • Latanoprost Acid: This is the major degradant formed via hydrolysis under both acidic and alkaline conditions.[5][7][8]

  • 15-keto-Latanoprost: This is a minor degradation product resulting from the oxidation of the 15-hydroxyl group.[5][7][8]

  • Other Degradants: Other potential degradation products include the 15-epi diastereomer and the 5,6-trans isomer.[5][8]

Q4: My photostability results are inconsistent. What factors should I consider?

A4: Latanoprost is known to be unstable under UV exposure.[5][6] Inconsistent results can arise from several factors:

  • Light Source and Intensity: The type of light source (UVA, UVB, fluorescent) and its intensity will significantly affect the rate of degradation. It is crucial to use a calibrated and controlled light source as specified in ICH guidelines.

  • Packaging: The packaging of the sample plays a critical role. Latanoprost solutions should be stored in light-protective containers.[6]

  • Formulation: The presence of other components in the formulation can either offer some protection or accelerate photodegradation. For instance, combination products with timolol have shown a higher degree of latanoprost degradation under UV light.[7]

Quantitative Data Summary

The following tables summarize the degradation of Latanoprost under various stress conditions as reported in the literature.

Table 1: Degradation of Latanoprost under Different Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic5M HCl4 hoursNot Specified91%[1][2]
Alkaline5M NaOH4 hoursNot Specified95%[1][2]
Oxidative30% H₂O₂6 hoursNot Specified20%[1]
PhotolyticWhite Light24 hoursNot Specified13%[1]
ThermalHeatNot Specified40°C35%[1]

Table 2: Thermal Degradation Rate of Latanoprost

TemperatureDegradation Rate (μg/mL/day)Reference
27°CStable[3][4]
37°C0.15[3][4]
50°C0.29[3][4]

Experimental Protocols

The following are detailed methodologies for conducting stress testing on this compound.

Acid Degradation
  • Objective: To evaluate the stability of Latanoprost under acidic conditions.

  • Procedure:

    • Prepare a stock solution of Latanoprost in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 1M HCl to the Latanoprost solution.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 8 hours).

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 1M NaOH.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method.

Base Degradation
  • Objective: To assess the stability of Latanoprost under alkaline conditions.

  • Procedure:

    • Prepare a stock solution of Latanoprost.

    • Add an equal volume of 1M NaOH to the Latanoprost solution.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 8 hours).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 1M HCl.

    • Dilute the samples to an appropriate concentration.

    • Analyze by HPLC.

Oxidative Degradation
  • Objective: To determine the susceptibility of Latanoprost to oxidation.

  • Procedure:

    • Prepare a stock solution of Latanoprost.

    • Add an equal volume of 30% hydrogen peroxide (H₂O₂) to the solution.

    • Keep the mixture at room temperature for a specified duration (e.g., 24 hours).

    • Withdraw samples at different time intervals.

    • Dilute the samples to a suitable concentration.

    • Analyze by HPLC.

Thermal Degradation
  • Objective: To investigate the effect of temperature on Latanoprost stability.

  • Procedure:

    • Place the Latanoprost solution in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).

    • Withdraw samples at various time points.

    • Allow the samples to cool to room temperature.

    • Dilute the samples as needed.

    • Analyze by HPLC.

Photolytic Degradation
  • Objective: To evaluate the stability of Latanoprost upon exposure to light.

  • Procedure:

    • Expose the Latanoprost solution to a UV light source (e.g., 254 nm) for a defined period (e.g., 24 hours).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at different time intervals.

    • Dilute the samples to a suitable concentration.

    • Analyze by HPLC.

Visualizations

Degradation Pathways

G Figure 1: Latanoprost Degradation Pathways Latanoprost This compound Latanoprost_Acid Latanoprost Acid (Hydrolysis Product) Latanoprost->Latanoprost_Acid Acid/Base Hydrolysis Keto_Latanoprost 15-keto-Latanoprost (Oxidation Product) Latanoprost->Keto_Latanoprost Oxidation

Caption: Major degradation pathways of this compound.

Experimental Workflow

G Figure 2: Forced Degradation Experimental Workflow cluster_analysis Analysis Acid Acidic (e.g., HCl) Sampling Sampling at Time Intervals Acid->Sampling Base Basic (e.g., NaOH) Base->Sampling Oxidative Oxidative (e.g., H₂O₂) Oxidative->Sampling Thermal Thermal (e.g., 70°C) Thermal->Sampling Photolytic Photolytic (e.g., UV Light) Photolytic->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization Dilution Dilution Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Latanoprost Latanoprost Stock Solution Latanoprost->Acid Latanoprost->Base Latanoprost->Oxidative Latanoprost->Thermal Latanoprost->Photolytic

Caption: General workflow for forced degradation studies.

References

Method development for baseline separation of latanoprost diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving baseline separation of latanoprost and its diastereomers is a critical step in ensuring drug quality, safety, and efficacy. This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during HPLC method development for latanoprost diastereomer separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common diastereomers of latanoprost that need to be separated?

A1: The most commonly encountered diastereomers and related impurities of latanoprost that require separation and quantification are 15(S)-latanoprost (impurity I) and 5,6-trans-latanoprost (impurity II)[1][2][3][4]. Additionally, the latanoprost enantiomer is another critical isomer to separate for ensuring the stereochemical purity of the active pharmaceutical ingredient (API)[5][6][7].

Q2: Is reversed-phase (RP) or normal-phase (NP) HPLC better for separating latanoprost diastereomers?

A2: Both reversed-phase and normal-phase chromatography have been successfully employed for the separation of latanoprost diastereomers, and the choice depends on the specific isomers being targeted and the available instrumentation. While some published results suggest that reversed-phase HPLC may be unsuitable for the analysis of latanoprost purity and its isomers, several validated RP-HPLC methods exist[2]. Normal-phase chromatography, particularly using an amino (NH2) column, has demonstrated baseline separation of key isomers[1][2][3][4]. A combination of chiral and cyano columns in a reversed-phase gradient elution system has also proven effective for separating a wider range of related substances, including isomers[1][5][6][7].

Q3: What type of HPLC column is recommended for this separation?

A3: The choice of column is critical for achieving baseline separation. Here are some recommendations based on published methods:

  • Normal-Phase: A Luna NH2 column (250 mm x 4.6 mm, 5 µm particle size) has been shown to be effective[2].

  • Reversed-Phase:

    • A Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) has been used for the determination of two stereoisomers[8].

    • An Agilent Eclipse XDB-C18 column (150 x 4.6 mm i.d., 3.5 µm particle size) has been utilized for quantifying latanoprost at low levels[1].

  • Chiral and Specialty Columns: For complex separations involving multiple isomers and related substances, a combined system of chiral and cyano columns can be employed[1][5][6][7]. Chiral columns like CHIRALCEL® OD-R are specifically designed for enantiomeric separations of compounds like latanoprost[9].

Q4: What are typical mobile phase compositions for latanoprost diastereomer separation?

A4: Mobile phase composition is a key parameter to optimize. Here are examples from successful separations:

  • Normal-Phase (NH2 column): A mixture of heptane, 2-propanol, and acetonitrile (93:6:1 v/v) with a small amount of water (0.5 mL/L) has been used to achieve baseline separation[1][2][3][4].

  • Reversed-Phase (C18 column):

    • Methanol-acetonitrile-water (56:14:30 v/v/v) with the pH adjusted to 3.0 with acetic acid[8].

    • Acetonitrile and water (70:30 v/v) containing 0.1% v/v trifluoroacetic acid, with the pH adjusted to 3.0[1].

  • Combined Chiral and Cyano System: A gradient elution using water, acetonitrile, and orthophosphoric acid has been employed[6][7].

Q5: What is the optimal detection wavelength?

A5: Latanoprost has a weak chromophore. The most commonly used detection wavelength is 210 nm [1][6][7][8][10]. Some methods have also utilized 205 nm for enhanced sensitivity at low concentrations[1][11].

Q6: How does temperature affect the separation and stability of latanoprost?

A6: Temperature can impact both the chromatography and the stability of latanoprost. Latanoprost is thermally unstable at higher temperatures. Studies have shown that latanoprost is stable at 4°C and 25°C for up to 30 days, but degradation occurs more rapidly at 50°C and 70°C[12][13]. For chromatographic separation, a controlled column temperature, often around 25°C, is recommended to ensure reproducibility[2][11].

Troubleshooting Guide

Problem 1: Poor or no resolution between latanoprost and its diastereomers.

Possible Cause Suggested Solution
Inappropriate Column Chemistry If using a standard C18 column, consider switching to a column with different selectivity. An amino (NH2) column in normal-phase mode or a combination of chiral and cyano columns in reversed-phase mode has shown success[1][2][7]. For enantiomeric separation, a dedicated chiral column is recommended[9][14].
Mobile Phase Composition Not Optimized Systematically vary the mobile phase composition. In normal-phase, adjust the ratio of the polar modifier (e.g., 2-propanol). In reversed-phase, alter the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase. Fine-tuning the pH can significantly impact the ionization and retention of the analytes[8].
Incorrect Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. A typical starting flow rate is 1.0 mL/min[1][2][8].
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature. While lower temperatures can improve stability, the effect on resolution should be evaluated[11][12][13].

Problem 2: Peak tailing for the main latanoprost peak, obscuring a closely eluting diastereomer.

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase This can occur due to interactions between the analyte and residual silanols on the silica support. Try a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte can also help.
Column Overload Inject a smaller sample volume or a more dilute sample to see if peak shape improves.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column. Ensure proper sample preparation to remove particulates.

Problem 3: Unstable retention times.

Possible Cause Suggested Solution
Inadequate Mobile Phase Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution or after changing mobile phases.
Mobile Phase Composition Changes If using a multi-component mobile phase, ensure it is well-mixed and degassed. Evaporation of a volatile component can alter the composition over time.
Temperature Variations As mentioned, use a column oven to maintain a consistent temperature.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Method 1: Normal-Phase HPLC for Diastereomer Separation[2][4]
  • Column: Luna NH2 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-heptane–2-propanol–acetonitrile (93:6:1, v/v), containing 0.5 mL/L water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

Method 2: Reversed-Phase HPLC for Stereoisomer Determination[8]
  • Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol-acetonitrile-water (56:14:30, v/v/v), with pH adjusted to 3.0 with acetic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Detection: UV at 210 nm

Method 3: Combined Chiral and Cyano Column System for Related Substances[6][7]
  • Stationary Phase: A combined system comprising chiral and cyano columns.

  • Mobile Phase: Gradient elution with a mobile phase consisting of water, acetonitrile, and orthophosphoric acid.

  • Detection: UV at 210 nm

Quantitative Data Summary

Table 1: Example Chromatographic Conditions for Latanoprost Diastereomer Separation

ParameterMethod 1 (Normal-Phase)[2]Method 2 (Reversed-Phase)[8]Method 3 (RP-HPLC)[1]
Column Luna NH2, 250 x 4.6 mm, 5 µmZorbax SB-C18, 250 x 4.6 mm, 5 µmAgilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase n-heptane:2-propanol:acetonitrile (93:6:1) + 0.5 mL/L WaterMethanol:Acetonitrile:Water (56:14:30), pH 3.0 with Acetic AcidAcetonitrile:Water (70:30) + 0.1% TFA, pH 3.0
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°CNot specified25°C[11]
Detection 210 nm210 nm205 nm

Visualizations

MethodDevelopmentWorkflow cluster_col Column Chemistry cluster_mob Mobile Phase cluster_other Other Parameters start Define Separation Goal: Baseline resolution of latanoprost and its diastereomers col_select Column Selection start->col_select rp_col Reversed-Phase (C18, Cyano) np_col Normal-Phase (NH2) chiral_col Chiral Column mob_phase Mobile Phase Optimization rp_mob Aqueous/Organic Ratio pH, Additives np_mob Solvent Ratios (Heptane, IPA, ACN) other_param Optimize Other Parameters flow_rate Flow Rate temp Temperature inj_vol Injection Volume detection Detection Wavelength validation Method Validation rp_col->mob_phase np_col->mob_phase chiral_col->mob_phase rp_mob->other_param np_mob->other_param flow_rate->validation temp->validation inj_vol->validation detection->validation

Caption: Workflow for HPLC method development for latanoprost diastereomer separation.

TroubleshootingGuide cluster_solutions Troubleshooting Steps issue Poor Resolution change_col Change Column (e.g., to NH2 or Chiral) issue->change_col Primary Action opt_mob Optimize Mobile Phase (Solvent ratio, pH) issue->opt_mob Primary Action change_col->opt_mob adj_flow Adjust Flow Rate opt_mob->adj_flow ctrl_temp Control Temperature adj_flow->ctrl_temp result Improved Separation ctrl_temp->result

Caption: Logical troubleshooting steps for poor resolution of latanoprost diastereomers.

References

Overcoming issues with 15(S)-Latanoprost stock solution stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15(S)-Latanoprost. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the stability of Latanoprost stock solutions during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a this compound stock solution?

A1: For long-term stability, unopened Latanoprost solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2][3][4] Once a container is opened, it can typically be stored at room temperature, up to 25°C (77°F), for up to six weeks.[2][3][5] Always refer to the manufacturer's specific instructions.

Q2: My experimental results are inconsistent. Could this be related to the stability of my Latanoprost stock solution?

A2: Yes, inconsistent results can be a symptom of Latanoprost degradation. Latanoprost is sensitive to temperature, light, and pH.[6][7][8] Degradation can lead to a lower effective concentration of the active compound, causing variability in your experiments. We recommend preparing fresh dilutions from a properly stored stock solution for each experiment.

Q3: What are the main degradation products of Latanoprost?

A3: Latanoprost, an isopropyl ester prodrug, can hydrolyze to its biologically active form, Latanoprost acid.[2][9][10] Other known degradation products include the 15-epi diastereomer, the 5,6-trans isomer, and oxidation products like 5-keto and 15-keto derivatives.[11] Extreme pH conditions and oxidation are significant factors in its degradation.[8]

Q4: Can I use a Latanoprost solution that has been accidentally left at room temperature for an extended period?

A4: Latanoprost exhibits thermal instability.[6][7] While opened solutions are generally stable at room temperature for up to six weeks, prolonged exposure to higher temperatures (above 25°C) can accelerate degradation.[5][7] For critical experiments, it is advisable to use a fresh, properly stored stock solution to ensure accurate and reproducible results.

Q5: Is it necessary to protect my Latanoprost stock solution from light?

A5: Yes, it is crucial to protect Latanoprost solutions from light, as they are susceptible to photodegradation.[1][6][7] Ultraviolet (UV) light, in particular, can cause rapid degradation.[6][7] Always store stock solutions in their original outer carton or in an amber vial to shield them from light.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity observed in my assay. Degradation of Latanoprost due to improper storage (e.g., exposure to high temperatures or light).1. Prepare a fresh dilution from a stock solution that has been stored at 2-8°C and protected from light. 2. For opened stock solutions, ensure they have not been stored at room temperature for more than 6 weeks.[3][5] 3. Consider performing a stability check of your stock solution using HPLC.
High variability between experimental replicates. Inconsistent concentration of Latanoprost in the aliquots used for the experiment.1. Ensure the stock solution is homogenous before preparing dilutions. 2. Prepare fresh dilutions for each replicate or experiment. 3. Adsorption of Latanoprost to plastic containers can occur; consider using low-adhesion tubes.[11][12]
Precipitation observed in my Latanoprost solution. Incompatibility with other reagents.Latanoprost can precipitate when mixed with eye drops containing thiomersal.[1][3] If using other compounds in your experiments, ensure they are compatible. Administer solutions with at least a five-minute interval if using such combinations.[1][3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials: this compound (crystalline), appropriate solvent (e.g., DMSO, ethanol), sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Allow the crystalline Latanoprost to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of Latanoprost using a precision balance in a sterile environment.

    • Add the appropriate volume of solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for long-term storage. For immediate use, store at 2-8°C, protected from light.

Protocol for Stability Testing of Latanoprost Solution by HPLC
  • Objective: To determine the concentration and purity of a Latanoprost solution over time under specific storage conditions.

  • Materials: Latanoprost solution, HPLC system with UV detector, C18 reversed-phase column, mobile phase (e.g., acetonitrile and phosphate buffer), reference standard of Latanoprost.

  • Procedure:

    • Prepare a standard curve using known concentrations of the Latanoprost reference standard.

    • At specified time points (e.g., 0, 1, 2, 4, 6 weeks), take an aliquot of the stored Latanoprost solution.

    • Dilute the aliquot to a concentration within the range of the standard curve.

    • Inject the diluted sample into the HPLC system.

    • Monitor the elution profile at a specific wavelength (e.g., 210 nm).[13]

    • Quantify the Latanoprost concentration by comparing the peak area to the standard curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Latanoprost_Activation_Pathway Figure 1: Latanoprost Activation and Metabolism Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Biologically Active) Latanoprost->Latanoprost_Acid Corneal Esterases (Hydrolysis) Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites Latanoprost_Acid->Metabolites Hepatic Beta-Oxidation Excretion Renal Excretion Metabolites->Excretion

Caption: Latanoprost Activation and Metabolism Pathway.

Troubleshooting_Workflow Figure 2: Troubleshooting Experimental Inconsistency Start Inconsistent Experimental Results Observed Check_Storage Verify Stock Solution Storage Conditions (2-8°C, protected from light) Start->Check_Storage Prepare_Fresh Prepare Fresh Dilutions from Stock Check_Storage->Prepare_Fresh Conditions OK New_Stock Prepare a New Stock Solution Check_Storage->New_Stock Improper Storage Check_Age Is the opened stock solution older than 6 weeks? Check_Age->New_Stock Yes Run_Experiment Re-run Experiment Check_Age->Run_Experiment No Prepare_Fresh->Check_Age New_Stock->Run_Experiment Analyze_Results Analyze Results Run_Experiment->Analyze_Results

Caption: Workflow for Troubleshooting Inconsistent Results.

References

Identifying and characterizing unknown impurities in 15(S)-Latanoprost synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unknown impurities during the synthesis of 15(S)-Latanoprost.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: Impurities in Latanoprost can originate from the synthesis process itself or from the degradation of the active pharmaceutical ingredient (API). Common impurities include isomers, oxidation products, and hydrolysis products. Some of the well-documented impurities are Latanoprost Acid (Impurity H), 15-keto Latanoprost, and various stereoisomers such as 15(R)-Latanoprost and 5,6-trans-Latanoprost.[1][2][][4] It is also possible to encounter process-related impurities such as synthetic derivatives like triphenylphosphine oxide (TPPO).[5]

Q2: My chromatogram shows an unexpected peak. What could it be?

A2: An unexpected peak in your chromatogram could be a number of things: a known impurity, a novel degradation product, a synthesis byproduct, or even an artifact from your sample preparation or analytical system. The first step is to check the relative retention time against known impurities (see Table 1). If the peak does not correspond to a known impurity, further investigation using mass spectrometry (MS) is recommended to obtain molecular weight information.[6][7][8]

Q3: How can I confirm the identity of an unknown impurity?

A3: Confirming the identity of an unknown impurity typically involves a multi-step approach. After initial detection by HPLC, liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight and fragmentation pattern of the impurity.[6][7][8] For unambiguous structure elucidation, the impurity may need to be isolated using preparative HPLC. The isolated impurity can then be subjected to spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Q4: What are the best practices for storing Latanoprost to minimize degradation?

A4: Latanoprost is sensitive to temperature and light.[2] To minimize the formation of degradation products, it should be stored in a refrigerator (2-8°C) and protected from light.[6] Forced degradation studies have shown that Latanoprost can degrade under acidic, basic, oxidative, and photolytic stress conditions.[5][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for Latanoprost or impurities. 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.[11]1. Replace the HPLC column. 2. Adjust the mobile phase pH; for reversed-phase columns, a pH between 2-8 is generally recommended.[11] 3. Reduce the sample concentration or injection volume.[11]
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.[12]1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a consistent temperature.[12] 3. Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Appearance of a new, unidentified peak in a stability sample. 1. Degradation of Latanoprost.1. This could be a new degradation product. Proceed with the impurity identification workflow (see Figure 1) to characterize the new peak. This will likely involve LC-MS analysis initially.
Co-elution of peaks. 1. Suboptimal chromatographic conditions.1. Modify the HPLC method. This could involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a chiral column for isomer separation).[5][13]

Known Impurities of Latanoprost

The following table summarizes some of the known impurities related to this compound.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Latanoprost130209-82-4C₂₆H₄₀O₅432.59
Latanoprost Acid (Impurity H)41639-83-2C₂₃H₃₄O₅390.51[4]
15-Keto Latanoprost135646-98-9C₂₆H₃₈O₅430.58[4]
This compound (Impurity E)145773-22-4C₂₆H₄₀O₅432.59[4]
5,6-trans-Latanoprost (Impurity F)913258-34-1C₂₆H₄₀O₅432.59[4]
9-Acetyl Latanoprost2920059-79-4C₂₈H₄₂O₆474.64[4]
Latanoprost Impurity C-C₂₇H₄₀O₆460.6[14]
Latanoprost Impurity G913258-31-8C₂₄H₃₆O₅404.55[4]
Latanoprost Impurity J477884-78-9C₄₄H₈₂O₅Si₃775.38[4]
Latanoprost Lactone Diol145667-75-0--
Latanoprost Epoxide---

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is a representative method for the separation and quantification of Latanoprost and its related substances.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For separating isomers, a chiral column may be necessary.[5][15]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% acetic acid).[16]

    • Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% acetic acid).[16]

  • Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar impurities.

  • Flow Rate: 1.0 mL/min.[15][16]

  • Column Temperature: 35°C.[16]

  • Detection Wavelength: 210 nm.[15][16]

  • Injection Volume: 10 µL.[16]

2. Sample Preparation:

  • Accurately weigh and dissolve the Latanoprost sample in a suitable diluent, which is often the mobile phase or a mixture of acetonitrile and water.

  • The final concentration should be within the linear range of the method, typically around 50 µg/mL for Latanoprost.[5]

3. System Suitability:

  • Before sample analysis, inject a system suitability solution containing Latanoprost and key known impurities.

  • The resolution between Latanoprost and the closest eluting impurity peak should be greater than 1.5. The tailing factor for the Latanoprost peak should be less than 2.0.

Workflow for Identification of an Unknown Impurity

The following diagram illustrates a typical workflow for the identification and characterization of a novel impurity discovered during Latanoprost synthesis.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Isolation & Structure Elucidation cluster_2 Phase 3: Confirmation & Reporting A Unexpected Peak Detected in HPLC B LC-MS Analysis A->B C Determine Molecular Weight & Fragmentation B->C D Database and Literature Search C->D F Known Impurity? D->F E Tentative Structure Proposed G Preparative HPLC Isolation E->G F->E No M Update Impurity Profile F->M Yes H NMR Spectroscopy (1H, 13C, 2D) G->H I Confirm Structure H->I J Synthesize Reference Standard I->J K Compare Spectroscopic Data J->K L Final Structure Confirmed K->L L->M

References

Improving the yield and purity of 15(S)-Latanoprost in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 15(S)-Latanoprost in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield and purity of this compound?

The most critical factors include:

  • Stereochemical Control at C-15: The formation of the desired 15(S) stereoisomer and prevention of the 15(R) diastereomer is paramount. This is often the most significant challenge.

  • Purification of Intermediates: Effective purification of key intermediates, such as the hydroxyl intermediate, is crucial to prevent carrying impurities through to the final product.[1][2]

  • Reaction Conditions: Strict control of reaction parameters like temperature, solvent, and reagents is essential to minimize side reactions and degradation.

  • Purification of the Final Product: Latanoprost is an oil, which can make purification by crystallization difficult, often necessitating chromatographic methods.[3]

Q2: What are the common impurities encountered in the synthesis of Latanoprost?

Common impurities can be categorized as:

  • Process-Related Impurities: These are stereoisomers and other related substances formed during the synthesis. The most notable is the 15(R)-Latanoprost diastereomer. Other examples include 5,6-trans-Latanoprost.[4][5]

  • Degradation Products: Latanoprost can degrade under certain conditions. The primary degradation product is Latanoprost acid, formed by the hydrolysis of the isopropyl ester.[5] 15-keto-Latanoprost is another potential degradant.[5]

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification may remain in the final product.[6]

Q3: What are the recommended methods for purifying crude Latanoprost?

Several methods can be employed for the purification of Latanoprost:

  • Silica Gel Column Chromatography: This is a standard method for purifying Latanoprost and its intermediates.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used to achieve high purity, especially for separating challenging diastereomers.[3][7] However, some modern synthesis routes aim to avoid this step to improve efficiency.[1][2][8]

  • Crystallization of Intermediates: While Latanoprost itself is an oil, some key intermediates in its synthesis are crystalline.[9] Purifying these intermediates by crystallization can be a highly effective and scalable method to remove impurities early in the process.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (High levels of 15(R)-Latanoprost) Incomplete stereoselective reduction of the C-15 ketone. Inversion of the chiral center at the C-15 position during subsequent reaction steps.- Optimize the reducing agent and reaction conditions for the C-15 ketone reduction. Chemoenzymatic methods using specific enzymes can offer high stereoselectivity.[10][11] - Consider performing the reduction of the 13,14-double bond before protecting the hydroxyl group to inhibit the inversion at the C-15 position.[1][2][8]
Low Overall Yield Poor conversion in one or more synthetic steps. Degradation of intermediates or the final product. Loss of material during purification.- Carefully monitor each reaction for completion using appropriate analytical techniques (e.g., TLC, HPLC). - Optimize reaction conditions (temperature, concentration, reaction time) for each step. - Handle intermediates and the final product under inert atmosphere and protect from light and heat where necessary to prevent degradation.[6]
Presence of Latanoprost Acid in the Final Product Hydrolysis of the isopropyl ester during work-up or purification.- Use neutral or slightly acidic conditions during aqueous work-up. Avoid strongly acidic or basic conditions. - Ensure solvents used for purification are dry.
Difficult Purification of the Final Product Co-elution of impurities with Latanoprost during column chromatography. The oily nature of Latanoprost preventing crystallization.[3]- If using column chromatography, experiment with different solvent systems to improve separation. - Consider using preparative HPLC for challenging separations.[3][7] - Focus on rigorous purification of earlier, potentially crystalline, intermediates to minimize the impurity load in the final steps.[1][2]

Quantitative Data Summary

Table 1: Reported Yields for Latanoprost Synthesis

Synthesis Strategy Number of Steps Overall Yield Reference
New Synthesis from Sulfone Intermediate816.9%[9]
Pot-Economical Total Synthesis6 (pots)24%[11][12]
Organocatalysis via Bicyclic Enal Intermediate8Not specified[13]

Table 2: Reported Purity of Latanoprost and Intermediates

Purification Method Achieved Purity Reference
Solvent Crystallization of Hydroxyl IntermediateDiastereomeric Excess (de) of 99.9%[1][2][8]
Silica Gel Column Chromatography98.22%[3]
Preparative HPLC99.77%[3]

Experimental Protocols

Note: The following protocols are generalized methodologies based on published literature and should be adapted and optimized for specific laboratory conditions.

1. Stereoselective Reduction of the C-15 Ketone (Corey-Bakshi-Shibata Reduction)

This is a critical step for establishing the 15(S) stereochemistry.

  • Reagents: Catecholborane, (R)-2-Methyl-CBS-oxazaborolidine.

  • Solvent: Anhydrous tetrahydrofuran (THF) or toluene.[14]

  • Procedure:

    • Dissolve the enone precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to the recommended temperature, typically between -78 °C and -20 °C.[14]

    • Slowly add a solution of (R)-2-Methyl-CBS-oxazaborolidine in THF.

    • Add catecholborane dropwise while maintaining the low temperature.

    • Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by TLC or HPLC.

    • Quench the reaction by the slow addition of methanol.

    • Proceed with standard aqueous work-up and extraction.

2. Purification by Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, acetone). The exact ratio should be determined by TLC analysis to achieve good separation.[3][7]

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar component of the mobile phase and pack the column.

    • Dissolve the crude Latanoprost in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

G cluster_synthesis Latanoprost Synthesis Workflow cluster_purification Purification Workflow Corey_Lactone Corey Lactone Derivative Enone Enone Intermediate Corey_Lactone->Enone Side-chain addition Diol_Intermediate Diol Intermediate (15S) Enone->Diol_Intermediate Stereoselective Reduction (C-15) Protected_Diol Protected Diol Diol_Intermediate->Protected_Diol Hydroxyl Protection Latanoprost_Acid Latanoprost Acid Protected_Diol->Latanoprost_Acid Further Synthesis Steps Crude_Latanoprost Crude Latanoprost Latanoprost_Acid->Crude_Latanoprost Esterification Column_Chromatography Column Chromatography Crude_Latanoprost->Column_Chromatography Pure_Latanoprost Pure this compound Column_Chromatography->Pure_Latanoprost

Caption: Generalized workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Purity Start Low Purity of Final Product Identify_Impurity Identify Major Impurity (e.g., via HPLC, NMR) Start->Identify_Impurity Isomer_Impurity 15(R)-Isomer Identify_Impurity->Isomer_Impurity Diastereomer? Degradation_Product Degradation Product (e.g., Latanoprost Acid) Identify_Impurity->Degradation_Product Degradant? Other_Impurity Other Process Impurity Identify_Impurity->Other_Impurity Other? Optimize_Reduction Optimize Stereoselective Reduction Step Isomer_Impurity->Optimize_Reduction Yes Check_Inversion Check for C-15 Inversion Isomer_Impurity->Check_Inversion Yes Modify_Workup Modify Workup/ Purification Conditions Degradation_Product->Modify_Workup Yes Purify_Intermediate Improve Purification of Intermediates Other_Impurity->Purify_Intermediate Yes

References

Troubleshooting poor resolution in chromatographic analysis of latanoprost isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor resolution in the chromatographic analysis of latanoprost and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of latanoprost that can cause separation challenges?

The most commonly encountered isomers during the synthesis and storage of latanoprost are 15(S)-latanoprost (impurity I) and 5,6-trans-latanoprost (impurity II).[1][2][3] The this compound is an epimer where the hydroxyl group at the C-15 position is inverted, while the 5,6-trans-latanoprost is a geometric isomer with a trans double bond between carbons 5 and 6, instead of the usual cis configuration.[2]

Q2: My chromatogram shows poor resolution between latanoprost and its isomers. What are the likely causes?

Poor resolution in the chromatographic analysis of latanoprost isomers can stem from several factors:

  • Inappropriate Column Selection: Using a standard reversed-phase column (like a C18) may not be sufficient to resolve the chiral isomers of latanoprost without specific mobile phase additives or a chiral stationary phase.[2] Normal-phase chromatography or the use of a chiral column is often necessary for baseline separation.[1][4]

  • Suboptimal Mobile Phase Composition: The polarity, pH, and additives of the mobile phase are critical for achieving selectivity between the isomers. An incorrect solvent ratio or the absence of a necessary modifier can lead to co-elution.

  • Inadequate Method Parameters: Flow rate, column temperature, and injection volume can all influence peak shape and resolution. Deviations from the optimal settings can result in band broadening and decreased separation.[2]

  • Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, leading to reduced efficiency and resolution.

Q3: Can I use reversed-phase HPLC for latanoprost isomer analysis?

While some literature suggests that reversed-phase HPLC is generally unsuitable for the purity analysis of latanoprost and its isomers, successful separations have been achieved.[2] Success in reversed-phase often requires careful method development, such as using a combination of stationary phases (e.g., chiral and cyano columns) or specific mobile phase compositions to induce the necessary selectivity.[4] For instance, a C18 column has been used with a mobile phase of acetonitrile and water containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[1]

Q4: What type of column is recommended for optimal separation of latanoprost isomers?

For robust baseline separation of latanoprost and its key isomers, the following column types have proven effective:

  • Amino (NH2) Columns: These are often used in normal-phase chromatography and have demonstrated excellent performance in separating latanoprost, this compound, and 5,6-trans-latanoprost.[2][3][5]

  • Chiral Columns: When dealing with enantiomers or epimers like this compound, a chiral stationary phase is often the most direct approach to achieving separation.[4]

  • Combined Column Systems: A combination of a chiral column and a cyano column has been successfully used to resolve latanoprost isomers, especially in complex formulations containing other active ingredients or preservatives.[4]

Troubleshooting Guides

Issue: Poor Resolution Between Latanoprost and Isomer Peaks

This guide provides a systematic approach to troubleshooting and improving the separation between latanoprost and its isomers.

Troubleshooting Workflow

Troubleshooting_Poor_Resolution start Poor Resolution Observed check_column Step 1: Verify Column Type - Is it appropriate for isomer separation? (e.g., NH2, Chiral) start->check_column check_mobile_phase Step 2: Evaluate Mobile Phase - Correct composition and preparation? - pH and additives appropriate? check_column->check_mobile_phase Column is appropriate action1 Action: Switch to NH2 or Chiral Column check_column->action1 Incorrect Column check_parameters Step 3: Review Method Parameters - Flow rate optimal? - Temperature appropriate? check_mobile_phase->check_parameters Mobile phase is correct action2 Action: Adjust solvent ratios, pH, or additives check_mobile_phase->action2 Suboptimal Mobile Phase check_system Step 4: Inspect HPLC System - Any leaks or blockages? - Column properly installed? check_parameters->check_system Parameters are optimal action3 Action: Optimize flow rate and temperature check_parameters->action3 Suboptimal Parameters solution Resolution Improved check_system->solution System is functioning correctly action4 Action: Perform system maintenance check_system->action4 System Issue Detected action1->check_column action2->check_mobile_phase action3->check_parameters action4->check_system

Caption: Troubleshooting workflow for poor chromatographic resolution.

Detailed Steps:

  • Verify Column Selection:

    • Normal-Phase: For methods using an NH2 column, ensure the column is properly conditioned and has not been contaminated with incompatible solvents.

    • Reversed-Phase: If using a C18 column, confirm that the method is specifically designed for isomer separation, potentially requiring ion-pair reagents or other mobile phase modifiers. Consider if a chiral column is more appropriate.

  • Evaluate Mobile Phase:

    • Composition: Double-check the preparation of the mobile phase, ensuring accurate solvent ratios. For normal-phase methods, the water content can be critical.

    • pH: For reversed-phase methods, the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of the acidic latanoprost and its isomers.

    • Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation, which can cause baseline noise and affect retention times.

  • Review Method Parameters:

    • Flow Rate: A lower flow rate generally increases resolution but also lengthens the run time. Verify that the flow rate is within the optimal range for the column and particle size.

    • Temperature: Column temperature affects viscosity and mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column or the analyte.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Latanoprost Isomer Separation

This method has been shown to provide baseline separation of latanoprost from its 15(S) and 5,6-trans isomers.[1][2][3]

ParameterSpecification
Stationary Phase NH2 (Amino) Column
Mobile Phase Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with a small amount of water (e.g., 0.5 mL/L)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

Procedure:

  • Prepare the mobile phase as specified and degas thoroughly.

  • Equilibrate the NH2 column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample and standard solutions in the mobile phase.

  • Inject the solutions and integrate the peaks for latanoprost, this compound, and 5,6-trans-latanoprost.

Protocol 2: Reversed-Phase HPLC using a Combined Column System

This method is suitable for the simultaneous quantification of latanoprost and its related substances in ophthalmic formulations.[4]

ParameterSpecification
Stationary Phase Combined system: Chiral column and Cyano column
Mobile Phase Gradient elution with water, acetonitrile, and orthophosphoric acid
Detection UV at 210 nm

Procedure:

  • Prepare the mobile phase components and degas.

  • Install the chiral and cyano columns in series as per the validated method.

  • Equilibrate the system with the initial mobile phase composition.

  • Run the gradient program as specified in the method. The cyano column helps in retaining benzalkonium chloride (a common preservative), while the chiral column separates the latanoprost isomers.[4]

Parameter Relationships and Optimization

The resolution of critical peak pairs is dependent on the interplay of several chromatographic factors. The following diagram illustrates the relationship between key parameters and their effect on resolution.

Parameter_Relationships cluster_Parameters Adjustable Parameters cluster_Effects Chromatographic Effects param_mobile_phase Mobile Phase Composition (Solvent Ratio, pH, Additives) effect_selectivity Selectivity (α) param_mobile_phase->effect_selectivity effect_retention Retention Factor (k) param_mobile_phase->effect_retention param_column Stationary Phase (e.g., NH2, C18, Chiral) param_column->effect_selectivity param_flow Flow Rate effect_efficiency Efficiency (N) param_flow->effect_efficiency param_temp Temperature param_temp->effect_efficiency param_temp->effect_retention resolution Resolution (Rs) effect_selectivity->resolution effect_efficiency->resolution effect_retention->resolution

Caption: Relationship between chromatographic parameters and resolution.

Optimization Strategies:

  • To Improve Selectivity (α): This is often the most effective way to improve resolution.

    • Change the mobile phase composition by adjusting the ratio of organic solvents.

    • Modify the pH of the mobile phase (for reversed-phase).

    • Switch to a different type of stationary phase (e.g., from C18 to NH2 or a chiral column).

  • To Increase Efficiency (N):

    • Decrease the flow rate.

    • Optimize the column temperature.

  • To Adjust Retention Factor (k):

    • Modify the strength of the mobile phase (e.g., increase or decrease the percentage of the organic solvent).

By systematically evaluating and adjusting these parameters, you can troubleshoot and resolve issues of poor resolution in the chromatographic analysis of latanoprost isomers.

References

Preventing the inversion of the C-15 hydroxyl group during latanoprost synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of latanoprost, with a specific focus on preventing the inversion of the C-15 hydroxyl group.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of latanoprost that may lead to the formation of the undesired 15R-epimer.

Problem ID Issue Encountered Potential Cause Suggested Solution
C15-INV-01 Low diastereoselectivity (high percentage of 15R-epimer) after reduction of the C-15 ketone.The reducing agent lacks sufficient stereocontrol. Standard reducing agents like sodium borohydride often provide poor diastereoselectivity for this substrate.Employ a highly stereoselective reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for achieving high diastereoselectivity in the reduction of prochiral ketones. Using a chiral oxazaborolidine catalyst can significantly favor the formation of the desired 15S-alcohol.[1][2][3][4][5]
C15-INV-02 Formation of the 15R-epimer increases in steps following the C-15 ketone reduction, even after successful stereoselective reduction.The C-15 hydroxyl group is allylic, making it susceptible to substitution reactions with inversion of stereochemistry (SN2' mechanism), especially under acidic or activating conditions. This is more likely to occur before the C-13,14 double bond is reduced.An improved synthetic strategy involves reducing the C-13,14 double bond before the protection of the C-11 and C-15 diol. This eliminates the allylic nature of the C-15 hydroxyl group, thereby inhibiting inversion.[6][7]
C15-INV-03 Difficulty in removing the 15R-epimer by column chromatography.The 15S and 15R diastereomers of latanoprost and its intermediates are often difficult to separate using standard column chromatography due to their similar polarities.Instead of relying solely on chromatography of the final product, purify an earlier intermediate. Effective purification of the diol intermediate after the C-15 ketone reduction can be achieved through crystallization, which can selectively isolate the desired 15S diastereomer.[6][7]
C15-INV-04 Unwanted side reactions occurring at the C-15 hydroxyl group during subsequent synthetic steps.The C-15 hydroxyl group is reactive and can interfere with subsequent reactions if left unprotected.Protect the C-11 and C-15 hydroxyl groups after the C-15 ketone reduction and, ideally, after the reduction of the C-13,14 double bond. Common protecting groups include silyl ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers.[8][9][10]
C15-INV-05 Accidental inversion of the C-15 hydroxyl group when attempting to activate it for another reaction.The use of reagents that activate the hydroxyl group as a good leaving group, such as in a Mitsunobu reaction, will lead to inversion if a nucleophile is present.If inversion is not the desired outcome, avoid conditions that mimic a Mitsunobu reaction (i.e., the combination of a phosphine, an azodicarboxylate, and a nucleophile).[11][12][13] Be cautious with any reaction conditions that can convert the hydroxyl into a good leaving group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of C-15 hydroxyl group inversion during latanoprost synthesis?

A1: The inversion of the C-15 hydroxyl group is primarily due to two factors:

  • Incomplete Stereoselectivity during Ketone Reduction: The initial reduction of the C-15 ketone may not be perfectly stereoselective, leading to a mixture of the desired 15S and undesired 15R epimers.

  • Post-Reduction Instability: The C-15 hydroxyl group is in an allylic position before the reduction of the C-13,14 double bond. This makes it susceptible to substitution reactions that proceed with an inversion of stereochemistry, particularly under acidic or activating conditions.[6][7]

Q2: How can I maximize the formation of the desired 15S-epimer during the reduction step?

A2: To maximize the formation of the 15S-epimer, it is crucial to use a highly stereoselective reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a highly effective method. For the synthesis of prostaglandins, using the (S)-CBS catalyst has been shown to produce the desired 15S-alcohol with high diastereoselectivity.[1][2][3]

Q3: What is the best point in the synthesis to protect the C-15 hydroxyl group?

A3: Based on improved synthetic protocols, the ideal point to protect the C-15 hydroxyl group is after the reduction of the C-13,14 double bond. By first reducing the double bond, the allylic nature of the C-15 hydroxyl group is removed, which significantly inhibits the potential for stereochemical inversion in subsequent steps. The protection is typically done on the C-11, C-15 diol simultaneously.[6][7]

Q4: Which protecting groups are suitable for the C-15 hydroxyl group?

A4: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP) ethers are commonly used to protect the hydroxyl groups in prostaglandin synthesis.[8][9][10] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Q5: If I end up with a mixture of 15S and 15R epimers, what is the best way to separate them?

A5: While preparative HPLC can be used to separate the final epimers, a more efficient method is to purify an earlier intermediate. It has been reported that the diol intermediate (after C-15 ketone reduction) can be effectively purified by crystallization to remove the unwanted 15R diastereomer.[6][7] This is often more scalable and cost-effective than chromatographic separation of the final product.

Experimental Protocols

Protocol 1: Stereoselective Reduction of C-15 Ketone using CBS Catalyst

This protocol is adapted from the methodology developed by E.J. Corey for the stereoselective reduction of a prostaglandin enone intermediate.[1]

Objective: To reduce the C-15 ketone of a prostaglandin intermediate to the corresponding 15S-hydroxyl group with high diastereoselectivity.

Reagents and Materials:

  • Prostaglandin enone intermediate

  • (S)-2-Methyl-CBS-oxazaborolidine catalyst

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard workup reagents (e.g., aqueous ammonium chloride, ethyl acetate, brine)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the prostaglandin enone intermediate in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%).

  • Slowly add the borane-tetrahydrofuran complex (BH3·THF) (typically 0.6-1.0 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to an hour.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the solution to warm to room temperature and perform an aqueous workup. Typically, this involves dilution with ethyl acetate, washing with saturated aqueous ammonium chloride and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Expected Outcome: This procedure should yield the corresponding alcohol with a high diastereomeric excess in favor of the 15S-epimer. Ratios of 90:10 (15S:15R) or better have been reported for similar substrates.[1]

Data Presentation

Table 1: Diastereoselectivity of C-15 Ketone Reduction
Method Catalyst/Reagent Substrate Diastereomeric Ratio (15S : 15R) Reference
CBS Reduction(S)-2-Methyl-CBS-oxazaborolidine / BH3·THFProstaglandin enone intermediate90 : 10[1]
CBS Reduction(R)-2-Methyl-CBS-oxazaborolidine / BH3·THFProstaglandin enone intermediate9 : 91[1]

Visualizations

Diagram 1: Logical Workflow for Preventing C-15 Inversion

G cluster_0 Key Synthetic Stages cluster_1 Potential Pitfalls C15_Ketone C-15 Ketone Intermediate Stereo_Reduction Stereoselective Reduction (e.g., CBS Reduction) C15_Ketone->Stereo_Reduction Low_Selectivity Low Diastereoselectivity C15_Ketone->Low_Selectivity Non-selective reduction Diol_Intermediate C-11, C-15 Diol Intermediate (Allylic C-15 OH) Stereo_Reduction->Diol_Intermediate High d.e. Alkene_Reduction Reduce C-13,14 Double Bond Diol_Intermediate->Alkene_Reduction Recommended Path Inversion_Risk High Risk of C-15 Inversion (SN2' possible) Diol_Intermediate->Inversion_Risk Saturated_Diol Saturated C-11, C-15 Diol Alkene_Reduction->Saturated_Diol Protection Protect Diol (e.g., TBDMS or THP) Saturated_Diol->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate

Caption: Recommended synthetic workflow to minimize C-15 inversion.

Diagram 2: Mechanism of Stereochemical Inversion via Mitsunobu Reaction

G cluster_0 Mitsunobu Reaction (SN2 Inversion) Reactants Secondary Alcohol (R-OH) + PPh3 + DEAD + Nucleophile (Nu-H) Activation Activation of Alcohol Reactants->Activation Intermediate Oxyphosphonium Salt [R-O-PPh3]+ Activation->Intermediate SN2_Attack SN2 Attack by Nucleophile Intermediate->SN2_Attack Nu- attacks carbon Product Inverted Product (R-Nu) + Ph3P=O + DEAD-H2 SN2_Attack->Product Inversion of Stereochemistry

Caption: Generalized mechanism for alcohol inversion via the Mitsunobu reaction.

References

Validation & Comparative

A Comparative Analysis of 15(S)-Latanoprost and its 15(R) Epimer in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stereospecific efficacy of Latanoprost in managing elevated intraocular pressure.

In the landscape of glaucoma therapeutics, Latanoprost stands as a cornerstone treatment for reducing intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. Latanoprost is the isopropyl ester prodrug of a synthetic prostaglandin F2α analogue. Its efficacy is critically dependent on its specific stereochemistry, particularly at the carbon-15 position of the ω-chain. The commercially available and biologically active form is the 15(S) isomer. This guide provides a detailed comparison of the efficacy of 15(S)-Latanoprost versus its 15(R) epimer, supported by experimental data on the active isomer and an understanding of the structure-activity relationships that govern their interaction with the prostaglandin F2α (FP) receptor.

Stereochemistry: The Key to Efficacy

The biological activity of prostaglandin analogues like Latanoprost is highly stereospecific. The FP receptor, the target of Latanoprost, exhibits a precise three-dimensional binding pocket. Phenyl-substituted PGF2α analogues, including Latanoprost, demonstrate high activity on FP receptors in a stereoselective manner, specifically for the 15α-hydroxyl group, which corresponds to the 15(S) configuration[1]. This stereospecificity dictates that only the 15(S)-isomer can effectively bind to and activate the FP receptor to initiate the signaling cascade that leads to IOP reduction. The 15(R)-Latanoprost, also known as 15-epi Latanoprost, is considered an impurity in the synthesis of the active drug and is presumed to be biologically inactive or possess significantly lower activity due to its inability to properly fit into the FP receptor's binding site[2][3].

While direct comparative clinical studies evaluating the IOP-lowering effect of 15(R)-Latanoprost are not available—a testament to its recognized inactivity—the profound efficacy of the 15(S) isomer is well-documented.

Quantitative Comparison of Efficacy

The following table summarizes the known efficacy of this compound in reducing IOP and the inferred activity of the 15(R) isomer based on stereochemical principles.

IsomerReceptor ActivityIOP Reduction EfficacySupporting Evidence
This compound Potent and selective agonist of the Prostaglandin F2α (FP) receptor.High efficacy in reducing IOP. Clinical studies demonstrate a mean IOP reduction of 27% to 35% from baseline[4].Extensive clinical trials and preclinical studies confirming robust IOP-lowering effects[4][5].
15(R)-Latanoprost Inferred to have no or significantly reduced affinity and agonist activity at the FP receptor.Presumed to be biologically inactive for IOP reduction.Structure-activity relationship studies emphasize the critical role of the 15(S)-hydroxyl configuration for FP receptor binding and activation[1]. Considered an impurity in Latanoprost synthesis[2].

Mechanism of Action: The Signaling Pathway of this compound

Latanoprost is an isopropyl ester prodrug that, after topical administration to the eye, penetrates the cornea and is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid[6][7]. This compound acid then acts as a selective agonist at the FP receptor located on ciliary muscle cells[7].

Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary body and an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for IOP reduction[6].

cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Cell 15(S)-Latanoprost_prodrug This compound (Isopropyl Ester Prodrug) Latanoprost_acid This compound Acid (Active Drug) 15(S)-Latanoprost_prodrug->Latanoprost_acid Hydrolysis by Corneal Esterases FP_receptor Prostaglandin F2α (FP) Receptor Latanoprost_acid->FP_receptor Binds to Signaling_cascade Intracellular Signaling Cascade (e.g., PLC, IP3, DAG, Ca2+) FP_receptor->Signaling_cascade Activates MMP_upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_cascade->MMP_upregulation ECM_remodeling Extracellular Matrix Remodeling MMP_upregulation->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Aqueous Humor Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Intraocular Pressure (IOP) Reduction Uveoscleral_outflow->IOP_reduction

Caption: Signaling pathway of this compound for IOP reduction.

Experimental Protocols

The IOP-lowering efficacy of prostaglandin analogues is typically evaluated in preclinical studies using animal models, followed by clinical trials in human subjects.

Preclinical Evaluation of IOP in Animal Models

A common experimental workflow for assessing the IOP-lowering effects of a test compound like Latanoprost in a preclinical setting is outlined below.

cluster_workflow Experimental Workflow start Start animal_selection Animal Model Selection (e.g., Monkeys, Rabbits) start->animal_selection baseline_iop Baseline IOP Measurement (Tonometry) animal_selection->baseline_iop treatment_admin Topical Administration (Test vs. Vehicle Control) baseline_iop->treatment_admin iop_monitoring IOP Monitoring (Multiple time points post-dose) treatment_admin->iop_monitoring data_analysis Data Analysis (Comparison to baseline and control) iop_monitoring->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for preclinical IOP studies.

Methodology Example: IOP Measurement in Monkeys

  • Animal Model: Cynomolgus monkeys with laser-induced glaucoma are often used as they provide a model of elevated IOP that is responsive to prostaglandin analogues[8][9].

  • Baseline IOP: Prior to treatment, baseline IOP is measured multiple times using a calibrated tonometer to establish a stable baseline.

  • Treatment Administration: A single drop of the test compound (e.g., 0.005% this compound) is administered topically to one eye, while the contralateral eye receives a vehicle control.

  • IOP Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration to determine the onset, peak, and duration of the IOP-lowering effect[9].

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The efficacy of the test compound is determined by the statistically significant reduction in IOP in the treated eye compared to both its own baseline and the vehicle-treated control eye.

Conclusion

The therapeutic efficacy of Latanoprost in reducing intraocular pressure is unequivocally attributed to the 15(S)-isomer. Its specific stereochemical configuration allows for potent and selective agonism at the prostaglandin F2α (FP) receptor, leading to a well-established mechanism of action that enhances uveoscleral outflow. Conversely, the 15(R)-epimer is considered biologically inactive for IOP reduction due to the stringent stereospecific requirements of the FP receptor. For researchers and professionals in drug development, this stark difference in efficacy underscores the critical importance of stereochemistry in drug design and the necessity of stringent quality control in the synthesis and formulation of Latanoprost to minimize the presence of the inactive 15(R)-isomer. Future research in this area will likely continue to focus on developing even more potent and selective FP receptor agonists, building upon the foundational understanding of the structure-activity relationships established by compounds like this compound.

References

A Comparative Guide to Validated Analytical Methods for 15(S)-Latanoprost Quantification in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 15(S)-Latanoprost in ophthalmic solutions. Latanoprost, a prostaglandin F2α analogue, is a leading treatment for open-angle glaucoma and ocular hypertension. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and therapeutic efficacy. This document details various chromatographic techniques, presenting their performance data and experimental protocols to aid in the selection of the most suitable method for your research and quality control needs.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the determination of Latanoprost.[1] More advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) offer higher sensitivity and selectivity, particularly for complex matrices or when analyzing related substances and degradation products.[2]

The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity for low-level impurities, or the availability of instrumentation. The following table summarizes the performance of several validated methods.

MethodColumnMobile PhaseDetectionLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC-UV Zodiacsil C18 (150 x 4.6 mm, 5µ)0.01N Ammonium acetate: Methanol (55:45)UV at 225nmNot Specified0.030.09100.50.8[3][4]
RP-HPLC-UV Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ)Methanol:Acetonitrile:Phosphate Buffer pH 5.2 (55:45:05)UV at 239nmNot Specified0.003Not Specified98.32Not Specified[5]
RP-HPLC-UV Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)Acetonitrile:Water with 0.1% TFA, pH 3.0 (70:30)UV at 205nm0.0125 - 1Not SpecifiedNot Specified100.15<2.0[1][6]
RP-HPLC-UV Combined chiral and cyano columnsReverse-phase gradientUV at 210nm40 - 600.0250.3598.0 - 102.0Not Specified[2][7]
RP-HPLC-Fluorescence C18 columnAcetonitrile:0.1% v/v formic acid (60:40)FLD (Ex: 265nm, Em: 285nm)0.063 - 100.021Not SpecifiedNot SpecifiedNot Specified[8][9]
HPLC-MS/MS Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 μm)Gradient with 5 mM ammonium acetate with 0.02% formic acid and Acetonitrile/waterTriple quadrupole MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
RP-HPLC/ESI-MS/MS Octylsilica (C8) columnIsocratic elutionESI in positive ion SRM mode0.01 - 0.16 (in AH)0.00003066 (in AH)Not Specified<15%<15%[11]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, AH: Aqueous Humor.

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

RP-HPLC-UV Method for Simultaneous Estimation of Netarsudil and Latanoprost[3][4]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Zodiacsil C18 (150 x 4.6 mm, 5µ).

  • Mobile Phase: A mixture of 0.01N Ammonium acetate and Methanol in the ratio of 55:45 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Vials of the ophthalmic solution are accurately weighed and the contents transferred to a volumetric flask. The solution is sonicated for 10 minutes after adding a diluent (Methanol:Water 50:50) and then further diluted to the final concentration. The resulting solution is filtered through a 0.45 µm filter before injection.

  • Retention Times: Netarsudil (2.222 min) and Latanoprost (2.706 min).

Stability-Indicating RP-HPLC-UV Method[5]
  • Instrumentation: HPLC with UV detection.

  • Column: Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ).

  • Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (pH 5.2) in a 55:45:05 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 239 nm.

  • Retention Time: Latanoprost (5.43 min).

  • Forced Degradation Studies: The stability-indicating nature of this method was confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions. The method was able to effectively separate the degradation products from the main Latanoprost peak.

High-Sensitivity RP-HPLC-Fluorescence Method[8][9]
  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: C18 column.

  • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Fluorescence detector with excitation at 265 nm and emission at 285 nm.

  • Key Advantage: This method offers significantly higher sensitivity compared to UV detection, making it suitable for analyzing samples with very low concentrations of Latanoprost, such as those from in vitro release studies or in biological matrices.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Latanoprost in ophthalmic solutions using chromatographic methods.

Latanoprost Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification sample Ophthalmic Solution Sample dilution Accurate Dilution with Diluent sample->dilution filtration Filtration (e.g., 0.45 µm) dilution->filtration injection Injection into HPLC/UPLC System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV, FLD, or MS/MS) separation->detection integration Peak Integration & Area Measurement detection->integration quantification Quantification of Latanoprost integration->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Final Report quantification->report

Caption: General workflow for Latanoprost quantification.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. For the development and validation of new methods, it is recommended to consult the International Council for Harmonisation (ICH) guidelines.[1][2]

References

A Head-to-Head Showdown: 15(S)-Latanoprost vs. Bimatoprost in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glaucoma therapeutics, prostaglandin F2α (PGF2α) analogs stand as a cornerstone of treatment, prized for their robust intraocular pressure (IOP)-lowering capabilities. Among these, 15(S)-Latanoprost and bimatoprost are two of the most frequently prescribed agents. While both are effective, subtle differences in their pharmacological profiles, observed in animal models, offer valuable insights for researchers and drug development professionals. This guide provides an objective, data-driven comparison of these two compounds in preclinical settings.

Mechanism of Action: A Tale of Two Pathways

Both latanoprost, a prodrug that is hydrolyzed in the cornea to its active free acid form, and bimatoprost, a prostamide, lower IOP primarily by increasing the outflow of aqueous humor. The primary mechanism for both is the enhancement of the uveoscleral outflow pathway. However, evidence from animal and in vitro studies suggests bimatoprost may also have a more pronounced effect on the trabecular meshwork, the conventional outflow pathway.[1][2]

This dual mechanism of bimatoprost may be attributed to its differential effects on the extracellular matrix of the trabecular meshwork. Studies have shown that bimatoprost can down-regulate the expression of fibronectin, a key component of the extracellular matrix, while latanoprost may up-regulate it.[3] This reduction in fibronectin, coupled with an increase in matrix metalloproteinases (MMPs), could lead to decreased resistance in the trabecular meshwork, thereby enhancing aqueous humor outflow.[3]

cluster_Latanoprost Latanoprost cluster_Bimatoprost Bimatoprost Latanoprost Latanoprost (Prodrug) CornealEsterases Corneal Esterases Latanoprost->CornealEsterases LatanoprostAcid Latanoprost Acid (Active) CornealEsterases->LatanoprostAcid FP_Receptor_L FP Receptor LatanoprostAcid->FP_Receptor_L PLC_L PLC FP_Receptor_L->PLC_L IP3_DAG_L IP3 / DAG PLC_L->IP3_DAG_L Ca_L ↑ Intracellular Ca²⁺ IP3_DAG_L->Ca_L MMPs_L ↑ MMPs Ca_L->MMPs_L ECM_Degradation_L ECM Degradation MMPs_L->ECM_Degradation_L Uveoscleral_Outflow_L ↑ Uveoscleral Outflow ECM_Degradation_L->Uveoscleral_Outflow_L IOP_Reduction_L ↓ IOP Uveoscleral_Outflow_L->IOP_Reduction_L Bimatoprost Bimatoprost (Prostamide) Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor FP_Receptor_B FP Receptor Bimatoprost->FP_Receptor_B Dual_Action Dual Action Pathway Prostamide_Receptor->Dual_Action FP_Receptor_B->Dual_Action Uveoscleral_Outflow_B ↑ Uveoscleral Outflow Dual_Action->Uveoscleral_Outflow_B Trabecular_Outflow_B ↑ Trabecular Outflow Dual_Action->Trabecular_Outflow_B IOP_Reduction_B ↓ IOP Uveoscleral_Outflow_B->IOP_Reduction_B Trabecular_Outflow_B->IOP_Reduction_B Fibronectin ↓ Fibronectin Trabecular_Outflow_B->Fibronectin

Caption: Signaling pathways of Latanoprost and Bimatoprost.

Efficacy in Animal Models: A Comparative Look at IOP Reduction

Direct head-to-head comparisons in animal models provide crucial data on the relative efficacy of these compounds. A study in conscious, normotensive monkeys demonstrated that once-daily administration of latanoprost (1.5 μg), bimatoprost (9 μg), and another prostaglandin analog, travoprost (1.2 μg), were all equally effective, producing a significant IOP reduction of approximately 25% after the fourth day of treatment.[4]

ParameterThis compoundBimatoprostAnimal ModelStudy Details
IOP Reduction ~25%~25%Normotensive MonkeysOnce-daily topical administration for 4 days.[4]

Note: While some clinical studies in humans suggest bimatoprost may offer a slightly greater IOP reduction than latanoprost, this preclinical study in monkeys indicates comparable efficacy at the doses tested.[2][5][6][7]

Pharmacokinetic Profiles in Rabbits

Pharmacokinetic studies in rabbits reveal differences in the ocular penetration and metabolism of latanoprost and bimatoprost. It is important to note that the following data is compiled from separate studies and is not a direct head-to-head comparison within a single study.

ParameterThis compound (as Latanoprost Acid)Bimatoprost (as Bimatoprost Acid)Animal Model
Aqueous Humor Cmax Not explicitly stated in a comparable format45.8 ± 14.3 ng/mL (0.03% solution)Dutch Belted Rabbits[3]
Aqueous Humor Tmax 2 hours90 minutesDutch Belted Rabbits[3][8]
Aqueous Humor AUC (0-24h) 521 ng/mL·h (preservative-free)Not explicitly stated in a comparable formatDutch Belted Rabbits[8]

Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, AUC: Area Under the Curve.

Bimatoprost is a prodrug that is rapidly hydrolyzed by corneal esterases to its active form, bimatoprost acid.[9] Latanoprost is also a prodrug, converted to latanoprost acid in the cornea.[10] Studies in rabbits have shown that bimatoprost is extensively metabolized in the eye, with concentrations of the parent compound falling below the limit of quantitation within an hour post-dose.[9]

Experimental Protocols

Representative In Vivo IOP Study in Monkeys
  • Animal Model: Adult, conscious, normotensive cynomolgus or rhesus monkeys.

  • Acclimation: Animals are acclimated to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Baseline IOP is measured multiple times on separate days prior to treatment to establish a stable diurnal curve. Measurements are typically taken using a calibrated tonometer.

  • Drug Administration: A precise volume (e.g., 30 µL) of the test article (latanoprost 0.005% or bimatoprost 0.03%) or vehicle is administered topically to one eye at a consistent time each day. The contralateral eye often serves as a control.

  • IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) for several consecutive days.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared statistically.

Representative Pharmacokinetic Study in Rabbits
  • Animal Model: Male New Zealand White or Dutch Belted rabbits.

  • Drug Administration: A single, fixed volume (e.g., 30 µL) of the test compound is administered to both eyes.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing, animals are euthanized, and aqueous humor and other ocular tissues (cornea, iris-ciliary body) are collected.

  • Sample Analysis: The concentration of the parent drug and its active metabolite in the collected tissues is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the concentration-time data.

cluster_Workflow Typical Experimental Workflow Animal_Model Select Animal Model (e.g., Rabbit, Monkey) Acclimation Acclimation and Baseline IOP Measurement Animal_Model->Acclimation Randomization Randomize into Treatment Groups Acclimation->Randomization Drug_Admin Topical Drug Administration Randomization->Drug_Admin IOP_Measurement IOP Measurement at Multiple Time Points Drug_Admin->IOP_Measurement PK_Sampling Pharmacokinetic Sampling Drug_Admin->PK_Sampling Data_Analysis Data Analysis (Statistical Comparison) IOP_Measurement->Data_Analysis PK_Sampling->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Workflow for preclinical evaluation of IOP-lowering drugs.

Conclusion

Preclinical animal models are indispensable for delineating the pharmacological profiles of IOP-lowering agents. In the case of this compound and bimatoprost, while both demonstrate robust and comparable efficacy in reducing IOP in normotensive monkeys, their underlying mechanisms may differ. Bimatoprost's potential for a dual action on both uveoscleral and trabecular outflow pathways, possibly through modulation of extracellular matrix components like fibronectin, presents an intriguing area for further investigation. The pharmacokinetic differences observed in rabbits also highlight the importance of formulation and metabolic pathways in ocular drug delivery. For researchers and drug development professionals, these findings underscore the nuanced distinctions between these two widely used prostaglandin analogs and provide a foundation for the development of next-generation glaucoma therapies.

References

A Comparative Analysis of 15(S)-Latanoprost and Latanoprost Acid at Prostaglandin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity of 15(S)-Latanoprost, an epimer of the active form of Latanoprost, at various prostaglandin (PG) receptors. Latanoprost is a widely prescribed prostaglandin F2α analogue for the treatment of glaucoma and ocular hypertension.[1][2] Its therapeutic effect is primarily mediated by the activation of the prostaglandin F receptor (FP), which leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1] The in-vivo activity of the prodrug Latanoprost is dependent on its hydrolysis to the biologically active Latanoprost acid. This guide focuses on the pharmacologic profile of Latanoprost acid and its 15(S)-epimer to understand the stereochemical requirements for receptor interaction.

Executive Summary

This comparison guide synthesizes available experimental data on the binding affinities and functional activities of Latanoprost acid and this compound at a range of prostaglandin receptors, including the FP, DP, EP, and TP receptor subfamilies. While comprehensive data for Latanoprost acid is available, the characterization of this compound across the full spectrum of prostaglandin receptors is limited in publicly accessible literature.

The available data indicates that Latanoprost acid is a potent and selective agonist at the FP receptor, with some cross-reactivity at the EP1 receptor.[3] The 15(S)-epimer of Latanoprost also demonstrates activity at the FP receptor, although with a lower potency compared to Latanoprost acid.[4][5] This suggests that the stereochemistry at the C-15 position of the prostaglandin molecule is a critical determinant of its interaction with the FP receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (EC50/IC50) of Latanoprost acid and this compound at various human prostaglandin receptors. It is important to note the significant data gap for the 15(S)-epimer across most of the tested receptors.

Table 1: Binding Affinity (Ki, nM) of Latanoprost Acid at Prostaglandin Receptors [3]

Receptor SubtypeLatanoprost Acid Ki (nM)
FP 98
DP>10,000
EP12,300
EP2>10,000
EP34,700
EP4>10,000
IP>10,000
TP>10,000

Data from a radioligand binding assay using cloned human receptors.

Table 2: Functional Activity (EC50/IC50, nM) of Latanoprost Acid and this compound

Receptor SubtypeLatanoprost Acid EC50 (nM)This compound (free acid) IC50 (nM)
FP 32-124 [3]24 [4][5]
EP1119[3]Data not available
EP2>10,000[6]Data not available
EP3>1,000[6]Data not available
DP>1,000[6]Data not available
IP>1,000[6]Data not available
TP>1,000[6]Data not available

Latanoprost acid EC50 values were determined using a phosphoinositide turnover assay in cells expressing the human FP receptor and a calcium mobilization assay for the EP1 receptor.[3] The IC50 value for this compound was determined in a binding assay using cat iris sphincter muscle.[4][5]

Prostaglandin Receptor Signaling Pathways

Prostaglandin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, they activate distinct intracellular signaling cascades depending on the G-protein to which they couple. The primary signaling pathways for the prostaglandin receptors discussed in this guide are illustrated below.

Prostaglandin Receptor Signaling Pathways cluster_FP FP Receptor cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor cluster_DP_IP_TP DP, IP & TP Receptors FP FP Gq_FP Gq FP->Gq_FP Activates PLC_FP PLC Gq_FP->PLC_FP Activates IP3_DAG_FP IP3 & DAG PLC_FP->IP3_DAG_FP Generates Ca_PKC_FP ↑ Ca²⁺ & PKC Activation IP3_DAG_FP->Ca_PKC_FP Leads to EP1 EP1 Gq_EP1 Gq EP1->Gq_EP1 Activates PLC_EP1 PLC Gq_EP1->PLC_EP1 Activates IP3_DAG_EP1 IP3 & DAG PLC_EP1->IP3_DAG_EP1 Generates Ca_EP1 ↑ Ca²⁺ IP3_DAG_EP1->Ca_EP1 Leads to EP2_EP4 EP2 / EP4 Gs Gs EP2_EP4->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Generates PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Leads to EP3 EP3 Gi Gi EP3->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi DP DP (Gs) Gs_DP_IP Gs DP->Gs_DP_IP IP IP (Gs) IP->Gs_DP_IP TP TP (Gq) Gq_TP Gq TP->Gq_TP AC_DP_IP Adenylyl Cyclase Gs_DP_IP->AC_DP_IP PLC_TP PLC Gq_TP->PLC_TP cAMP_DP_IP ↑ cAMP AC_DP_IP->cAMP_DP_IP IP3_DAG_TP ↑ Ca²⁺ PLC_TP->IP3_DAG_TP

Caption: Prostaglandin Receptor Signaling Pathways.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (from cells expressing the receptor of interest) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Detection Detection of Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (Calculation of Ki values) Detection->Analysis

Caption: Radioligand Binding Assay Workflow.

1. Membrane Preparation:

  • Cells or tissues expressing the prostaglandin receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-PGF2α for the FP receptor) and varying concentrations of the unlabeled competitor ligand (e.g., Latanoprost acid or this compound).

  • The reaction is initiated by the addition of the membrane preparation.

  • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization and Phosphoinositide Turnover)

Functional assays are used to determine the potency and efficacy of a compound in activating a receptor and eliciting a cellular response.

Functional Assay Workflow Cell_Culture Cell Culture (Cells expressing the receptor of interest) Stimulation Stimulation with Agonist (Varying concentrations) Cell_Culture->Stimulation Measurement Measurement of Second Messenger (e.g., Intracellular Ca²⁺ or IP₁) Stimulation->Measurement Analysis Data Analysis (Calculation of EC50 values) Measurement->Analysis

References

Pharmacokinetic comparison of 15(S)-Latanoprost and travoprost in vivo

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glaucoma management, prostaglandin F2α analogs stand as a cornerstone of therapy, prized for their efficacy in lowering intraocular pressure (IOP). Among these, 15(S)-Latanoprost and Travoprost are two of the most frequently prescribed agents. While both are prodrugs that are hydrolyzed in the cornea to their active free acid forms, subtle differences in their chemical structures can influence their pharmacokinetic profiles. This guide offers an objective comparison of the in vivo pharmacokinetics of these two critical ophthalmic drugs, supported by experimental data from preclinical studies.

Executive Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the active acid forms of Latanoprost and Travoprost in the aqueous humor of rabbits, the most common animal model for ophthalmic drug studies. It is important to note that these values are compiled from separate studies, which may employ different experimental conditions, including rabbit strains and drug formulations. Therefore, this table serves as an indicative comparison rather than a direct head-to-head evaluation.

Pharmacokinetic ParameterThis compound AcidTravoprost Acid
Maximum Concentration (Cmax) 0.09 ng eq/mL[1][2] - 73.8 ± 28.7 ng/mL10.2 ± 3.0 ng/mL - 30.1 ± 1.56 ng/mL[3][4]
Time to Maximum Concentration (Tmax) ~1-2 hours~1 hour[4]
Area Under the Curve (AUC) 119.6 - 521 ng/mL·hData not consistently reported in comparable units
Elimination Half-life (t½) ~3.0 hours[1][2]~2.14 ± 0.13 hours[4]

Detailed Experimental Protocols

The data presented in this guide are derived from in vivo pharmacokinetic studies in rabbits. A generalized experimental protocol for such a study is outlined below.

Animal Model: Healthy, adult rabbits (e.g., New Zealand White, Dutch Belted, or pigmented rabbits) are commonly used due to their eye size and anatomical similarities to human eyes.[5] Animals are acclimatized to laboratory conditions before the study.

Drug Administration: A single, fixed-volume drop (typically 30-50 µL) of the ophthalmic solution (e.g., 0.005% Latanoprost or 0.004% Travoprost) is administered topically to the conjunctival sac of one or both eyes.[4]

Sample Collection: Aqueous humor samples are collected from the anterior chamber of the eye at predetermined time points post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).[6] This is typically a terminal procedure for each time point, with a group of animals assigned to each point.

Bioanalytical Method: The concentration of the active drug metabolite (Latanoprost acid or Travoprost acid) in the aqueous humor is quantified using a validated, sensitive bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][6]

Pharmacokinetic Analysis: The concentration-time data are used to calculate standard pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental or compartmental analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of ophthalmic drugs in a rabbit model.

G cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analytical & Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., New Zealand White Rabbits) Baseline_Measurements Baseline Measurements (e.g., IOP, Ocular Health) Animal_Acclimatization->Baseline_Measurements Drug_Administration Topical Ocular Administration (Latanoprost or Travoprost Solution) Baseline_Measurements->Drug_Administration Aqueous_Humor_Sampling Aqueous Humor Collection (Multiple Time Points) Drug_Administration->Aqueous_Humor_Sampling Sample_Processing Sample Preparation Aqueous_Humor_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Bioanalysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) LC_MS_MS->PK_Analysis

References

Unveiling the Neuroprotective Potential of 15(S)-Latanoprost for Retinal Ganglion Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the neuroprotective effects of 15(S)-Latanoprost on retinal ganglion cells (RGCs), offering a comparative overview with other prominent neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes complex signaling pathways to facilitate a deeper understanding of potential therapeutic strategies for neurodegenerative retinal diseases.

Comparative Efficacy of Neuroprotective Agents for Retinal Ganglion Cells

The following tables summarize the quantitative data from various studies, showcasing the neuroprotective efficacy of this compound and its alternatives—Brimonidine, Citicoline, Coenzyme Q10, and Memantine—in preclinical models of retinal ganglion cell injury.

Table 1: Retinal Ganglion Cell Survival in an Experimental Glaucoma Model (Episcleral Vein Cauterization in Rats)

Treatment GroupRGC Survival (%)IOP Reduction (%)Reference
Control (PBS)78.9 ± 3.2N/A[1]
This compound (topical)94.7 ± 3.7~22[1]
Brimonidine (intraperitoneal)103.7 ± 2.70[1]
Latanoprost + Brimonidine94.4 ± 2.2~25[1]

Table 2: Neuroprotection in Optic Nerve Crush Models

AgentAnimal ModelKey FindingReference
This compoundRatSignificantly decreased TUNEL-positive (apoptotic) RGCs after 7 days of topical instillation.[2]
CiticolineRatAttenuated the progressive decrease of RGC density 1 and 3 weeks after the crush.[3][4]
BrimonidineMouseSignificantly reduced RGC death in a model of excessive oxidative stress.[5]

Table 3: Neuroprotection in Chemically-Induced Retinal Injury Models

AgentInjury ModelKey FindingReference
This compoundNMDA-induced excitotoxicity (rat)Intravitreal administration significantly increased the number of surviving RGCs.[6]
MemantineNMDA-induced excitotoxicity (rat)Intraperitoneal injection increased the density of surviving RGCs by 28.5% compared to the control.[7]
Coenzyme Q10Kainate-induced excitotoxicity (mouse)Topical application reduced the loss of Brn3a-positive RGCs from 72% to 32%.[8]
This compoundHypoxia (cultured rat RGCs)100 nM of latanoprost suppressed the hypoxia-induced decrease in NF-kB p65 phosphorylation from 72.2% to 42.2%.[9]

Mechanisms of Action: The Signaling Pathways of this compound

This compound exerts its neuroprotective effects through multiple signaling pathways, as illustrated below.

Latanoprost_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm Latanoprost Latanoprost OATP2B1 OATP2B1 Latanoprost->OATP2B1 NFkB_p65_Ser468 p-NF-kB p65 (Ser468) (Suppressive) Latanoprost->NFkB_p65_Ser468 downregulates p44_p42_MAPK p44/p42 MAPK Latanoprost->p44_p42_MAPK activates PKC PKC OATP2B1->PKC ADAM17 ADAM17 PKC->ADAM17 activates Pro-Klotho Pro-Klotho ADAM17->Pro-Klotho cleaves Klotho (shed) Klotho (shed) Pro-Klotho->Klotho (shed) Calpain_Activation Calpain Activation Klotho (shed)->Calpain_Activation inhibits Apoptosis Apoptosis Calpain_Activation->Apoptosis NFkB_Activation NF-kB Activation NFkB_p65_Ser468->NFkB_Activation leads to Cell_Survival Cell_Survival NFkB_Activation->Cell_Survival Caspase3_Activation Caspase-3 Activation Caspase3_Activation->Apoptosis p44_p42_MAPK->Caspase3_Activation inhibits

Caption: Signaling pathways of this compound's neuroprotective effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Optic Nerve Crush (ONC) Model in Rats

The ONC model is a widely used method to induce RGC death and evaluate neuroprotective strategies.

Optic_Nerve_Crush_Workflow Anesthesia Anesthetize rat (e.g., ketamine/xylazine) Optic_Nerve_Exposure Expose optic nerve via a lateral canthotomy Anesthesia->Optic_Nerve_Exposure Crush Crush optic nerve with forceps for a defined duration Optic_Nerve_Exposure->Crush Post_Op_Care Suture and provide post-operative care Crush->Post_Op_Care Treatment Administer neuroprotective agent (e.g., Latanoprost) Post_Op_Care->Treatment RGC_Labeling Retrograde labeling of RGCs (e.g., Fluorogold) Treatment->RGC_Labeling Analysis Quantify RGC survival (retinal flat mounts) RGC_Labeling->Analysis

Caption: Workflow for the optic nerve crush experimental model.

Protocol:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic cocktail (e.g., ketamine and xylazine).

  • Surgical Preparation: Perform a lateral canthotomy to expose the intraorbital portion of the optic nerve.

  • Optic Nerve Crush: Using fine forceps, crush the optic nerve for a standardized duration (e.g., 10 seconds) at a specific distance from the globe.

  • Post-operative Care: Suture the incision and provide appropriate post-operative analgesia and care.

  • Treatment Administration: Administer the test compound (e.g., topical this compound) according to the study design.

  • Retrograde Labeling: At a defined time point before sacrifice, retrogradely label the surviving RGCs by injecting a fluorescent tracer (e.g., Fluorogold) into the superior colliculus.

  • Tissue Processing and Analysis: After a set survival period, euthanize the animal, enucleate the eyes, and prepare retinal flat mounts. Count the labeled RGCs using fluorescence microscopy to determine the survival rate.

Retrograde Labeling of Retinal Ganglion Cells with Fluorogold

This technique is essential for quantifying the number of surviving RGCs that maintain axonal connections to the brain.

Protocol:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy to expose the superior colliculi.

  • Tracer Injection: Inject a solution of Fluorogold into the superior colliculi.

  • Post-injection Survival: Allow sufficient time (typically 5-7 days) for the tracer to be retrogradely transported to the RGC bodies in the retina.

  • Tissue Collection and Visualization: Euthanize the animal, dissect the retinas, and prepare them as whole mounts. Visualize and count the fluorescently labeled RGCs under a fluorescence microscope.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis Detection

The TUNEL assay is a common method to identify apoptotic cells by detecting DNA fragmentation.

Protocol:

  • Tissue Preparation: Fix the retina in paraformaldehyde and prepare either whole mounts or cryosections.

  • Permeabilization: Permeabilize the tissue to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the tissue with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Counterstaining: Counterstain the nuclei with a fluorescent dye (e.g., DAPI) to visualize all cells.

  • Imaging and Quantification: Image the retina using a fluorescence microscope and quantify the number of TUNEL-positive (apoptotic) cells, often expressed as a ratio to the total number of cells.

Western Blotting for NF-κB p65 Phosphorylation

This technique is used to quantify the levels of specific proteins, such as the phosphorylated (activated) form of NF-κB p65, to investigate signaling pathway activation.

Protocol:

  • Protein Extraction: Isolate RGCs or use whole retinal tissue and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of NF-κB p65 (e.g., anti-phospho-NF-κB p65 Ser468).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to compare the levels of phosphorylated NF-κB p65 between different treatment groups.

Conclusion

The evidence presented in this guide strongly supports the neuroprotective effects of this compound on retinal ganglion cells, acting through multiple molecular pathways to inhibit apoptosis and promote cell survival. Comparative analysis with other neuroprotective agents highlights its significant efficacy. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate and validate these findings in the pursuit of novel therapies for glaucomatous optic neuropathy and other neurodegenerative diseases of the retina.

References

A Comparative Analysis of the Ocular Hypotensive Efficacy of Latanoprost and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ocular hypotensive effects of latanoprost, a prostaglandin F2α analogue, and its isomers. Latanoprost is a cornerstone in the management of open-angle glaucoma and ocular hypertension, primarily due to its potent intraocular pressure (IOP)-lowering capabilities.[1][2] Its efficacy is intrinsically linked to its specific molecular stereochemistry, which dictates its interaction with the prostaglandin F (FP) receptor. This document summarizes the available data on latanoprost and discusses the expected pharmacological activity of its isomers based on established structure-activity relationships for prostaglandin analogues.

Data Presentation: Quantitative Comparison

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][3] The ocular hypotensive effect of latanoprost is mediated by its selective agonism at the FP receptor, which increases the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][4]

Below is a summary of the quantitative pharmacological data for the active metabolite, latanoprost acid.

CompoundTarget ReceptorReceptor Binding Affinity (Ki)Functional Agonist Potency (EC50)Primary Mechanism of Action
Latanoprost Acid Prostaglandin F Receptor (FP)~98 nM[5]32-124 nM[5]Increases uveoscleral outflow of aqueous humor[4]
Latanoprost Isomers (e.g., 15(R)-epimer) Prostaglandin F Receptor (FP)Data not available (expected to be significantly higher)Data not available (expected to be significantly higher/inactive)Expected to have minimal to no effect on aqueous humor outflow

Note: The expected reduced activity of latanoprost isomers is based on the well-established structure-activity relationship for prostaglandin F2α analogues, where the 15(S)-hydroxyl stereochemistry is critical for potent FP receptor agonism.

Experimental Protocols

The evaluation of the ocular hypotensive effects of prostaglandin analogues like latanoprost and its isomers typically involves preclinical studies in animal models. The normotensive rabbit is a commonly used model for these assessments.

Protocol: Measurement of Intraocular Pressure in Rabbits

1. Animal Model:

  • Species: New Zealand White or Dutch Belted rabbits.

  • Housing: Animals are housed in individual cages under controlled environmental conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment and handling procedures for at least one week before the experiment to minimize stress-induced IOP fluctuations.

2. Test Substance Administration:

  • Formulation: The test compounds (e.g., latanoprost, its isomers) are dissolved in a suitable vehicle, typically a sterile buffered saline solution containing a surfactant to improve solubility. The concentration is prepared to deliver a specific dose in a small volume (e.g., 25-50 µL).

  • Administration: A single drop of the test solution is instilled topically into the conjunctival sac of one eye of the rabbit. The contralateral eye receives the vehicle solution and serves as a control.

3. Intraocular Pressure (IOP) Measurement:

  • Instrumentation: IOP is measured using a calibrated tonometer suitable for rabbits, such as a rebound tonometer (e.g., TonoVet®) or an applanation tonometer.

  • Procedure:

    • The rabbit is gently restrained.

    • A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea to minimize discomfort and blinking.

    • The tonometer probe is brought into contact with the central cornea, and several readings are taken to obtain an average measurement.

  • Measurement Schedule:

    • Baseline: IOP is measured before the administration of the test substance to establish a baseline for each animal.

    • Post-dosing: IOP is measured at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of the ocular hypotensive response.

4. Data Analysis:

  • The change in IOP from baseline is calculated for each time point for both the treated and control eyes.

  • The results are typically expressed as the mean IOP reduction (in mmHg) or the percentage reduction from baseline.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the effects of the different test compounds and to determine statistical significance.

Mandatory Visualizations

Signaling Pathway of Latanoprost

The following diagram illustrates the mechanism of action of latanoprost acid at the cellular level in the ciliary muscle.

Latanoprost_Signaling_Pathway cluster_intracellular Intracellular Space Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs Upregulates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Results in

Caption: Signaling cascade of latanoprost acid via the FP receptor.

Experimental Workflow for IOP Studies

The diagram below outlines a typical experimental workflow for a comparative study of the ocular hypotensive effects of different compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Analysis & Conclusion Animal_Selection Animal Selection (e.g., Normotensive Rabbits) Acclimatization Acclimatization & Baseline IOP Measurement Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Group_A Group A: Latanoprost (15S) Randomization->Group_A Group_B Group B: Latanoprost Isomer (15R) Randomization->Group_B Group_C Group C: Vehicle Control Randomization->Group_C Dosing Topical Ocular Dosing Group_A->Dosing Group_B->Dosing Group_C->Dosing IOP_Monitoring IOP Monitoring at Multiple Time Points (e.g., 0, 1, 2, 4, 6, 8, 24h) Dosing->IOP_Monitoring Data_Analysis Statistical Analysis (Comparison of IOP Reduction) IOP_Monitoring->Data_Analysis Conclusion Conclusion on Comparative Ocular Hypotensive Effects Data_Analysis->Conclusion

Caption: Workflow for comparing ocular hypotensive agents.

References

A Comparative Analysis of the Potency of 15(S)-Latanoprost and Other PGF2α Analogs at the Prostaglandin F2α Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of 15(S)-Latanoprost and other key Prostaglandin F2α (PGF2α) analogs. The information presented is supported by experimental data from in vitro receptor binding and functional assays, offering valuable insights for researchers in pharmacology and drug development.

Introduction

Prostaglandin F2α (PGF2α) analogs are a class of drugs that are widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. These synthetic compounds mimic the action of endogenous PGF2α by binding to and activating the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor in the eye enhances the uveoscleral outflow of aqueous humor, thereby lowering IOP.

Latanoprost, a commonly prescribed PGF2α analog, is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid. The stereochemistry of these molecules is critical for their biological activity. This compound is the C-15 epimer of latanoprost and is generally considered to be less potent. This guide will delve into the quantitative differences in potency between latanoprost, its 15(S) isomer, and other clinically relevant PGF2α analogs such as travoprost and bimatoprost.

Comparative Potency Data

The potency of PGF2α analogs can be assessed through various in vitro assays, including receptor binding assays that determine the affinity of a compound for the FP receptor (expressed as Kᵢ or IC₅₀) and functional assays that measure the compound's ability to elicit a biological response upon receptor binding (expressed as EC₅₀).

Table 1: FP Receptor Binding Affinity and Functional Potency of PGF2α Analog Free Acids

CompoundReceptor Binding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
Latanoprost Acid98[1]32-124[1]
This compound Acid24 (IC₅₀)[2][3]-
Travoprost Acid35 ± 5[1]1.4 - 3.6[1]
Bimatoprost Acid83[1]2.8 - 3.8[1]
PGF2α-10[4]

Note: Kᵢ represents the inhibition constant, indicating the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. IC₅₀ is the concentration of an inhibitor that reduces the response by half. EC₅₀ is the concentration of a drug that gives half-maximal response.

Table 2: Comparative In Vivo IOP Reduction

While direct, head-to-head in vivo comparative studies for this compound and latanoprost were not prominently available in the reviewed literature, it is widely acknowledged that the 15(R) configuration (Latanoprost) is the more potent epimer for IOP reduction. One study noted that a 3 µg dose of this compound resulted in a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys[2][3]. In clinical settings, commercial latanoprost formulations have demonstrated significant IOP reduction. For instance, in one study with glaucomatous monkeys, latanoprost produced a maximal IOP reduction of 7.8±0.8 mmHg after 5 days of treatment[5].

Experimental Methodologies

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor. It involves competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor.

Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human FP receptor (e.g., HEK293 or 1321N1 cells) are cultured and harvested.[6]

    • The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes containing the FP receptors. The membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well filter plate, the cell membranes (e.g., 15 µg of protein per well) are incubated with a fixed concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α at a concentration around its Kd, typically in the low nM range) and varying concentrations of the unlabeled test compound (e.g., this compound, latanoprost acid).[6]

    • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger the downstream signaling cascade, which involves the release of intracellular calcium.

Protocol:

  • Cell Preparation:

    • Cells stably expressing the human FP receptor (e.g., U2OS or HEK293 cells) are seeded into a 96-well or 384-well black-walled, clear-bottom plate and cultured to form a confluent monolayer.[1][8]

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[9]

    • The incubation is typically carried out at 37°C for about 1 hour, allowing the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Compound Addition and Signal Detection:

    • After dye loading, the cells are washed to remove excess dye.

    • Varying concentrations of the test compound (e.g., this compound, latanoprost acid) are added to the wells.

    • The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[9]

  • Data Analysis:

    • The increase in fluorescence is plotted against the compound concentration, and a dose-response curve is generated.

    • The EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response, is determined from this curve.

Visualizations

PGF2α/FP Receptor Signaling Pathway

The FP receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a_analog PGF2α Analog (e.g., Latanoprost Acid) FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Cellular_Response Cellular Response (e.g., IOP Reduction) Ca2_ion->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: PGF2α/FP Receptor Gq Signaling Pathway.

Experimental Workflow for GPCR Agonist Potency Assessment

The following diagram illustrates a typical workflow for screening and characterizing the potency of GPCR agonists like PGF2α analogs.

GPCR_Agonist_Workflow cluster_workflow GPCR Agonist Screening Workflow start Start: Compound Library primary_screen Primary Screening (e.g., High-Throughput Calcium Assay) start->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Analysis (EC₅₀ Determination) hit_id->dose_response Hits binding_assay Receptor Binding Assay (Kᵢ Determination) dose_response->binding_assay lead_char Lead Characterization (Selectivity, In Vivo Efficacy) binding_assay->lead_char end End: Candidate Drug lead_char->end

Caption: GPCR Agonist Discovery Workflow.

References

A Comparative Guide to Validated Stability-Indicating HPLC Methods for 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of 15(S)-Latanoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. The stability of Latanoprost is a critical quality attribute, as it is susceptible to degradation under various stress conditions. A validated stability-indicating analytical method is crucial for ensuring the identity, purity, and potency of the drug substance and its formulations throughout its shelf life.

This document summarizes key performance characteristics of several published HPLC methods, presents detailed experimental protocols, and includes data from forced degradation studies to assist researchers and analytical scientists in selecting or developing the most suitable method for their specific needs.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on various factors, including the sample matrix, the presence of other active pharmaceutical ingredients (APIs), and the specific impurities or degradation products of interest. The following tables provide a side-by-side comparison of different chromatographic conditions and validation parameters for the analysis of Latanoprost.

Table 1: Comparison of Chromatographic Conditions for Latanoprost Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase X-Bridge Phenyl (150x4.6mm, 3.5µm)[1]Zodiacsil C18 (150 x 4.6 mm, 5µ)[2]Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ)[3][4]Combined chiral and cyano columns[5][6]
Mobile Phase Acetonitrile: Octane-1-sulphonic buffer (pH 2.5) (30:70 v/v)[1]Methanol: 0.01N Ammonium acetate (45:55 v/v)[2]Methanol: Acetonitrile: Phosphate buffer (pH 5.2) (55:45:05 v/v/v)[3][4]Gradient elution with phosphoric buffer (pH 6) and acetonitrile[5][6]
Flow Rate 1.0 ml/min[1]1.0 ml/min[2]1.0 mL/min[3][4]Not Specified
Detection Wavelength 228 nm[1]225 nm[2]239 nm[3][4]210 nm[5][6]
Retention Time 3.151 min[1]2.706 min[2]5.43 min[3][4]Not Specified
Co-analyzed Drugs Netarsudil[1]Netarsudil[2]Timolol, Dorzolamide[3][4]Timolol, Benzalkonium chloride[6]

Table 2: Comparison of Validation Parameters for Latanoprost Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/ml) 0.0013 - 0.0188[1]Not SpecifiedNot Specified40 - 60[5][6]
LOD (µg/ml) 0.000125[1]0.03[2]0.003[3][4]0.025[5][6]
LOQ (µg/ml) 0.00125[1]0.09[2]0.010[3][4]0.35[5][6]
Accuracy (% Recovery) Not Specified100.5%[2]98.32%[3]98.0 - 102.0%[5][6]
Precision (%RSD) Not Specified0.8[2]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the experimental protocols for the key experiments cited in this guide.

Method 2: Simultaneous Estimation of Netarsudil and Latanoprost by RP-HPLC [2]

  • Chromatographic System:

    • Column: Zodiacsil C18 (150 x 4.6 mm, 5µ)

    • Mobile Phase: A mixture of 0.01N Ammonium acetate and Methanol in a ratio of 55:45 (v/v).

    • Flow Rate: 1.0 ml/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of Latanoprost in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation:

    • For ophthalmic solutions, accurately measure a volume equivalent to the target concentration of Latanoprost and dilute with the mobile phase.

  • Validation Procedures:

    • Linearity: Analyze a series of at least five concentrations across the specified range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine by injecting progressively lower concentrations of the standard solution and calculating based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the regression equation of the linearity curve.[2]

    • Accuracy: Perform recovery studies by spiking a placebo sample with known concentrations of Latanoprost at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

Forced Degradation Studies Protocol

Forced degradation studies are critical to establish the stability-indicating nature of an HPLC method.[5][6]

  • Acid Hydrolysis: Treat the Latanoprost solution with 1M to 5M hydrochloric acid at room temperature or elevated temperature for a specified period. Neutralize the solution before injection.[7]

  • Base Hydrolysis: Treat the Latanoprost solution with 0.2M to 5M sodium hydroxide at room temperature or elevated temperature. Neutralize the solution before injection.[6][7]

  • Oxidative Degradation: Treat the Latanoprost solution with 3% to 30% hydrogen peroxide at room temperature.[8]

  • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-80°C) for a specified duration.

  • Photolytic Degradation: Expose the Latanoprost solution to UV light (e.g., 254 nm) or sunlight for a specified period.

After each stress condition, the samples are diluted appropriately and analyzed by the developed HPLC method to check for the separation of the Latanoprost peak from any degradation product peaks.

Visualizing the Method Validation Workflow

A clear understanding of the logical flow of the method validation process is essential for successful implementation.

G Workflow for HPLC Method Validation A Method Development & Optimization B System Suitability Testing A->B C Method Validation (ICH Q2(R1) Guidelines) B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Forced Degradation Studies D->J E->J F->J G->J H->J I->J K Validated Stability-Indicating Method J->K

Caption: Logical workflow for the validation of a stability-indicating HPLC method.

Forced Degradation Pathway

The following diagram illustrates the process of subjecting the drug substance to various stress conditions to evaluate the stability-indicating capability of the analytical method.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Latanoprost Latanoprost (API/Formulation) Latanoprost->Acid Latanoprost->Base Latanoprost->Oxidation Latanoprost->Thermal Latanoprost->Photolytic

Caption: Workflow of a forced degradation study for Latanoprost.

By presenting this comparative data and detailed protocols, this guide aims to facilitate the efficient selection and implementation of a robust stability-indicating HPLC method for this compound, ultimately contributing to the development of safe and effective ophthalmic products.

References

A Comparative Guide to the In Vitro Corneal Permeation of Latanoprost and its 15(S)-Epimer

Author: BenchChem Technical Support Team. Date: November 2025

Latanoprost, an isopropyl ester prodrug, is a widely prescribed topical medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Its therapeutic efficacy is dependent on its ability to permeate the cornea, where it is hydrolyzed by corneal esterases to its active form, latanoprost acid[3]. The stereochemistry of the molecule, particularly at the C-15 position, can influence its biological activity and physical properties, which in turn may affect its corneal permeation.

Comparative Data on Latanoprost Corneal Permeation

While direct data for 15(S)-Latanoprost is unavailable, the following table summarizes in vitro corneal permeation data for different formulations of latanoprost. This data serves as a reference for the expected performance of latanoprost and highlights the influence of formulation excipients on corneal permeability. The permeability coefficient (Papp) is a key metric for quantifying the rate of drug passage through the corneal tissue.

Formulation DescriptionActive IngredientPreservative/ExcipientsApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Reference
Preservative-Free, Surfactant-Free (PF, SF)Latanoprost (0.005%)None8.52 ± 0.47[3]
PreservedLatanoprost (0.005%)Benzalkonium Chloride (BAK)8.47 ± 0.40[3]
Preservative-Free with SurfactantLatanoprost (0.005%)Macrogolglycerol hydroxystearate 40 (MGHS 40)3.14 ± 0.14[3]
Xaloptic®LatanoprostBenzalkonium Chloride5.49 ± 1.64[4]
Xalatan®LatanoprostBenzalkonium Chloride4.66 ± 1.13[4]
Monoprost®LatanoprostNone0.39 ± 0.07[4]

Data presented as mean ± standard deviation.

Experimental Protocols

The following is a detailed methodology for a typical in vitro corneal permeation study, which would be suitable for comparing latanoprost and this compound.

1. Corneal Tissue Model:

  • Source: Reconstructed three-dimensional human corneal epithelial tissue models (e.g., EpiCorneal™) or excised animal corneas (e.g., porcine or rabbit) are commonly used[5][6][7].

  • Preparation: The corneal tissue is mounted in a vertical diffusion cell (e.g., Franz cell), separating the donor (apical/tear side) and receiver (basolateral/aqueous humor side) compartments.

2. Test Substance Preparation:

  • Solutions of this compound and latanoprost would be prepared at a clinically relevant concentration (e.g., 0.005%) in a suitable vehicle, typically a balanced salt solution.

3. Permeation Experiment:

  • The donor compartment is filled with the test substance solution.

  • The receiver compartment is filled with a culture medium or balanced salt solution, often supplemented with a solubilizing agent to maintain sink conditions.

  • The diffusion cells are maintained at a controlled temperature (e.g., 37°C) and may be stirred.

  • Samples are collected from the receiver compartment at predetermined time intervals over a period of several hours. The withdrawn volume is replaced with fresh medium.

4. Sample Analysis:

  • The concentration of the permeated drug (latanoprost and its active acid form, and potentially this compound and its corresponding acid) in the receiver samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry)[6].

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (J) is determined from the linear portion of the curve.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = J / C₀

    • Where J is the steady-state flux and C₀ is the initial drug concentration in the donor compartment.

Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Corneal Permeation Assay

The following diagram illustrates the typical workflow for an in vitro corneal permeation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Corneal Tissue Model C Mount Tissue in Diffusion Cell A->C B Prepare Test Solutions (Latanoprost & this compound) D Add Test Solution to Donor Chamber B->D C->D E Sample from Receiver Chamber at Intervals D->E F Quantify Drug Concentration (HPLC) E->F G Calculate Flux (J) and Permeability (Papp) F->G H Compare Permeation Profiles G->H

Caption: Workflow for comparing in vitro corneal permeation.

Latanoprost Activation Pathway

Latanoprost is a prodrug that must be activated to exert its therapeutic effect. The following diagram shows the conversion of latanoprost to its active form, latanoprost acid, within the cornea.

G Latanoprost Latanoprost (Isopropyl Ester Prodrug) Cornea Corneal Tissue Latanoprost->Cornea Esterases Corneal Esterases LatanoprostAcid Latanoprost Acid (Active Form) Esterases->LatanoprostAcid Hydrolysis

References

Safety Operating Guide

Proper Disposal of 15(S)-Latanoprost: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 15(S)-Latanoprost, a prostaglandin analogue, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a step-by-step procedure for the safe handling and disposal of this compound in a research and development setting.

I. Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any mists or vapors.

II. Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must adhere to all applicable federal, state, and local regulations.[1][2][3] The following procedure outlines the best practices for its disposal:

  • Waste Segregation: At the point of generation, separate this compound waste from non-hazardous waste to prevent cross-contamination and ensure proper handling.[4]

  • Containerization:

    • Place all waste materials, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, into a designated, properly labeled, and sealed hazardous waste container.[2][5]

    • The container should be made of a material compatible with the chemical properties of this compound.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.[4]

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents, until it is collected for disposal.[5]

  • Spill Management:

    • In the event of a spill, contain the source if it is safe to do so.[2]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbent material and place it in the designated hazardous waste container.[1]

    • Clean the spill area thoroughly.[2]

    • Spill cleanup should only be performed by trained personnel wearing appropriate PPE.[1][2]

  • Disposal Method: The primary and recommended method for the final disposal of this compound is through an approved hazardous waste disposal facility.[5] The most common treatment for hazardous pharmaceutical waste is incineration at a permitted facility.[6]

    • Prohibition of Sewering: Under no circumstances should this compound or its solutions be flushed down the drain or toilet.[6][7] This practice is illegal in many jurisdictions and harmful to the environment.[8]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all institutional and regulatory requirements.

III. Key Disposal and Safety Considerations

ConsiderationGuidelineCitation
Regulatory Compliance Disposal must be in accordance with all applicable local, state, and federal laws and regulations.[1][2][3]
Environmental Protection Release to the environment should be avoided.[1][2][3]
Waste Minimization It is recommended that waste minimization be practiced.[1][2]
Recommended Disposal Technology The best available technology, which may include destructive techniques like incineration, should be utilized.[1][2][6]
Spill Cleanup Use absorbent material and place in a suitable, closed container for disposal.[1][2]
Personal Protective Equipment Wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Contain and clean up with absorbent material is_spill->spill_cleanup Yes is_empty Is the primary container empty? is_spill->is_empty No collect_waste Place waste in a labeled, sealed hazardous waste container spill_cleanup->collect_waste triple_rinse Triple rinse container is_empty->triple_rinse Yes is_empty->collect_waste No rinsate_collection Collect rinsate as hazardous waste triple_rinse->rinsate_collection container_disposal Dispose of empty container as non-hazardous waste triple_rinse->container_disposal rinsate_collection->collect_waste end End: Disposal Complete container_disposal->end store_waste Store in a designated secure area collect_waste->store_waste waste_pickup Arrange for pickup by certified hazardous waste vendor store_waste->waste_pickup final_disposal Final Disposal (e.g., Incineration) waste_pickup->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 15(S)-Latanoprost in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this compound.

Hazard Identification and Exposure Limits

This compound is a derivative of Latanoprost and should be handled with care. While specific occupational exposure limits (OELs) for this compound are not widely established, the OEL for Latanoprost can be used as a conservative guideline. Some formulations of this compound are supplied in a flammable solvent like methyl acetate, which presents additional hazards.[1][2]

ParameterValueSource
Latanoprost Occupational Exposure Limit (OEL) 0.7 µg/m³ (TWA-8hr)Pfizer[3]
This compound Solution Flash Point -13 °C (8.6 °F) to -16 °C (-3.2 °F) (in methyl acetate)Cayman Chemical[1][2], Sigma-Aldrich
Primary Hazards Suspected of damaging fertility or the unborn child, causes serious eye irritation, may cause drowsiness or dizziness.[1][2]Cayman Chemical

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[4][5]Protects against splashes and aerosols that can cause serious eye irritation.[1][2]
Hand Protection Impervious disposable gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Double gloving is recommended for bulk processing.[4][6]Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[6]
Skin and Body Protection A lab coat or impervious protective clothing.[3][4] For bulk handling, full protective skin clothing may be necessary.[6]Minimizes skin exposure. Contaminated clothing should be removed immediately.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][8] If OELs are likely to be exceeded, a NIOSH-approved respirator should be worn.[3][4]Prevents inhalation of aerosols or vapors, which can cause respiratory tract irritation and systemic effects.[5]

Handling and Operational Plan

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8]

  • Designated Area: Conduct all handling activities in a designated area, such as a chemical fume hood, to control potential emissions.[4]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the compound.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Handling: Avoid direct contact with the substance.[4] Use appropriate tools for transfers. If working with a solution, be aware of the solvent's flammability and avoid ignition sources.[1][2] Wash hands thoroughly after handling.[3][4]

Spill Management:

  • Evacuate: In case of a large spill, evacuate non-essential personnel from the area.[3][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material.[4] Prevent the spill from entering drains.[5][9]

  • Cleanup: Collect the absorbed material and place it in a sealed, appropriately labeled container for disposal.[4] Clean the spill area thoroughly.[4] Spill cleanup should only be performed by trained personnel wearing appropriate PPE.[3][4]

Disposal Plan:

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in sealed, labeled containers.

  • Regulatory Compliance: Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][7] Do not allow the chemical to enter drains or the environment.[3][9]

  • Licensed Disposal: It is recommended to use a licensed disposal company for chemical waste.[5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep1 Review SDS prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Gather All Materials & Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Handle Compound in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill clean1 Segregate Waste (Chemical, Sharps, PPE) handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Store Waste in Labeled, Sealed Containers disp2 Arrange for Licensed Chemical Waste Disposal disp1->disp2 spill_proc Follow Spill Management Protocol spill->spill_proc Emergency spill_proc->clean2 After Cleanup

Standard Operating Procedure for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-Latanoprost
Reactant of Route 2
15(S)-Latanoprost

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。